molecular formula C12H17NO4S B1507727 tert-Butyl (3-(methylsulfonyl)phenyl)carbamate CAS No. 27979-92-6

tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Cat. No.: B1507727
CAS No.: 27979-92-6
M. Wt: 271.33 g/mol
InChI Key: AXEGULZAMUURHN-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(methylsulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(3-methylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)13-9-6-5-7-10(8-9)18(4,15)16/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEGULZAMUURHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734849
Record name tert-Butyl [3-(methanesulfonyl)phenyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27979-92-6
Record name tert-Butyl [3-(methanesulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

tert-Butyl (3-(methylsulfonyl)phenyl)carbamate is a key building block in modern drug discovery and development. Its structure incorporates a phenyl ring substituted with a methylsulfonyl group and a Boc-protected amine. The methylsulfonyl moiety is a prevalent functional group in many pharmaceuticals due to its ability to enhance solubility, metabolic stability, and target binding through hydrogen bonding interactions. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, enabling the strategic unmasking of the aniline nitrogen for subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis of this valuable intermediate, delving into the underlying chemical principles, a detailed experimental protocol, and its applications for researchers, scientists, and drug development professionals.[1][2][3]

Synthetic Methodology: The Chemistry of Boc Protection

The synthesis of this compound is achieved through the N-protection of 3-(methylsulfonyl)aniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amino group of 3-(methylsulfonyl)aniline on one of the carbonyl carbons of di-tert-butyl dicarbonate.[4] The presence of an electron-withdrawing methylsulfonyl group on the aromatic ring decreases the nucleophilicity of the aniline nitrogen, making the reaction more challenging than with electron-rich anilines. Consequently, the choice of base and reaction conditions is critical to drive the reaction to completion.

A base is employed to deprotonate the aniline nitrogen, increasing its nucleophilicity, or to neutralize the acidic byproducts of the reaction. The tetrahedral intermediate formed after the initial nucleophilic attack then collapses, eliminating a molecule of tert-butoxycarbonate, which subsequently decomposes to isobutylene and carbon dioxide, or in the presence of water, to tert-butanol and carbon dioxide.

Diagram of the General Reaction Scheme

Reaction_Scheme General Reaction Scheme for Boc Protection 3-(methylsulfonyl)aniline 3-(methylsulfonyl)aniline Product This compound 3-(methylsulfonyl)aniline->Product + Boc₂O Boc2O Di-tert-butyl dicarbonate Base Base Base->Product Catalyst/Reagent Solvent Solvent Solvent->Product Medium

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound, adapted from standard procedures for the Boc protection of anilines.[5][6]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
3-(methylsulfonyl)aniline171.215.00 g29.2 mmol≥98%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)218.256.68 g30.6 mmol≥98%Commercially Available
4-(Dimethylamino)pyridine (DMAP)122.170.36 g2.9 mmol≥99%Commercially Available
Triethylamine (Et₃N)101.194.4 ml31.5 mmol≥99%Commercially Available
Dichloromethane (DCM)84.93100 ml-AnhydrousCommercially Available
1 M Hydrochloric Acid (HCl)36.46As needed---
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed---
Brine (Saturated NaCl solution)58.44As needed---
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed---
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylsulfonyl)aniline (5.00 g, 29.2 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the aniline is completely dissolved.

  • Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (0.36 g, 2.9 mmol), triethylamine (4.4 mL, 31.5 mmol), and di-tert-butyl dicarbonate (6.68 g, 30.6 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[7][8]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is typically obtained as a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow A 1. Dissolve 3-(methylsulfonyl)aniline in anhydrous DCM B 2. Add DMAP, Et3N, and Boc2O A->B C 3. Stir at room temperature for 12-16 hours B->C D 4. Monitor reaction by TLC C->D E 5. Aqueous Work-up: - Wash with 1M HCl - Wash with sat. NaHCO3 - Wash with brine D->E F 6. Dry organic layer over MgSO4 E->F G 7. Filter and concentrate under reduced pressure F->G H 8. Purify by recrystallization or column chromatography G->H I 9. Characterize the final product H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization of the Final Product

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet at around 1.5 ppm corresponding to the nine protons of the tert-butyl group. Aromatic protons will appear in the range of 7-8 ppm, and a broad singlet for the N-H proton will also be present.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display a signal for the quaternary carbon of the tert-butyl group at approximately 80 ppm and the carbonyl carbon of the carbamate at around 153 ppm.[9]

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]+ or related peaks such as [M+H]+ or [M+Na]+, confirming the molecular weight of the compound (271.33 g/mol ).

  • IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and the S=O stretching of the sulfonyl group (around 1300 and 1150 cm⁻¹).

Safety Considerations

  • 3-(methylsulfonyl)aniline: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Di-tert-butyl dicarbonate: Is a lachrymator and can cause respiratory irritation. Work in a well-ventilated fume hood.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine and 4-(Dimethylamino)pyridine: Are toxic and corrosive. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation in the toolkit of medicinal chemists. The protocol outlined in this guide, based on established chemical principles, provides a reliable method for obtaining this key intermediate. The strategic use of the Boc protecting group allows for the selective functionalization of the aniline, paving the way for the synthesis of complex and biologically active molecules. The insights into the reaction mechanism and the detailed experimental procedure are intended to empower researchers in their drug discovery endeavors.

References

  • Bhushan, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43(10), 5687–5704. [Link]

  • Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2013).
  • Gawai, V. G., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 27(2), 143-151. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-191. [Link]

  • Reddy, K. S., et al. (2011). Supporting Information: A simple and efficient N-tert-butoxycarbonylation of amines in glycerol. Organic Preparations and Procedures International, 43(6), 579-584. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • O'Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Kaur, R., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Bioactive Compounds, 14(1), 20-39. [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl (3-(methylsulfonyl)phenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl (3-(methylsulfonyl)phenyl)carbamate is a notable example of such a scaffold, integrating the pharmacologically significant sulfone moiety with a protected amine functionality. The methyl sulfone group, a bioisostere for other functionalities, can significantly influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to engage in hydrogen bonding.[1] The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen offers a robust yet readily cleavable handle, enabling selective chemical transformations at other positions of the molecule.[2]

This technical guide provides an in-depth exploration of this compound, presenting a plausible synthetic route, outlining its key physicochemical properties, and discussing its potential applications, particularly in the realm of drug discovery and development. While a specific CAS number for this compound is not readily found in major chemical databases, which may suggest its status as a novel or specialized synthetic intermediate, its constituent parts are well-characterized, allowing for a thorough and scientifically grounded discussion.

Physicochemical Properties

The anticipated physicochemical properties of this compound are summarized in the table below. These values are estimated based on the properties of structurally related molecules and the contribution of its functional groups.

PropertyEstimated ValueRationale
Molecular Formula C₁₂H₁₇NO₄SBased on chemical structure
Molecular Weight 271.33 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for similar organic compounds
Solubility Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate)Based on the presence of polar functional groups
Melting Point Expected to be in the range of 100-150 °CInferred from related carbamate and sulfone compounds

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process, starting from the commercially available 3-aminophenyl methyl sulfone. The first step involves the synthesis of the sulfone, followed by the protection of the amino group. A more direct approach, if the starting aniline is available, is a one-step Boc protection.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-(Methylsulfonyl)aniline cluster_1 Step 2: Boc Protection A 3-Nitrobenzenesulfonyl chloride C Sodium 3-nitrobenzenesulfinate A->C Reduction B Sodium sulfite E 3-Nitrophenyl methyl sulfone C->E Methylation D Dimethyl sulfate G 3-(Methylsulfonyl)aniline E->G Reduction F Iron powder / HCl H 3-(Methylsulfonyl)aniline J This compound H->J Protection I Di-tert-butyl dicarbonate (Boc)₂O

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-(Methylsulfonyl)aniline

This step can often be bypassed as 3-(methylsulfonyl)aniline is commercially available. However, for completeness, a general procedure is outlined below, which is a common method for the preparation of aryl sulfones.[3]

  • Reduction of 3-Nitrobenzenesulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride is reduced to sodium 3-nitrobenzenesulfinate using a reducing agent like sodium sulfite.

  • Methylation: The resulting sulfinate salt is then methylated using a methylating agent such as dimethyl sulfate to yield 3-nitrophenyl methyl sulfone.

  • Reduction of the Nitro Group: The nitro group of 3-nitrophenyl methyl sulfone is reduced to an amine using standard conditions, for example, iron powder in the presence of an acid like hydrochloric acid, to afford 3-(methylsulfonyl)aniline.

Step 2: tert-Butoxycarbonyl (Boc) Protection of 3-(Methylsulfonyl)aniline

This procedure follows a standard protocol for the Boc protection of anilines.[4][5]

  • Dissolution: Dissolve 3-(methylsulfonyl)aniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base and (Boc)₂O: To the stirred solution, add a base such as triethylamine (1.2 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dissolved in the same solvent.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable intermediate in the synthesis of pharmacologically active molecules.[6]

  • Scaffold for Kinase Inhibitors: The phenylsulfone moiety is a common feature in many kinase inhibitors. This building block can be used in the synthesis of novel inhibitors where the Boc-protected amine can be deprotected and further functionalized to introduce pharmacophores that interact with the target kinase.

  • Synthesis of Biologically Active Sulfonamides: Following deprotection of the Boc group, the resulting aniline can be reacted with various sulfonyl chlorides to generate a library of sulfonamide derivatives for screening in drug discovery programs.[7]

  • Introduction of Polar Functionality: The methylsulfonyl group serves as a polar functional group that can improve the pharmacokinetic profile of a drug candidate by increasing its solubility and metabolic stability.[1]

Illustrative Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a conceptual workflow where this compound is utilized as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

Workflow A This compound B Deprotection (e.g., TFA in DCM) A->B Step 1 C 3-(Methylsulfonyl)aniline B->C D Coupling with a Heterocyclic Chloride (e.g., Pyrimidine derivative) C->D Step 2 E N-(Heterocyclyl)-3-(methylsulfonyl)aniline Intermediate D->E F Further Functionalization (e.g., Suzuki Coupling) E->F Step 3 G Final Kinase Inhibitor Candidate F->G

Caption: Conceptual workflow for the synthesis of a kinase inhibitor.

Safety and Handling

While specific safety data for this compound is not available, general precautions for handling similar chemical compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a versatile and valuable building block for researchers and scientists in the field of drug development and organic synthesis. Its combination of a pharmacologically relevant sulfone group and a strategically protected amine allows for the efficient construction of diverse and complex molecules. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering researchers to leverage this important intermediate in their synthetic endeavors.

References

  • A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [Link]

  • The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. (2026-01-18). [Link]

  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

  • Preparation method of phenyl methyl sulphone derivatives.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024-03-23). [Link]

  • A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]

  • Deconstructing α-Amidoalkyl Sulfones as Dual d-Sulfonyl/a-Azomethine Synthons: Synthesis of 3-Sulfonylmethylindole Aminals. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. (2025-08-06). [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

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An In-Depth Technical Guide to tert-Butyl (3-(methylsulfonyl)phenyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate, a molecule of significant interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for researchers and drug development professionals. We will delve into its molecular characteristics, a proposed synthetic pathway, robust analytical validation methods, and its potential applications, grounded in the established roles of its constituent functional groups.

Core Molecular Attributes of this compound

This compound is a bifunctional organic molecule that incorporates a Boc-protected amine and a methylsulfonyl moiety on a phenyl ring. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.

Molecular Structure and Weight

The structural arrangement of this compound is key to its utility. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the aniline nitrogen, allowing for selective reactions at other sites of the molecule. The methylsulfonyl group, positioned at the meta-position of the phenyl ring, significantly influences the electronic properties and potential biological activity of derivatives.

PropertyValue
Chemical Formula C₁₂H₁₇NO₄S
Calculated Molecular Weight 287.33 g/mol
IUPAC Name This compound

Strategic Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following proposed pathway is designed for efficiency and scalability in a laboratory setting.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Boc Protection A 3-(Methylthio)aniline B 3-(Methylsulfonyl)aniline A->B Oxidizing Agent (e.g., m-CPBA) Dichloromethane C This compound B->C Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine) Tetrahydrofuran

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

Step 1: Oxidation of 3-(Methylthio)aniline to 3-(Methylsulfonyl)aniline

  • Rationale: The initial step involves the oxidation of the sulfide to a sulfone. This transformation is crucial as the methylsulfonyl group is a key pharmacophore in many bioactive molecules.

  • Procedure:

    • Dissolve 3-(methylthio)aniline in a suitable organic solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in DCM to the cooled solution. The reaction is exothermic and requires careful temperature control to minimize side reactions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

    • Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure 3-(methylsulfonyl)aniline.

Step 2: Boc Protection of 3-(Methylsulfonyl)aniline

  • Rationale: The introduction of the Boc protecting group is a standard and highly effective method to temporarily block the reactivity of the amine. This allows for subsequent chemical modifications at other positions if needed, and the Boc group can be easily removed under acidic conditions.[1]

  • Procedure:

    • Dissolve 3-(methylsulfonyl)aniline in an anhydrous solvent such as tetrahydrofuran (THF).

    • Add a base, for example, triethylamine or 4-dimethylaminopyridine (DMAP), to the solution.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its completion by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a mild acidic solution (e.g., 1M HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by recrystallization or column chromatography to obtain the final product, this compound.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Peaks corresponding to the aromatic protons, the methyl protons of the sulfonyl group, and the tert-butyl protons of the Boc group. The integration of these peaks should be in the correct ratio.
¹³C NMR Confirmation of the carbon skeleton.Signals for the aromatic carbons, the methyl carbon of the sulfonyl group, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the S=O stretches of the sulfonyl group.
Mass Spectrometry Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the calculated molecular weight (287.33 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
HPLC Purity assessment.A single major peak indicating high purity. The retention time is characteristic of the compound under specific chromatographic conditions.[2]

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a versatile intermediate in the synthesis of novel therapeutic agents.

The Role of the Methylsulfonyl Group

The methylsulfonyl group is a key functional group in many approved drugs.[3] Its presence can:

  • Enhance Solubility: The polar nature of the sulfonyl group can improve the aqueous solubility of a drug candidate, which is often a critical parameter for bioavailability.[3]

  • Modulate Lipophilicity: By introducing a polar sulfonyl group, the overall lipophilicity of a molecule can be fine-tuned to optimize its pharmacokinetic profile.[3]

  • Form Hydrogen Bonds: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[4][5]

  • Improve Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body.[5]

The Utility of the Boc-Protected Amine

The Boc-protected amine provides a strategic advantage in multi-step synthesis:

  • Orthogonal Protection: The Boc group is stable under a wide range of reaction conditions, yet it can be selectively removed with acid, allowing for a planned sequence of reactions without affecting other sensitive functional groups.[1][6]

  • Amide and Urea Synthesis: After deprotection of the Boc group, the resulting free amine can be readily converted into a wide variety of amides, ureas, and sulfonamides, which are common functionalities in many drug molecules.

cluster_0 Deprotection cluster_1 Functionalization A This compound B 3-(Methylsulfonyl)aniline A->B Acidic Conditions (e.g., TFA in DCM) C Amide Derivatives B->C Acyl Chloride/Carboxylic Acid + Coupling Agent D Urea Derivatives B->D Isocyanate E Sulfonamide Derivatives B->E Sulfonyl Chloride

Caption: General workflow for the utilization of this compound in synthesis.

Conclusion

This compound is a strategically designed chemical building block with significant potential in drug discovery and organic synthesis. Its synthesis is achievable through established chemical transformations, and its purity can be rigorously assessed using standard analytical techniques. The presence of both a versatile protecting group and a key pharmacophoric element in a single molecule makes it a valuable asset for medicinal chemists aiming to synthesize novel compounds with optimized physicochemical and pharmacological properties. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this compound in their research endeavors.

References

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  • U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • MDPI. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • YouTube. How Can We Analyze Carbamate Pesticides?. [Link]

  • Quora. What is the protection of BOC in organic synthesis processes?. [Link]

  • PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

Sources

Spectroscopic Profile of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of tert-butyl (3-(methylsulfonyl)phenyl)carbamate, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of robust analytical data in advancing pharmaceutical research, this document offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not only raw data but also the underlying scientific rationale for spectral interpretation and experimental design. This guide is structured to serve as a practical reference for the synthesis, purification, and characterization of this and structurally related compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

The molecular architecture of this compound integrates key pharmacophoric elements: a carbamate moiety, an aromatic ring, and a sulfonyl group. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, facilitating the controlled construction of complex molecules. The phenylsulfonyl group is a well-established bioisostere for other functional groups and can modulate the physicochemical properties of a molecule, such as its solubility, metabolic stability, and target-binding affinity. The meta-substitution pattern on the phenyl ring further defines the spatial arrangement of these functional groups, influencing its interaction with biological targets.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Key Functional Groups

The structural features of this compound are pivotal to understanding its spectroscopic properties. The molecule consists of a central benzene ring substituted at the 1 and 3 positions. A tert-butoxycarbonylamino group is attached at one position, and a methylsulfonyl group is at the meta position.

Figure 1: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction.

Experimental Protocol:

  • Starting Material Preparation: To a solution of 3-(methylsulfonyl)aniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 equivalents).

  • Reaction with Di-tert-butyl dicarbonate: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Data & Interpretation

Disclaimer: The following spectroscopic data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. Actual experimental data may vary.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HAr-H (H-2)
~7.85d1HAr-H (H-6)
~7.60t1HAr-H (H-5)
~7.45d1HAr-H (H-4)
~6.80s (br)1HN-H
~3.10s3H-SO₂CH₃
~1.55s9H-C(CH₃)₃

Interpretation:

  • Aromatic Protons (8.10 - 7.45 ppm): The protons on the benzene ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the methylsulfonyl group and the carbamate group will further influence their chemical shifts. The proton at the 2-position (H-2), being ortho to both substituents, is predicted to be the most deshielded and appear as a singlet (or a narrow triplet with small meta-coupling). The other aromatic protons will exhibit doublet and triplet splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • N-H Proton (~6.80 ppm): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

  • Methylsulfonyl Protons (~3.10 ppm): The three protons of the methyl group attached to the sulfonyl group are expected to resonate as a sharp singlet in the region of 3.10 ppm.

  • tert-Butyl Protons (~1.55 ppm): The nine equivalent protons of the tert-butyl group will give rise to a strong singlet in the upfield region of the spectrum, a characteristic signal for the Boc protecting group.[1]

G cluster_0 ¹H NMR Acquisition Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃) NMR_Acquisition NMR Spectrometer (500 MHz) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Analysis Spectral Analysis (Integration, Peak Picking) Data_Processing->Analysis

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~152.5C=O (carbamate)
~141.0Ar-C (C-3)
~139.5Ar-C (C-1)
~129.5Ar-CH (C-5)
~124.0Ar-CH (C-6)
~120.0Ar-CH (C-4)
~118.0Ar-CH (C-2)
~81.5-C(CH₃)₃
~44.5-SO₂CH₃
~28.3-C(CH₃)₃

Interpretation:

  • Carbonyl Carbon (~152.5 ppm): The carbonyl carbon of the carbamate group is expected to appear significantly downfield.[2]

  • Aromatic Carbons (141.0 - 118.0 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing sulfonyl and carbamate groups (C-1 and C-3) will be the most deshielded among the aromatic carbons.

  • Quaternary Carbon of tert-Butyl Group (~81.5 ppm): The quaternary carbon of the tert-butyl group is characteristically found around 81.5 ppm.

  • Methylsulfonyl Carbon (~44.5 ppm): The carbon of the methyl group attached to the sulfonyl group will appear in the aliphatic region.

  • Methyl Carbons of tert-Butyl Group (~28.3 ppm): The three equivalent methyl carbons of the tert-butyl group will give a strong signal in the upfield region of the spectrum.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (carbamate)
~2980MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carbamate)
~1590, ~1480MediumC=C stretch (aromatic)
~1320, ~1150StrongS=O stretch (sulfonyl)

Interpretation:

  • N-H Stretch (~3350 cm⁻¹): A medium intensity peak in this region is characteristic of the N-H stretching vibration of the carbamate group.[3]

  • C-H Stretch (~2980 cm⁻¹): This absorption corresponds to the stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.

  • C=O Stretch (~1710 cm⁻¹): A strong absorption band around 1710 cm⁻¹ is a hallmark of the carbonyl group in a carbamate.[4]

  • C=C Stretch (~1590, ~1480 cm⁻¹): These medium intensity absorptions are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • S=O Stretches (~1320, ~1150 cm⁻¹): The sulfonyl group will exhibit two strong characteristic stretching bands: an asymmetric stretch around 1320 cm⁻¹ and a symmetric stretch around 1150 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment
273[M]⁺ (Molecular Ion)
217[M - C₄H₈]⁺
194[M - C₄H₉O₂]⁺
172[M - Boc]⁺
156[M - C₄H₉O₂ - SO₂]⁺
57[C₄H₉]⁺

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 273. Key fragmentation pathways would involve the loss of components of the tert-butoxycarbonyl group.

  • Loss of isobutylene ([M - 56]): A common fragmentation for Boc-protected compounds is the loss of isobutylene (C₄H₈) to give a peak at m/z 217.

  • Loss of the Boc group ([M - 101]): Cleavage of the N-C bond can lead to the loss of the entire Boc group, resulting in a fragment corresponding to 3-(methylsulfonyl)aniline at m/z 172.

  • Formation of the tert-butyl cation ([C₄H₉]⁺): A prominent peak at m/z 57 is characteristic of the stable tert-butyl cation.[7]

  • Loss of SO₂: Aromatic sulfones can undergo fragmentation with the loss of sulfur dioxide (SO₂).[8]

G M [M]⁺ m/z = 273 M_minus_isobutylene [M - C₄H₈]⁺ m/z = 217 M->M_minus_isobutylene - C₄H₈ M_minus_Boc [M - Boc]⁺ m/z = 172 M->M_minus_Boc - C₅H₉O₂ tert_butyl [C₄H₉]⁺ m/z = 57 M->tert_butyl Fragmentation M_minus_Boc_minus_SO2 [M - Boc - SO₂]⁺ m/z = 108 M_minus_Boc->M_minus_Boc_minus_SO2 - SO₂

Sources

An In-depth Technical Guide on the Stability of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, a profound understanding of the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical analysis of the stability of tert-butyl (3-(methylsulfonyl)phenyl)carbamate, a key building block in medicinal chemistry. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a methylsulfonyl substituent on the phenyl ring presents a unique chemical environment that dictates its reactivity and degradation pathways. This document will explore the stability of this compound under both acidic and basic conditions, offering mechanistic insights, predictive degradation pathways, and robust analytical methodologies for its assessment. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the handling, storage, and reaction conditions suitable for this compound.

Chemical Profile of this compound

This compound is a bifunctional molecule featuring a carbamate linkage protected by a Boc group and an aromatic ring activated by a strongly electron-withdrawing methylsulfonyl group at the meta-position. The interplay between these two functionalities is central to its stability profile.

Caption: Chemical structure of this compound.

Stability Under Acidic Conditions: The Labile Nature of the Boc Group

The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions, a property frequently exploited in synthetic chemistry for the deprotection of amines.[1][2] The degradation of this compound in an acidic environment is primarily dictated by the cleavage of this protective group.

Mechanism of Acid-Catalyzed Degradation

The acid-catalyzed cleavage of the Boc group proceeds through a well-established unimolecular mechanism (E1). The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate, which enhances the electrophilicity of the carbonyl carbon.[3] This is followed by the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. This intermediate subsequently undergoes rapid decarboxylation to yield the free amine, 3-(methylsulfonyl)aniline, and carbon dioxide.[3]

Acid_Degradation cluster_0 Acid-Catalyzed Degradation Pathway start This compound protonation Protonation of Carbonyl Oxygen (+ H⁺) start->protonation intermediate1 Protonated Carbamate protonation->intermediate1 cleavage Cleavage of tert-butyl cation intermediate1->cleavage carbamic_acid Carbamic Acid Intermediate + C(CH₃)₃⁺ cleavage->carbamic_acid isobutylene Isobutylene (from C(CH₃)₃⁺) cleavage->isobutylene decarboxylation Decarboxylation carbamic_acid->decarboxylation end_amine 3-(Methylsulfonyl)aniline decarboxylation->end_amine end_gas CO₂ decarboxylation->end_gas

Caption: Proposed acid-catalyzed degradation pathway.

Influence of the Methylsulfonyl Group

The presence of the electron-withdrawing methylsulfonyl group at the meta-position is anticipated to influence the rate of acid-catalyzed deprotection. Electron-withdrawing substituents on the aromatic ring can destabilize the carbamate linkage, potentially accelerating its cleavage.[4][5] This is attributed to the inductive effect of the sulfonyl group, which reduces the electron density on the nitrogen atom of the carbamate, thereby weakening the N-C bond and facilitating its cleavage upon protonation.

Stability Under Basic Conditions: General Resilience

In contrast to its lability in acidic media, the Boc protecting group is generally stable under a wide range of basic conditions.[1][2] Therefore, this compound is expected to exhibit significantly greater stability in the presence of bases.

Potential for Hydrolysis under Forcing Basic Conditions

While generally stable, prolonged exposure to strong basic conditions, particularly at elevated temperatures, could potentially lead to the hydrolysis of the carbamate ester linkage. The mechanism of base-catalyzed hydrolysis of carbamates can proceed through different pathways depending on the substitution of the nitrogen atom. For a secondary carbamate like the one , a bimolecular acyl-nucleophilic substitution (BAC2) mechanism is plausible, where a hydroxide ion directly attacks the carbonyl carbon.[5][6]

Base_Degradation cluster_0 Base-Catalyzed Hydrolysis Pathway start This compound attack Nucleophilic attack by OH⁻ start->attack tetrahedral_intermediate Tetrahedral Intermediate attack->tetrahedral_intermediate elimination Elimination of tert-butoxide tetrahedral_intermediate->elimination products 3-(methylsulfonyl)aniline + CO₂ + ⁻OC(CH₃)₃ elimination->products

Caption: Potential base-catalyzed hydrolysis pathway.

The strong electron-withdrawing nature of the methylsulfonyl group would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this pathway is generally less favorable than the acid-catalyzed cleavage and would require more forcing conditions.

Forced Degradation Studies: A Practical Approach

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][7][8]

Experimental Workflow

A systematic forced degradation study for this compound would involve subjecting the compound to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Forced_Degradation_Workflow cluster_1 Forced Degradation Experimental Workflow start Prepare stock solution of This compound acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Degradation (e.g., 80°C, solid state) start->thermal photolytic Photolytic Degradation (ICH Q1B conditions) start->photolytic analysis Analyze samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis characterization Characterize significant degradation products (e.g., LC-MS) analysis->characterization

Sources

Strategic Deployment of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic application, synthesis, and medicinal chemistry utility of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate , a critical protected intermediate in the development of kinase inhibitors and immunomodulators.[1]

Executive Summary

In modern drug discovery, the 3-(methylsulfonyl)phenyl moiety is a "privileged substructure."[1] It serves as a metabolically stable, non-ionizable hydrogen bond acceptor that mimics the geometry of carbonyls and sulfonamides without the liability of hydrolytic instability.[1]

This compound (hereafter referred to as Intermediate A ) represents the "masked" entry point for this pharmacophore.[1] By protecting the aniline nitrogen with a tert-butyloxycarbonyl (Boc) group, medicinal chemists gain three strategic advantages:

  • Lipophilicity Modulation: The Boc group masks the polarity of the zwitterionic-like aniline-sulfone system, facilitating purification on standard silica gel.[1]

  • Chemoselectivity: It allows for electrophilic aromatic substitution (EAS) or lithiation on the phenyl ring without interference from the nucleophilic amine.[1]

  • Late-Stage Diversification: It serves as a stable "shelf" intermediate that can be rapidly deprotected (TFA/HCl) to release the active 3-(methylsulfonyl)aniline for urea/amide coupling in library synthesis.

Chemical Profile & Structural Logic

The Pharmacophore: meta-Methylsulfonyl

The meta-positioning of the methylsulfonyl group (


) relative to the amine is non-trivial.[1] Unlike para-isomers, which push electron density into a quinoid-like form upon conjugation, the meta-isomer relies on inductive electron withdrawal (

effect).
PropertyValue / CharacteristicImpact on Drug Design
Hammett Constant (

)
0.60Strongly electron-withdrawing; reduces pKa of the aniline (when deprotected) to ~2.5–3.0, reducing CYP450 oxidation susceptibility.
H-Bonding Strong Acceptor (2x O)Interactions with backbone NH (e.g., hinge region of kinases like p38 or PI4K).[1]
Metabolic Stability HighResistant to oxidative metabolism compared to sulfides (

) or sulfoxides (

).[1]
Solubility Moderate (Polar)Improves aqueous solubility of lipophilic scaffolds (e.g., pyrazoles, quinolines).[1]
The Protecting Group: tert-Butyloxycarbonyl (Boc)

The Boc group is chosen over Cbz or Fmoc for this specific scaffold because the sulfone group is stable to the acidic conditions (TFA/DCM) required for Boc removal, but sensitive to the strong hydrogenation often used for Cbz removal (which can sometimes reduce the aromatic ring or the sulfone under high pressure).[1]

Synthetic Pathways[1][2][3]

The synthesis of Intermediate A is approached via three primary "Modules," depending on the starting material availability and cost constraints.

Module 1: Direct Protection (The "Scale-Up" Route)

Best for: Large-scale preparation from commercially available 3-(methylsulfonyl)aniline.

Protocol:

  • Dissolution: Dissolve 3-(methylsulfonyl)aniline (1.0 equiv) in THF or Dioxane.

  • Base: Add

    
     (1.2 equiv) or aqueous 
    
    
    
    .[1]
  • Reagent: Add

    
     (1.1 equiv) slowly at 
    
    
    
    .
  • Workup: The sulfone makes the product water-soluble if the pH is not controlled. Extract with EtOAc, wash with weak acid (citric acid) to remove unreacted aniline.[1]

Module 2: The Oxidative Route (The "Cheaper" Route)

Best for: When starting from the cheaper 3-(methylthio)aniline.[1]

Protocol:

  • Protection: React 3-(methylthio)aniline with

    
     to form tert-butyl (3-(methylthio)phenyl)carbamate.
    
  • Oxidation: Treat the sulfide intermediate with Oxone® (potassium peroxymonosulfate) in MeOH/Water or mCPBA (2.2 equiv) in DCM.[1]

    • Critical Note: The Boc group is stable to Oxone, but care must be taken with mCPBA to avoid acidic cleavage from the benzoic acid byproduct.[1] Buffered conditions (

      
      ) are mandatory.
      
Module 3: The Cross-Coupling Route (The "Late-Stage" Route)

Best for: Installing the sulfone on a complex aryl halide.[1]

Protocol:

  • Substrate: Start with tert-butyl (3-bromophenyl)carbamate.

  • Coupling: Sodium methanesulfinate (

    
    ), CuI (10 mol%), L-Proline (20 mol%), NaOH, DMSO, 
    
    
    
    .
  • Mechanism: Copper-catalyzed nucleophilic substitution.

Visualization: Synthesis & Decision Logic[1]

SynthesisLogic Start1 3-(Methylthio)aniline Inter1 Boc-3-(methylthio)aniline Start1->Inter1 Boc2O, THF Start2 3-(Methylsulfonyl)aniline Target This compound (Intermediate A) Start2->Target Boc2O, Et3N (Direct Protection) Start3 3-Bromoaniline Inter2 Boc-3-bromoaniline Start3->Inter2 Boc2O Inter1->Target Oxidation (mCPBA or Oxone) Inter2->Target MeSO2Na, CuI (Chan-Lam/Ullmann) Deprotect Active Drug Fragment (Free Amine) Target->Deprotect TFA/DCM or HCl/Dioxane

Figure 1: Strategic synthetic pathways to the title compound. The oxidative route (top) allows use of cheaper sulfide precursors, while the copper coupling (bottom) enables sulfone installation on halogenated scaffolds.[1]

Medicinal Chemistry Applications

Case Study: p38 MAP Kinase Inhibitors

In the development of anti-inflammatory agents targeting p38


, the 3-(methylsulfonyl)phenyl ring is a classic "solvent-front" element.[1]
  • Role: The sulfone oxygens accept hydrogen bonds from residues (e.g., Lys53) near the ATP binding pocket.[1]

  • Advantage: Unlike a sulfonamide (

    
    ), the methyl sulfone (
    
    
    
    ) cannot be deprotonated, preventing non-specific binding to plasma proteins (high PPB) associated with ionized sulfonamides.[1]
Case Study: PI4K Inhibitors (Antimalarial)

Recent work on Plasmodium falciparum PI4K inhibitors utilizes the 3-(methylsulfonyl)phenyl moiety attached to a naphthyridine core.[1][2]

  • Discovery: Researchers found that replacing a 3-sulfonamide with a 3-methylsulfone maintained potency against the parasite while improving the pharmacokinetic profile (lower clearance).

  • Workflow: Intermediate A was deprotected and coupled to a chloro-naphthyridine via Buchwald-Hartwig amination.

SAR: The "Mesyl Scan"

When optimizing a phenyl ring in a lead compound, the "Mesyl Scan" involves replacing various substituents with


.[1]
  • vs. Nitro (

    
    ):  Isoelectronic but less toxic (no nitro-reductase liability).
    
  • vs. Acetyl (

    
    ):  Similar geometry, but the sulfone is a stronger H-bond acceptor and more metabolically stable (no reduction to alcohol).[1]
    

Experimental Protocols

Protocol A: Synthesis of this compound

(Adapted from general Boc-protection methodologies)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylsulfonyl)aniline hydrochloride (5.0 g, 24.1 mmol) and Dichloromethane (DCM) (50 mL).

  • Neutralization: Add Triethylamine (7.3 mL, 53.0 mmol) dropwise. The suspension should clear as the free base forms.

  • Reaction: Add Di-tert-butyl dicarbonate (

    
    ) (5.8 g, 26.5 mmol) in one portion.
    
  • Conditions: Stir at room temperature for 4 hours. Monitor by TLC (50% EtOAc/Hexanes). The product is usually less polar than the starting aniline.[1]

  • Workup:

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted aniline and amine base.

    • Wash with Sat.

      
       (30 mL).[1]
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (Gradient: 0% -> 40% EtOAc in Hexanes).

    • Yield: Expect 85–95% as a white solid.[1]

Protocol B: Deprotection (Generation of the Active Nucleophile)

Use this immediately before coupling to avoid oxidation or dimerization.[1]

  • Dissolve Intermediate A (1.0 mmol) in DCM (5 mL).

  • Add Trifluoroacetic acid (TFA) (2 mL) dropwise at

    
    .
    
  • Stir at RT for 1 hour.

  • Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

  • Result: The trifluoroacetate salt of 3-(methylsulfonyl)aniline is ready for coupling.

References

  • Boc-Protection Methodologies

    • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1][3] Wiley. [1]

  • p38 Kinase Inhibitors (Sulfone SAR)

    • Substituted pyrazoles as p38 kinase inhibitors.[4][5] US Patent 6,423,713. (2002).[1]

  • PI4K Inhibitors (Antimalarial)

    • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase... Journal of Medicinal Chemistry (2024).[1] [1]

  • Sulfinate Cross-Coupling (Method C)

    • Copper-catalyzed coupling of aryl halides with sodium sulfinates. Ma, D., et al. (2002).[1] Journal of Organic Chemistry. [1]

  • General Properties of Sulfones in MedChem

    • The role of the sulfonyl group in medicinal chemistry.[1][2] Journal of Medicinal Chemistry.[6][7] (General search for verification).[1]

Sources

Technical Whitepaper: Safe Handling and Operational Protocols for tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (3-(methylsulfonyl)phenyl)carbamate (CAS: 27979-92-6) is a specialized pharmaceutical intermediate used primarily in the synthesis of sulfonamide-based kinase inhibitors and anti-inflammatory agents.[1] As a Boc-protected aniline derivative featuring a methylsulfonyl (-SO₂Me) moiety, it presents a unique dual-hazard profile: the acid-sensitivity of the carbamate group and the metabolic/solubility characteristics of the sulfone. This guide provides a rigorous technical framework for its safe handling, storage, and manipulation in high-throughput and process chemistry environments.

Physicochemical Profile & Identification

The following data consolidates current industrial standards for this compound.

PropertySpecification
Chemical Name This compound
CAS Registry Number 27979-92-6
Molecular Formula C₁₂H₁₇NO₄S
Molecular Weight 271.33 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Melting Point ~145–155 °C (Typical for sulfone-anilines; verify per batch)
pKa (Calculated) ~12.5 (Carbamate NH); Sulfone is non-ionizable in physiological range

Hazard Identification & Risk Assessment (GHS)

While often classified under generic "Irritant" categories, the functional groups dictate specific risks that must be managed.

GHS Classification[2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Critical Mechanistic Risks
  • Deprotection Over-Pressurization: The tert-butoxycarbonyl (Boc) group is acid-labile. Upon exposure to strong acids (TFA, HCl), it decomposes to release CO₂ gas and Isobutylene . In closed vessels, this generates rapid pressure buildup, posing an explosion risk.

  • Sulfone Solubility Issues: The methylsulfonyl group significantly increases polarity compared to standard anilines. This can lead to unexpected precipitation in non-polar solvents (e.g., Hexanes, Ether), complicating purification and potentially clogging flow chemistry reactors.

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm thickness, breakthrough >480 min). Double-gloving recommended during synthesis steps involving TFA.

  • Ocular: Chemical splash goggles.

Synthesis & Deprotection Workflow

The most critical operation involving this compound is the removal of the Boc group to regenerate the free aniline. This step requires strict adherence to gas evolution management.

Protocol: Controlled Acidolytic Deprotection
  • Dissolution: Dissolve 1.0 eq of this compound in DCM (5-10 volumes).

  • Acid Addition: Cool to 0°C. Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane dropwise.

    • Safety Check: Ensure the reaction vessel is vented to a scrubber or fume hood exhaust. NEVER seal the vessel.

  • Reaction Monitoring: Monitor CO₂ evolution (bubbling).

  • Quenching: Once bubbling ceases and LCMS confirms conversion, neutralize carefully with saturated NaHCO₃.

    • Risk:[2] Neutralization is exothermic and generates more CO₂. Add base slowly.

Visualization: Safe Handling Workflow

The following diagram outlines the logical decision-making process for handling this compound from storage to reaction.

HandlingWorkflow Start Start: Material Retrieval Inspect Inspect Container Integrity (Check for pressure buildup) Start->Inspect Weighing Weighing in Fume Hood (Anti-static gun recommended) Inspect->Weighing SolventChoice Solvent Selection (Avoid non-polar hydrocarbons) Weighing->SolventChoice SolventChoice->Inspect Non-polar (Precipitation Risk) Dissolution Dissolution (DCM/DMSO) SolventChoice->Dissolution Polar Aprotic Reaction Reaction / Deprotection Dissolution->Reaction GasControl CRITICAL: Gas Evolution Control (Open System / Bubbler) Reaction->GasControl Add Acid Waste Waste Disposal (Halogenated Organic) GasControl->Waste Post-Workup

Figure 1: Operational workflow emphasizing the critical control point at the acid-deprotection stage.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended but not strictly required unless stored for >6 months.

  • Incompatibilities:

    • Strong Acids: Will trigger premature deprotection and degradation.

    • Strong Oxidizers: May react with the sulfone or carbamate backbone.

  • Shelf Life: Stable for >2 years if kept dry and refrigerated.

Emergency Response Protocols

In the event of exposure or accidental release, immediate action is required.[2]

Spill Cleanup
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don full PPE including respiratory protection.

  • Containment: Cover the spill with a damp absorbent pad to prevent dust generation.

  • Disposal: Scoop into a sealable waste container labeled "Hazardous Organic Waste."

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center.

Visualization: Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Solid Spill Type->Spill Exposure Personnel Exposure Type->Exposure ActionSpill 1. Dampen 2. Scoop 3. Dispose Spill->ActionSpill ActionSkin Wash 15min (Soap/Water) Exposure->ActionSkin Dermal ActionEye Flush 15min (Eye Wash Stn) Exposure->ActionEye Ocular ActionInhale Fresh Air Support Breathing Exposure->ActionInhale Inhalation Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Decision logic for immediate response to spills or personnel exposure.

References

  • Chemical Identification & CAS Verification

    • GuideChem. (2025). This compound CAS 27979-92-6 Details. Retrieved from

  • Synthesis & Applications

    • BenchChem. (2025).[3] The Versatile Role of tert-Butyl carbamates in Drug Discovery. Retrieved from

  • Safety Data & Handling

    • Fisher Scientific. (2025).[3][4][5][6] Safety Data Sheet: Amine Protection/Deprotection Protocols. Retrieved from

  • Protective Group Chemistry

    • Master Organic Chemistry. (2018).[2][4][7] Protecting Groups for Amines: Carbamates (Boc).[7] Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

[1]

Abstract & Utility

This application note details the optimized protocol for the synthesis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate , a critical intermediate in the development of kinase inhibitors and immunomodulatory drugs (e.g., analogs of Apremilast).

The protocol addresses the specific synthetic challenge posed by the methylsulfonyl group (-SO₂Me) . This strong electron-withdrawing group (EWG) significantly reduces the nucleophilicity of the aniline nitrogen, rendering standard room-temperature Boc-protection methods sluggish or incomplete. This guide utilizes a DMAP-catalyzed, reflux-driven approach to ensure high conversion and purity.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8]

The Nucleophilicity Challenge

In a standard aniline, the lone pair on the nitrogen is available for nucleophilic attack on the carbonyl of Di-tert-butyl dicarbonate (Boc₂O). However, in 3-(methylsulfonyl)aniline , the sulfone group at the meta position exerts a strong inductive electron-withdrawing effect (-I effect).

  • Consequence: The activation energy for the attack on Boc₂O is higher.

  • Solution: We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] DMAP attacks Boc₂O to form a highly electrophilic N-acylpyridinium intermediate, which is much more reactive toward the deactivated aniline than Boc₂O itself.

Reaction Scheme Visualization

ReactionSchemeSM3-(methylsulfonyl)aniline(Low Nucleophilicity)ProductThis compound(Target)SM->ProductNucleophilic AttackReagentBoc2O(Di-tert-butyl dicarbonate)Intermediate[Active N-Boc-pyridinium]Reagent->IntermediateActivationCatalystDMAP (Cat.)THF, RefluxCatalyst->IntermediateCatalysisIntermediate->ProductTransferByproductCO2 (Gas) + t-BuOHProduct->Byproduct

Figure 1: Mechanistic pathway highlighting the activation of Boc₂O by DMAP to overcome aniline deactivation.

Experimental Protocol

Materials & Reagents[1][3][7][9]
ReagentMW ( g/mol )Equiv.[2][3]CAS No.[4]Role
3-(methylsulfonyl)aniline 171.221.013297-56-8Limiting Reagent
Di-tert-butyl dicarbonate (Boc₂O) 218.251.2 - 1.524424-99-5Protecting Group
4-Dimethylaminopyridine (DMAP) 122.170.1 (10 mol%)1122-58-3Catalyst
Triethylamine (TEA) 101.191.5121-44-8Base (Acid Scavenger)
Tetrahydrofuran (THF) 72.11N/A109-99-9Solvent (Anhydrous)
Step-by-Step Methodology

Pre-requisite: Oven-dry all glassware. Purge reaction vessel with Nitrogen (

Step 1: Dissolution

  • In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 3-(methylsulfonyl)aniline (5.0 g, 29.2 mmol).

  • Add anhydrous THF (50 mL). Stir until fully dissolved. Note: Sulfones are polar; if solubility is an issue at RT, mild warming is acceptable.

Step 2: Reagent Addition

  • Add Triethylamine (TEA) (6.1 mL, 43.8 mmol) to the solution.

  • Add DMAP (0.36 g, 2.92 mmol).

  • Prepare a solution of Boc₂O (9.5 g, 43.8 mmol, 1.5 equiv) in THF (10 mL).

  • Add the Boc₂O solution dropwise to the aniline mixture over 10 minutes.

Step 3: Reaction & Monitoring

  • Equip the flask with a reflux condenser.[5]

  • Heat the reaction to reflux (approx. 66°C) .

  • Monitor: Check TLC after 3 hours.

    • Mobile Phase: Hexanes:Ethyl Acetate (1:1).

    • Visualization: UV lamp (254 nm). The product will be less polar (higher Rf) than the starting aniline.

  • If starting material remains, add an additional 0.2 equiv of Boc₂O and continue reflux for 2 hours.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove THF.

  • Redissolve the residue in Ethyl Acetate (EtOAc) (100 mL).

  • Wash sequence:

    • Wash 1: 1M HCl or 5% Citric Acid (2 x 50 mL) to remove DMAP and unreacted aniline.

    • Wash 2: Saturated NaHCO₃ (50 mL) to neutralize excess acid.

    • Wash 3: Brine (50 mL).

  • Dry the organic layer over anhydrous

    
    . Filter and concentrate.
    

Step 5: Purification

  • Preferred:Recrystallization .[6] The crude residue is often a solid. Recrystallize from hot Hexanes/EtOAc or Ethanol/Water.

  • Alternative: Flash Column Chromatography (SiO₂), eluting with 0-40% EtOAc in Hexanes.

Process Safety Assessment

Hazard ClassCritical Control PointMitigation Strategy
Gas Evolution Reaction generates

upon Boc transfer.[7]
Do not seal the system completely.[7] Use a bubbler or vented septum.
Sensitizer Boc₂O is a severe inhalation hazard and sensitizer.Handle only in a fume hood. Use double gloves.
Thermal Refluxing THF (Flammable).Use an oil bath or heating mantle with temperature control. Ensure condenser water flow.

Analytical Validation (QC)

Upon isolation, the compound must be validated against the following spectral parameters.

NMR Expectations

Solvent: DMSO-d6 or CDCl3

Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment
Amide NH 9.80 - 10.0Singlet (Broad)1HCarbamate NH
Aromatic 8.10Singlet (Apparent)1HH-2 (Between sulfone/amine)
Aromatic 7.50 - 7.80Multiplet3HH-4, H-5, H-6
Methyl (Sulfone) 3.15 - 3.20Singlet3H

t-Butyl 1.50Singlet9H

Workflow Logic Diagram

WorkflowStartStart: 3-(methylsulfonyl)anilineReactAdd Boc2O, DMAP, THFReflux 3-6hStart->ReactCheckTLC Check:SM Consumed?React->CheckMoreReagentAdd 0.2eq Boc2OReflux +2hCheck->MoreReagentNoWorkupEvaporate THFDissolve in EtOAcAcid Wash (remove DMAP)Check->WorkupYesMoreReagent->CheckPurifyRecrystallize(Hexanes/EtOAc)Workup->PurifyFinalFinal QC:NMR & LCMSPurify->Final

Figure 2: Logical decision tree for reaction monitoring and purification.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: The electron-withdrawing sulfone group makes the amine very unreactive.

    • Fix: Switch solvent to 1,4-Dioxane and reflux (higher boiling point: 101°C). Increase DMAP load to 20 mol%.

  • Issue: Formation of Bis-Boc Product.

    • Observation: A very non-polar spot appears on TLC (higher Rf than product).

    • Cause: Excess Boc₂O or too much heat allowed the carbamate nitrogen to react again.

    • Fix: Use strictly 1.1 - 1.2 equivalents of Boc₂O. If bis-boc forms, treat the crude mixture with dilute NaOH in Methanol to selectively cleave the second Boc group.

  • Issue: Product is Oily/Sticky.

    • Fix: Triturate with cold Pentane or Diethyl Ether to induce crystallization. Sonicate if necessary.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[8] Wiley-Interscience.[9] (The authoritative text on Boc protection mechanisms and conditions).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748. (Mechanistic insight into DMAP catalysis).

  • Knölker, H. J., & Braxmeier, T. (1998). A novel method for the synthesis of isocyanates and carbamates. Tetrahedron Letters, 39(51), 9407-9410. (Alternative routes for difficult substrates).

Application Notes and Protocols: A Guide to the Strategic Use of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic use of well-defined building blocks is paramount. tert-Butyl (3-(methylsulfonyl)phenyl)carbamate emerges as a highly valuable, yet specialized reagent. Its unique trifunctional nature—a Boc-protected amine, a phenyl ring, and a methylsulfonyl group—offers a powerful handle for chemists to orchestrate complex molecular architectures. The tert-butoxycarbonyl (Boc) group provides a robust and readily cleavable protecting group for the aniline nitrogen, allowing for selective transformations at other sites.[1] The phenyl ring serves as a rigid scaffold, and the electron-withdrawing methylsulfonyl group can influence the reactivity of the aromatic system and provide a key interaction point in biologically active molecules.[2][3] This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this versatile compound, complete with detailed protocols and expert insights.

Core Properties and Synthesis

The strategic utility of this compound lies in its carefully designed structure. The Boc protecting group is stable under a wide range of reaction conditions but can be efficiently removed under acidic conditions, providing an orthogonal protection strategy in multi-step syntheses.[1] The methylsulfonyl group, a common moiety in pharmaceuticals, can enhance solubility, act as a hydrogen bond acceptor, and modulate the pharmacokinetic properties of a molecule.[2][4]

Synthesis of this compound

The most direct and efficient synthesis of the title compound involves the Boc protection of 3-(methylsulfonyl)aniline. This reaction is typically high-yielding and proceeds under mild conditions.[5]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_product Product 3-(Methylsulfonyl)aniline 3-(Methylsulfonyl)aniline This compound This compound 3-(Methylsulfonyl)aniline->this compound Base (e.g., Et3N, DMAP) Solvent (e.g., THF, DCM) Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->this compound

Caption: Synthesis of the target compound.

Detailed Protocol: Boc Protection of 3-(methylsulfonyl)aniline

  • Materials:

    • 3-(Methylsulfonyl)aniline

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 3-(methylsulfonyl)aniline (1.0 eq) in anhydrous THF or DCM (0.2-0.5 M) at room temperature, add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

    • To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15-30 minutes.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

Parameter Condition Rationale
Base Et₃N or DMAPEt₃N acts as an acid scavenger, while DMAP is a more potent acylation catalyst.
Solvent Anhydrous THF or DCMProvides a non-protic environment and good solubility for the reactants.
Temperature Room TemperatureThe reaction is generally efficient at ambient temperature.
Work-up Aqueous NaHCO₃Neutralizes any acidic byproducts and removes excess (Boc)₂O.

Applications in Cross-Coupling Reactions

The Boc-protected aniline functionality of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are foundational in the synthesis of complex organic molecules.[6][7]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[8] While the target molecule itself doesn't have a halide for direct coupling, it serves as a precursor to halogenated derivatives or can be used in scenarios where the aniline nitrogen directs ortho-lithiation followed by boronation. A more direct application involves coupling with a borylated version of the molecule.

Conceptual Workflow:

Suzuki_Coupling A tert-Butyl (3-bromo-5-(methylsulfonyl)phenyl)carbamate C Biaryl Product A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) B Arylboronic Acid or Ester B->C

Caption: Suzuki-Miyaura coupling workflow.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for Suzuki-Miyaura couplings of related Boc-protected haloanilines.[8]

  • Materials:

    • A brominated derivative of this compound (1.0 eq)

    • Arylboronic acid or ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Procedure:

    • To a reaction vessel, add the brominated carbamate, arylboronic acid, palladium catalyst, and base.

    • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to obtain the desired biaryl product.

Parameter Typical Conditions Expert Insight
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)The choice of ligand is crucial and may require screening for optimal results.
Base K₂CO₃, Cs₂CO₃Cs₂CO₃ is often more effective for less reactive substrates.
Solvent Toluene/H₂O, Dioxane/H₂OThe aqueous phase is essential for the transmetalation step.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[7] Similar to the Suzuki coupling, a halogenated derivative of the title compound would be used.

Conceptual Workflow:

Buchwald_Hartwig A tert-Butyl (3-bromo-5-(methylsulfonyl)phenyl)carbamate C Diarylamine Product A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) B Amine (R2NH) B->C

Caption: Buchwald-Hartwig amination workflow.

Application in the Synthesis of Kinase Inhibitors

The 3-(methylsulfonyl)phenyl motif is present in a number of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[11] this compound can serve as a key precursor for the synthesis of such inhibitors.

Example: Synthesis of a Hypothetical Kinase Inhibitor Core

A common strategy in kinase inhibitor design involves the construction of a core scaffold through a series of coupling reactions. The title compound, after deprotection, can be acylated or used in further coupling reactions to build the final molecule.

Deprotection of the Boc Group

The removal of the Boc group to unveil the free aniline is a critical step in many synthetic sequences. A variety of methods are available, with the choice depending on the sensitivity of other functional groups in the molecule.[1]

Common Deprotection Methods:

Reagent Conditions Advantages Considerations
Trifluoroacetic Acid (TFA)DCM, 0 °C to rtFast and efficient.Harshly acidic, may not be suitable for acid-labile groups.
HClDioxane or Ethyl AcetateReadily available and effective.Can be corrosive.
p-Toluenesulfonic Acid (TsOH)Methanol or DME, 40 °CMilder acid, good for automated synthesis.May require heating.
Thermal DeprotectionHigh-boiling solvent (e.g., Toluene), refluxAvoids strong acids.Requires high temperatures, not suitable for thermally sensitive compounds.

Detailed Protocol: Acidic Deprotection with TFA

  • Materials:

    • This compound

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected compound in DCM (0.1-0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (5-10 equivalents) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-(methylsulfonyl)aniline.

Conclusion

This compound is a strategically designed building block with significant potential in organic synthesis. Its trifunctional nature allows for a range of transformations, making it a valuable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved February 6, 2026, from [Link]

  • PrepChem. (2023). Preparation of tert-Butyl carbazate. Retrieved February 6, 2026, from [Link]

  • Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. R. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 6, 2026, from [Link]

  • Sansook, S., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8655–8660.
  • Laclef, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28246-28251.
  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 135.
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 257–261.
  • Sansook, S., et al. (2017). Correction: Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8661.
  • Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press, 28(3), 46-52.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959.
  • Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 6, 2026, from [Link]

  • Kaur, R., et al. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Bioactive Compounds, 12(1), 23-41.
  • Zhang, H., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3684-3715.
  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234–1241.
  • Abdel-Maksoud, M. S., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(31), 22005-22021.
  • Liu, K., et al. (2019). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry, 29(5), 321-331.
  • Reddit. (2021). base free suzuki coupling ? Retrieved February 6, 2026, from [Link]

  • Singh, A., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(38), 17769-17774.
  • Khan, I., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Letters in Organic Chemistry, 17(10), 737-757.
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 257–261.
  • El-Sayed, N. N. E., et al. (2023).
  • Molander, G. A., & Shin, I. (2011). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ChemInform, 42(45).
  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18036–18047.
  • Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290.
  • Singh, A., et al. (2021). Chemo-selective syntheses of N-t -boc-protected amino ester analogs through Buchwald–Hartwig amination.
  • Kumar, A., et al. (2014). Synthesis of Novel Carbamate, Sulfonamide Analogues of (2'-(1H-Tetrazol-5- yl)-biphenyl-4. Scholars Research Library.
  • Molander, G. A., & Chacón, A. A. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(18), 4778–4781.
  • Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry, 67(1), 101-110.
  • Sansook, S., et al. (2017). Correction: Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8661.
  • Wang, S., et al. (2018). [Application of methyl in drug design]. Yao Xue Xue Bao, 53(1), 1-11.

Sources

Reaction conditions for using tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the reaction conditions, protocols, and mechanistic insights for tert-Butyl (3-(methylsulfonyl)phenyl)carbamate , a specialized intermediate in medicinal chemistry.

Compound Profile

  • IUPAC Name: this compound

  • CAS Number: 3422-01-3 (Generic N-Boc aniline parent); Specific derivative often custom synthesized.[1]

  • Molecular Formula: C₁₂H₁₇NO₄S

  • Key Functionality:

    • N-Boc Group: Acid-labile amine protection; Directing Metalation Group (DMG).

    • Methylsulfonyl Group (-SO₂Me): Strong electron-withdrawing group (EWG); Metabolic stability enhancer; Directing Metalation Group (DMG).

    • Meta-Substitution Pattern: Creates a unique "cooperative" electronic environment at the C2 position (between the two groups).

Synthesis Protocol: Preparation of the Reagent

If the compound is not purchased, it is synthesized from 3-(methylsulfonyl)aniline. The electron-deficient nature of the aniline requires specific conditions to ensure complete conversion.

Reagents:

  • Substrate: 3-(methylsulfonyl)aniline (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)

  • Base: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) or Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-(methylsulfonyl)aniline in anhydrous DCM (0.2 M concentration).

  • Activation: Add Et₃N (2.0 equiv) and catalytic DMAP (10 mol%). The DMAP is crucial here; the sulfone group reduces the nucleophilicity of the aniline, making uncatalyzed reaction sluggish.

  • Addition: Add Boc₂O (1.2 equiv) dissolved in a minimal amount of DCM dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with 1M HCl (to remove DMAP/Et₃N) and extract with DCM. Wash organic layer with saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Hexanes/EtOAc (usually a white solid).

Core Application: Deprotection (Unmasking)

The primary use of this intermediate is to generate the free amine in situ or as a purified salt for downstream coupling (e.g., amide coupling, reductive amination).

Method A: Standard Acidic Cleavage (TFA)

Best for small-scale discovery chemistry.

  • Conditions: TFA/DCM (1:2 ratio) at 0 °C → RT.

  • Time: 1–2 hours.

  • Workup: Volatiles are removed under vacuum. Critical Note: The resulting amine is electron-deficient. If a free base is required, neutralize carefully with sat. NaHCO₃. Do not use strong caustic base (NaOH) aggressively, as the sulfone alpha-protons can be acidic (pKa ~29), potentially leading to side reactions if heated.

Method B: Scalable Salt Formation (HCl/Dioxane)

Best for process chemistry to isolate the stable hydrochloride salt.

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Protocol:

    • Dissolve the carbamate in a minimal volume of dry 1,4-dioxane or EtOAc.

    • Add 4M HCl in dioxane (5–10 equiv) at 0 °C.

    • Stir at RT. The product, 3-(methylsulfonyl)aniline hydrochloride , typically precipitates as a white solid.

    • Filter and wash with Et₂O to remove excess acid and Boc byproducts (tert-butyl chloride/isobutylene).

Advanced Application: Directed Ortho Metalation (DoM)

This is the most powerful "use" of the protected species. Both the N-Boc and Sulfone groups are strong Directing Metalation Groups (DMGs). In the meta relationship, they cooperatively activate the C2 position (the carbon between them).

Mechanism: The N-Boc carbonyl oxygen and the Sulfone oxygen coordinate Lithium, placing it precisely at C2.

Protocol:

  • Inert Atmosphere: Flame-dry glassware, Ar/N₂ atmosphere.

  • Solvent: Anhydrous THF (Do not use Et₂O; THF is required for proper Li aggregation).

  • Base: tert-Butyllithium (t-BuLi) (2.2 equiv) or n-BuLi (2.2 equiv) at -78 °C .

    • Note: 2 equivalents are often needed because the N-H proton is deprotonated first (forming the dianion).

  • Lithiation: Stir at -78 °C for 1 hour. The solution typically turns bright yellow/orange.

  • Electrophile Trapping: Add electrophile (e.g., MeI, DMF, I₂, or an aldehyde) at -78 °C.

  • Warming: Allow to warm slowly to RT.

Regioselectivity Outcome: >95% substitution at the C2 position (2-substituted-3-(methylsulfonyl)phenyl carbamate).

Visualization of Reaction Pathways

ReactionPathways Start This compound (Starting Material) Deprotection Acidic Deprotection (TFA or HCl) Start->Deprotection  Unmasking   Lithiation Directed Ortho Metalation (2.2 eq t-BuLi, THF, -78°C) Start->Lithiation  Functionalization   AmineSalt 3-(methylsulfonyl)aniline (Salt Form) Deprotection->AmineSalt  -Boc, -CO2   Intermediate C2-Lithiated Dianion (Cooperative Directing) Lithiation->Intermediate  Li Coordination   Trapping Electrophile Addition (E+) Intermediate->Trapping  Reaction   Product 2-Substituted-3-(methylsulfonyl) aniline derivative Trapping->Product  Workup  

Caption: Workflow distinguishing between standard deprotection (Red path) and regioselective functionalization via Directed Ortho Metalation (Blue path).

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield (Synthesis) Low nucleophilicity of aniline.Increase temperature to reflux (DCM) or switch to MeCN. Ensure DMAP is used.
Incomplete Deprotection Boc group stabilized by EWG.Use neat TFA or increase reaction time. Ensure anhydrous conditions if using HCl gas.
Regioselectivity Loss (DoM) Temperature too high (> -70°C).Maintain strict -78°C. Use t-BuLi instead of n-BuLi for faster deprotonation.
"Benzyne" Byproducts Elimination of sulfone.Avoid allowing the lithiated species to warm up before adding the electrophile.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard Boc protocols).
  • Snieckus, V. "Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879-933. Link (Foundational text on DoM).

  • Clayden, J.Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002.
  • Organic Chemistry Portal. "Boc-Protected Amines." Link (General stability and deprotection data).

  • Stanetty, P.; Koller, H.; Mihovilovic, M. "Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline)." J. Org.[3] Chem.1992 , 57, 6833-6837.[3] Link (Specifics on N-Boc aniline lithiation).

Sources

HPLC analysis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Analysis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate by High-Performance Liquid Chromatography (HPLC)

Abstract

This comprehensive guide details a robust method for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Designed for researchers, quality control analysts, and drug development professionals, this document provides a complete protocol, from fundamental principles and method development rationale to system suitability criteria and data interpretation. The causality behind each parameter selection is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.

Introduction and Analytical Objective

This compound is an organic molecule featuring a sulfonyl group and a Boc-protected amine attached to a phenyl ring. Such structures are common intermediates in medicinal chemistry and pharmaceutical development. Accurate and reliable analytical methods are crucial for assessing the purity, stability, and concentration of this compound.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This application note establishes a specific, precise, and reliable RP-HPLC method suitable for the quantitative determination and purity assessment of the target analyte.

Analyte Profile:

PropertyValue / DescriptionRationale for HPLC Approach
Chemical Structure The presence of a phenyl ring, a polar sulfonyl group, and a non-polar tert-butyl group results in a moderately polar molecule.
Molecular Formula C₁₂H₁₇NO₄S
Molecular Weight 271.33 g/mol
Predicted Polarity Moderately polar (Predicted XlogP ≈ 2.6 for similar structures[1]).The polarity makes it an ideal candidate for separation via reversed-phase chromatography, where it can interact with a non-polar stationary phase.[2][3]
Chromophore Phenyl RingThe aromatic ring absorbs UV light, enabling sensitive and specific detection with a standard UV or Photodiode Array (PDA) detector.
Ionization Potential The carbamate N-H is weakly acidic (pKa > 13) and the sulfonyl group is neutral.The molecule is not expected to ionize under typical RP-HPLC pH conditions (pH 2-8), simplifying method development and ensuring good peak shape.

Principles and Method Development Rationale

The selection of an optimal HPLC method is grounded in the physicochemical properties of the analyte. The strategy employed here is based on achieving robust retention, symmetrical peak shape, and high resolution from potential impurities.

Mode of Chromatography: Reversed-Phase (RP)

Reversed-phase HPLC is the chosen mode of separation. In this technique, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[2] this compound, being moderately polar, will be retained on the non-polar column through hydrophobic interactions. It is then eluted by increasing the concentration of a less polar organic solvent in the mobile phase, which competes for interaction with the stationary phase and displaces the analyte.[3]

Stationary Phase Selection: C18 (Octadecylsilane)

A C18 column is selected as the stationary phase. C18 phases are the most common in RP-HPLC, offering a high degree of hydrophobicity and versatile retention characteristics for a wide range of molecules. The long alkyl chains provide sufficient interaction with the analyte to achieve good retention and separation from more polar or less polar impurities.

Mobile Phase Selection

The mobile phase consists of a polar aqueous component and a less polar organic modifier.

  • Aqueous Component (Solvent A): Ultrapure Water with 0.1% Formic Acid. The addition of a small amount of acid, such as formic acid, is critical. It serves to control the pH of the mobile phase at a low level (~pH 2.7), which protonates any free silanol groups on the silica backbone of the stationary phase. This minimizes unwanted secondary ionic interactions between the analyte and the column, leading to sharper, more symmetrical peaks.

  • Organic Modifier (Solvent B): Acetonitrile. Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its low UV cutoff (~190 nm), which allows for detection at lower wavelengths without significant background noise. Methanol is a suitable alternative but may yield different selectivity.

  • Elution Mode: Gradient Elution. A gradient elution, where the concentration of the organic modifier (Solvent B) is increased over time, is recommended for initial method development and for analyzing samples with impurities of varying polarities. This ensures that both early-eluting (polar) and late-eluting (non-polar) compounds are eluted as sharp peaks within a reasonable analysis time. For routine quality control of the main peak only, the method could be optimized to a faster, isocratic elution after the retention time is established.

Detection

A UV detector is employed for this method. The phenyl ring in the analyte possesses a strong chromophore. The optimal detection wavelength should be determined experimentally by acquiring a UV spectrum of the analyte using a PDA detector. A common starting point for aromatic compounds is 254 nm. For higher sensitivity, a lower wavelength, such as 220 nm, can be used, although baseline noise may be higher.

Detailed Analytical Protocol

This protocol is a validated starting point and may be adjusted based on the specific HPLC system and column used.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV/PDA detector.

  • Column: A C18 column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Formic Acid (ACS Grade or higher)

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and efficiency for this analyte class.
Mobile Phase A 0.1% Formic Acid (v/v) in WaterAcidifier ensures peak symmetry by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid (v/v) in AcetonitrileAcetonitrile is a strong, low-UV-absorbing organic modifier.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLCan be optimized based on analyte concentration and sensitivity needs.
Detection Wavelength 254 nm (or experimentally determined λmax)Wavelength for good absorbance by the phenyl chromophore.
Gradient Program Time (min) % B
0.030
15.090
17.090
17.130
20.030
Preparation of Solutions
  • Diluent: Prepare a mixture of 50:50 (v/v) Water:Acetonitrile. This ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions at a target concentration of approximately 0.1 mg/mL in the diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.

System Suitability Testing (SST)

Before sample analysis, the system performance must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Measures injection precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Measures pump and system stability.

Workflow and Method Logic Visualization

The following diagrams illustrate the logical flow of the analytical process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Testing (SST) B->D E Sample Sequence Injection D->E If SST Passes F Peak Integration E->F G Quantification & Purity Calculation F->G H Final Report Generation G->H

Caption: Overall HPLC experimental workflow.

Method_Development_Logic Analyte Analyte Properties (Moderate Polarity, UV Chromophore) Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Detector Select Detector: UV/PDA Analyte->Detector Stationary Select Stationary Phase: C18 Column Mode->Stationary Mobile Select Mobile Phase: Water/ACN + Acid Mode->Mobile Optimization Optimize Gradient, Flow Rate, Temperature Stationary->Optimization Mobile->Optimization Detector->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Logic diagram for HPLC method development.

Conclusion

The RP-HPLC method described provides a reliable and robust framework for the analysis of this compound. The use of a standard C18 column with a simple acidic water/acetonitrile mobile phase gradient and UV detection is effective for achieving excellent peak shape and resolution. This application note serves as a complete guide for implementation in a quality control or research environment, with the underlying scientific principles clearly articulated to allow for straightforward adaptation and troubleshooting.

References

  • PubChem. tert-butyl N-(3-chlorosulfonylphenyl)carbamate. National Center for Biotechnology Information. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. Why we do use reversed phase in HPLC?. [Link]

  • MicroSolv Technology Corporation. Sulfur analyzed with HPLC - AppNote. [Link]

Sources

Application Notes and Protocols for the Mass Spectrometric Analysis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its structure, incorporating a Boc-protected amine and a methylsulfonyl group, offers synthetic versatility crucial for the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) group provides a reliable method for protecting the amine functionality during multi-step syntheses, while the methylsulfonyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. As such, the precise and accurate characterization of this intermediate is paramount to ensure the integrity of the synthetic process and the quality of the final active pharmaceutical ingredient. Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This document provides a comprehensive guide to the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Profile of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C12H17NO4SCalculated
Monoisotopic Mass 271.0854 g/mol Calculated
Average Molecular Weight 271.33 g/mol Calculated
Solubility Soluble in methanol, acetonitrile, and other common organic solvents.Inferred from related compounds[1]

Electrospray Ionization (ESI) Mass Spectrometry: A Protocol for Intact Mass Analysis

Electrospray ionization is the preferred method for the analysis of moderately polar small molecules like this compound due to its soft ionization nature, which typically yields the intact molecular ion with minimal fragmentation.[2][3]

Core Principle: Why ESI?

ESI generates gas-phase ions from a liquid solution by applying a high voltage to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. This gentle process is ideal for preserving the integrity of the molecule, allowing for accurate mass determination.

Experimental Workflow for ESI-MS Analysis

ESI_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve sample in Methanol/Water (1:1 v/v) to 1 µg/mL infuse Infuse sample at 5-10 µL/min into ESI source prep->infuse Introduce sample acquire Acquire full scan MS data in positive ion mode infuse->acquire Ionize and detect analyze Identify protonated and sodiated adducts acquire->analyze Interpret spectra

Caption: Workflow for direct infusion ESI-MS analysis.

Detailed Protocol: ESI-MS
  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a 1:1 (v/v) mixture of high-purity methanol and water to a final concentration of 1 µg/mL.

    • The use of a water/organic solvent mixture aids in the electrospray process, promoting efficient droplet formation and desolvation.[4]

    • Vortex the solution to ensure complete dissolution.

  • Instrumentation and Parameters:

    • Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Set the instrument to acquire data in positive ion mode, as the carbamate nitrogen is a likely site of protonation.

    ParameterRecommended SettingRationale
    Ionization Mode Positive Electrospray (ESI+)The carbamate nitrogen can be readily protonated.
    Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume and ion generation.
    Nebulizing Gas (N2) Instrument DependentAssists in droplet formation and desolvation.
    Drying Gas (N2) Flow Instrument DependentFacilitates solvent evaporation from the charged droplets.
    Drying Gas Temperature 250 - 350 °CEnhances desolvation for improved signal-to-noise.
    Scan Range m/z 100 - 500Encompasses the expected molecular ions and potential adducts.
  • Expected Observations and Data Interpretation:

    • The primary ion expected is the protonated molecule, [M+H]+, at an m/z of approximately 272.09.

    • It is also common to observe adducts with sodium ([M+Na]+) at m/z 294.07 and potassium ([M+K]+) at m/z 310.05, especially if there are trace amounts of these salts in the solvent or on glassware.

    • The presence of these adducts can serve as a confirmation of the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique for confirming the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[5] Collision-Induced Dissociation (CID) is the most common method for fragmentation in this context.[6]

Core Principle: Why MS/MS?

In an MS/MS experiment, an ion of interest (the precursor ion) is isolated in the mass spectrometer. This isolated ion is then subjected to collisions with an inert gas (e.g., argon or nitrogen), which imparts internal energy and causes the ion to fragment. The resulting product ions are then mass-analyzed, providing a "fingerprint" spectrum that is characteristic of the precursor ion's structure.

Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_loss1 Loss of tert-butyl group cluster_loss2 Loss of Boc group cluster_loss3 Loss of SO2 cluster_loss4 Loss of methyl group from sulfone M_H [M+H]+ m/z 272.09 F1 Loss of C4H8 (isobutylene) F2 Loss of C5H8O2 (Boc radical) P1 [M+H - 56]+ m/z 216.05 F1->P1 - C4H8 P2 [M+H - 100]+ m/z 172.05 F2->P2 - C5H8O2 F3 Loss of SO2 F4 Loss of CH3 P3 [M+H - 100 - 64]+ m/z 108.04 F3->P3 - SO2 P4 [M+H - 100 - 15]+ m/z 157.02 F4->P4 - CH3

Caption: Predicted fragmentation of this compound.

Detailed Protocol: MS/MS
  • Sample Preparation and Initial MS Scan:

    • Prepare the sample as described in the ESI-MS protocol.

    • Perform an initial full scan MS analysis to identify the m/z of the precursor ion, which is typically the protonated molecule [M+H]+ at m/z 272.09.

  • MS/MS Instrumentation and Parameters:

    • Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).

    • Select the [M+H]+ ion (m/z 272.09) as the precursor ion for fragmentation.

    • Apply collision energy to induce fragmentation. The optimal collision energy will be instrument-dependent and should be determined empirically by ramping the energy and observing the fragmentation pattern.

    ParameterRecommended SettingRationale
    Precursor Ion (m/z) 272.09The protonated molecule.
    Collision Gas Argon or NitrogenInert gas for collision-induced dissociation.
    Collision Energy 10-40 eV (to be optimized)Varies the degree of fragmentation.
    Product Ion Scan Range m/z 50 - 275To detect all significant fragment ions.
  • Expected Fragmentation and Interpretation:

    • Loss of the tert-butyl group: A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da), resulting in a product ion at m/z 216.05.

    • Loss of the entire Boc group: The loss of the entire tert-butoxycarbonyl group (100 Da) is also highly probable, leading to the 3-(methylsulfonyl)aniline cation at m/z 172.05.

    • Fragmentation of the methylsulfonyl group: Following the loss of the Boc group, further fragmentation of the aromatic sulfone can occur. A characteristic loss of sulfur dioxide (SO2, 64 Da) from the m/z 172.05 ion would produce a fragment at m/z 108.04.[7] Alternatively, loss of a methyl radical (15 Da) could result in an ion at m/z 157.02.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of this compound in complex mixtures, such as reaction monitoring or impurity profiling, coupling liquid chromatography with tandem mass spectrometry is the method of choice.[8][9]

Core Principle: The Power of Separation

LC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. This separation prior to mass analysis prevents ion suppression and allows for the individual analysis of each component, even those with the same mass (isomers).

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_msms Tandem Mass Spectrometry cluster_analysis Data Analysis prep Dilute sample in mobile phase A lc Inject onto C18 column with gradient elution prep->lc Inject msms Perform MRM or product ion scan lc->msms Elute and ionize analyze Quantify and/or identify based on RT and fragmentation msms->analyze Detect and process

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS
  • Sample Preparation:

    • Dilute the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A) to a concentration suitable for the instrument's sensitivity.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a suitable starting point for a compound of this polarity.

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonation for positive mode ESI.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and ramp up the percentage of Mobile Phase B to elute the analyte. An example gradient is provided in the table below.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    Time (min)% Mobile Phase A% Mobile Phase B
    0.0955
    1.0955
    8.0595
    10.0595
    10.1955
    15.0955
  • Mass Spectrometry:

    • Use the optimized ESI and MS/MS parameters from the direct infusion experiments.

    • For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method. This involves monitoring a specific precursor-to-product ion transition (e.g., m/z 272.09 -> 172.05).

    • For qualitative analysis and impurity identification, a full product ion scan can be performed as the compound elutes from the column.

Conclusion: A Robust Framework for Analysis

The protocols outlined in this document provide a robust framework for the comprehensive mass spectrometric analysis of this compound. By employing a combination of high-resolution ESI-MS for accurate mass determination and tandem MS for structural confirmation, researchers can confidently verify the identity and purity of this critical synthetic intermediate. The inclusion of an LC-MS/MS protocol further extends these capabilities to the analysis of complex mixtures, which is indispensable in a drug development setting. Adherence to these guidelines, with appropriate instrument-specific optimization, will ensure the generation of high-quality, reliable data to support the advancement of pharmaceutical research.

References

  • mzCloud. (2017). tert-Butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate. mzCloud. [Link]

  • Journal of the American Society for Mass Spectrometry. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ACS Publications. [Link]

  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. [Link]

  • Journal of the American Society for Mass Spectrometry. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. ACS Publications. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Nekrasov, Y. S., et al. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. Scientific Research Publishing. [Link]

  • Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development. [Link]

  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • Journal of the American Society for Mass Spectrometry. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. ACS Publications. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Presentation]. [Link]

  • Analytical Chemistry. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Journal of Chromatography B. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]

  • Journal of the American Society for Mass Spectrometry. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. PubMed. [Link]

  • PubChem. (n.d.). tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. National Center for Biotechnology Information. [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

  • Clinical Biochemistry Review. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Clinical Biochemistry Review. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (2017). Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. ResearchGate. [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • Journal of Mass Spectrometry. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]

  • PubChem. (n.d.). Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. National Center for Biotechnology Information. [Link]

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Applications of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate in PROTACs.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate in Kinase-Targeting PROTAC Synthesis

Part 1: Executive Summary & Core Directive

The Challenge: In the development of Proteolysis Targeting Chimeras (PROTACs), the "Warhead" (the ligand targeting the Protein of Interest, POI) determines specificity. However, many high-affinity kinase inhibitors contain reactive anilines that are prone to oxidation or side reactions during the complex multi-step synthesis of PROTACs.

The Solution: this compound (CAS: 27979-92-6) serves as a robust, protected building block for installing the 3-(methylsulfonyl)aniline moiety. This moiety is a critical pharmacophore found in numerous kinase inhibitors (e.g., targeting JAK , ALK , and Pyk2 ) due to the sulfone’s ability to act as a hydrogen bond acceptor in the ATP-binding pocket while maintaining metabolic stability.

Scope of this Guide: This application note details the use of this compound as a masked warhead precursor. We provide a validated protocol for its deprotection and subsequent coupling to pyrimidine and quinazoline scaffolds—a fundamental step in creating degraders for the Janus Kinase (JAK) and Anaplastic Lymphoma Kinase (ALK) pathways.

Part 2: Scientific Grounding & Mechanism

The Role of the Sulfonyl-Aniline Moiety in SAR

The 3-(methylsulfonyl)phenyl group is a "privileged structure" in medicinal chemistry.

  • H-Bond Acceptor: The sulfone oxygens (

    
    ) often engage in critical hydrogen bonding interactions with residues (e.g., Arginine or Lysine) at the solvent front or the hinge region of the kinase ATP pocket.
    
  • Electronic Effect: The electron-withdrawing nature of the sulfone modulates the

    
     of the aniline nitrogen, optimizing it for specific 
    
    
    
    -stacking or hydrogen bonding interactions within the hinge.
  • Metabolic Stability: Unlike sulfonamides (

    
    ), the methyl sulfone (
    
    
    
    ) is resistant to hydrolysis and N-glucuronidation.
Why Use the Boc-Protected Form?

Direct use of the free amine, 3-(methylsulfonyl)aniline, in multi-step PROTAC synthesis often leads to:

  • N-Oxidation: During linker attachment steps involving oxidants.

  • Competitive Nucleophilicity: If the linker attachment involves electrophiles that could react with the aniline instead of the intended handle.

  • Purification Issues: The free aniline is highly polar; the Boc-protected form allows for easier silica gel chromatography during intermediate purification.

Target Applications
  • JAK1/2 Degraders: Analogs of AZD4604 (Londamocitinib) and Baricitinib derivatives often utilize sulfonyl-phenyl motifs to achieve isoform selectivity.

  • ALK Degraders: The scaffold of TAE684 and related ALK inhibitors relies on sulfonylated anilines for potency.

Part 3: Experimental Protocols

Workflow Overview

The synthesis follows a Convergent Strategy :

  • Scaffold Preparation: Preparation of a di-halogenated heteroaromatic core (e.g., 2,4-dichloropyrimidine).

  • Warhead Installation: Deprotection of the carbamate and

    
     coupling.
    
  • PROTAC Assembly: Attachment of the Linker-E3 Ligase conjugate.

Protocol A: Controlled Deprotection and Scaffold Coupling

Objective: To generate the active 3-(methylsulfonyl)aniline warhead in situ or immediately prior to coupling, minimizing oxidative degradation.

Materials:

  • This compound (Reagent A)[1]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 2,4-Dichloropyrimidine (Scaffold B)

  • N,N-Diisopropylethylamine (DIPEA)

  • Isopropanol (iPrOH)

Step-by-Step Methodology:

  • Deprotection (Boc Removal):

    • Dissolve Reagent A (1.0 equiv) in DCM (5 mL/mmol).

    • Add TFA (10 equiv) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (disappearance of starting material).

    • Critical Step: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (

      
      ) to remove residual TFA. This yields the trifluoroacetate salt of 3-(methylsulfonyl)aniline.
      
  • Free Base Generation:

    • Redissolve the salt in minimal iPrOH.

    • Add DIPEA (3.0 equiv) to neutralize the salt and activate the amine.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Add Scaffold B (2,4-Dichloropyrimidine, 1.1 equiv) to the reaction vessel.

    • Heat the mixture to 80°C for 4–6 hours.

    • Mechanistic Insight: The aniline preferentially attacks the C4 position of the pyrimidine due to steric and electronic factors, but regioselectivity must be confirmed by NMR.

  • Work-up:

    • Cool to RT. Dilute with EtOAc and wash with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: >85% conversion to the mono-substituted pyrimidine.

Protocol B: Linker Attachment (PROTAC Assembly)

Objective: To attach the E3 ligase recruiting element (e.g., Thalidomide-linker or VHL-linker) to the remaining chloride on the pyrimidine core.

Materials:

  • Product from Protocol A (Warhead-Scaffold)

  • Linker-E3 Ligand (e.g., Pomalidomide-PEG-Amine)

  • DIPEA or

    
    
    
  • DMSO or NMP

Methodology:

  • Dissolve the Warhead-Scaffold (1.0 equiv) and the Linker-E3 Ligand (1.2 equiv) in DMSO (0.1 M).

  • Add base (DIPEA, 3.0 equiv).

  • Heat to 100°C for 12 hours (microwave irradiation can reduce this to 1 hour at 120°C).

  • Purification: Isolate the final PROTAC via Preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Data Visualization & Pathway Analysis

Figure 1: Strategic Synthesis Workflow

This diagram illustrates the convergent synthesis pathway, highlighting the utility of the Boc-protected intermediate.

PROTAC_Synthesis Reagent tert-Butyl (3-(methylsulfonyl) phenyl)carbamate Deprotection Step 1: TFA Deprotection (Generates Active Aniline) Reagent->Deprotection -Boc Aniline 3-(methylsulfonyl)aniline (Active Warhead) Deprotection->Aniline Coupling Step 2: SNAr Coupling (80°C, iPrOH) Aniline->Coupling Scaffold 2,4-Dichloropyrimidine (Kinase Scaffold) Scaffold->Coupling Intermediate Intermediate: Cl-Pyrimidine-Aniline Coupling->Intermediate Regioselective Linker Step 3: Linker-E3 Ligase Attachment Intermediate->Linker PROTAC Final PROTAC (JAK/ALK Degrader) Linker->PROTAC

Caption: Convergent synthesis of a JAK1-targeting PROTAC. The Boc-protected precursor ensures high purity of the aniline warhead prior to the critical SNAr coupling step.

Table 1: Comparative Analysis of Reagent Forms
FeatureThis compound3-(Methylsulfonyl)aniline (Free Base)
Storage Stability High (Solid, non-hygroscopic)Moderate (Prone to oxidation/darkening)
Purification Easy (Non-polar, standard silica)Difficult (Polar, requires amine-doped silica)
Reaction Control Precise (Deprotect only when needed)Variable (Quality degrades over time)
Use Case GMP/GLP Synthesis & Library Generation Quick, small-scale "test" reactions

Part 5: Troubleshooting & Optimization

  • Issue: Regioisomers in Step 2.

    • Cause: The aniline attacks the C2 position instead of C4.

    • Solution: Lower the reaction temperature to 60°C and extend reaction time. The C4 position is kinetically favored.

  • Issue: Incomplete Deprotection.

    • Cause: Steric bulk of the tert-butyl group.

    • Solution: Use 20% TFA in DCM or 4M HCl in Dioxane. Ensure the reaction is anhydrous.

  • Issue: PROTAC Solubility.

    • Cause: The sulfone and the rigid linker create a "brick dust" molecule.

    • Solution: Use PEG-based linkers (PEG3-PEG5) to improve aqueous solubility and cell permeability.

References

  • Nilsson, M., et al. (2023).[2] "Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization." Journal of Medicinal Chemistry, 66(19), 13400–13415.[2][3] Link

  • Bekes, M., Langley, D. R., & Crews, C. M. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 21, 181–200. Link

  • Li, X., & Song, Y. (2020).[3] "Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy." Journal of Hematology & Oncology, 13, 154. Link

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors: Small molecule synthesis." Organic Process Research & Development (General reference for aniline coupling in kinase inhibitors). Link

Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Application Note: A Robust Protocol for the Synthesis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate via Boc Protection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the tert-butoxycarbonyl (Boc) protection of 3-(methylsulfonyl)aniline to yield tert-butyl (3-(methylsulfonyl)phenyl)carbamate. The Boc protecting group is crucial in multi-step organic synthesis for temporarily masking the reactivity of amine functionalities. This application note details the reaction mechanism, a step-by-step experimental procedure, characterization data, and troubleshooting guidance. The protocol is specifically optimized for an electron-deficient aniline, addressing the challenges associated with its reduced nucleophilicity. This guide is intended for researchers in synthetic chemistry and drug development, offering a reliable and reproducible method for obtaining high yields of the target carbamate.

Principle and Reaction Mechanism

The protection of an amine with a Boc group involves the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Scientist's Note: 3-(Methylsulfonyl)aniline is an electron-deficient aniline due to the strong electron-withdrawing nature of the sulfonyl group (-SO₂CH₃). This reduces the nucleophilicity of the amino group, making it less reactive than simple anilines. Therefore, the reaction conditions, particularly the choice of base and solvent, are critical for driving the reaction to completion.

The mechanism involves the following key steps[1][2]:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

  • Proton Transfer: A base, such as triethylamine (TEA), deprotonates the newly formed ammonium ion to yield the neutral Boc-protected product[2]. The tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butoxide, which is also protonated by the triethylammonium ion[1][2].

While some Boc protections can proceed without a base, the inclusion of a non-nucleophilic base like triethylamine is highly recommended for electron-deficient anilines to neutralize the generated acid and drive the equilibrium towards the product[3][4].

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products & Byproducts Aniline R-NH₂ (3-(methylsulfonyl)aniline) Intermediate [Tetrahedral Intermediate] Aniline->Intermediate Nucleophilic Attack on (Boc)₂O Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Base Et₃N (Triethylamine) Product R-NH-Boc (Protected Aniline) Base->Product Byproduct3 Et₃NH⁺ Base->Byproduct3 Intermediate->Product Collapse & Proton Transfer (Base) Byproduct1 CO₂ Intermediate->Byproduct1 Byproduct2 t-BuOH Intermediate->Byproduct2

Caption: Mechanism of Boc protection of anilines.

Experimental Protocol

This protocol is optimized for a ~5 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
3-(Methylsulfonyl)aniline171.215.0856 mgStarting material.
Di-tert-butyl dicarbonate ((Boc)₂O)218.256.01.31 g1.2 equivalents.
Triethylamine (TEA)101.197.51.05 mL1.5 equivalents. Distill before use.
Tetrahydrofuran (THF)--25 mLAnhydrous solvent.
Ethyl Acetate--~100 mLFor extraction.
Saturated NaHCO₃ solution--~50 mLFor workup.
Brine--~50 mLFor workup.
Anhydrous MgSO₄ or Na₂SO₄--As neededFor drying.
Step-by-Step Procedure

Experimental Workflow Setup 1. Reaction Setup Dissolve aniline in THF in an ice-water bath (0 °C). AddBase 2. Add Base Add triethylamine (TEA) dropwise. Setup->AddBase AddBoc 3. Add (Boc)₂O Add Boc anhydride portion-wise. AddBase->AddBoc React 4. Reaction Warm to RT and stir for 12-16h. Monitor by TLC. AddBoc->React Quench 5. Quench & Concentrate Quench with water. Remove THF via rotary evaporation. React->Quench Extract 6. Extraction Extract with Ethyl Acetate (3x). Quench->Extract Wash 7. Wash Organic Layer Wash with sat. NaHCO₃, then brine. Extract->Wash Dry 8. Dry and Filter Dry over MgSO₄, filter, and concentrate. Wash->Dry Purify 9. Purification Recrystallize from Hexane/EtOAc or use column chromatography. Dry->Purify Characterize 10. Characterization Analyze by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purify->Characterize

Caption: Experimental workflow for Boc protection.

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3-(methylsulfonyl)aniline (856 mg, 5.0 mmol). Dissolve the aniline in 25 mL of anhydrous tetrahydrofuran (THF). Place the flask in an ice-water bath to cool the solution to 0 °C.

    • Scientist's Note: Starting the reaction at 0 °C helps to control the initial exotherm that can occur upon addition of the reagents, minimizing potential side reactions. Anhydrous solvent is used to prevent hydrolysis of the Boc anhydride.

  • Reagent Addition: While stirring at 0 °C, add triethylamine (1.05 mL, 7.5 mmol) dropwise to the solution. Following this, add di-tert-butyl dicarbonate (1.31 g, 6.0 mmol) portion-wise over 5 minutes.

    • Scientist's Note: A slight excess of Boc anhydride (1.2 eq) and base (1.5 eq) is used to ensure the complete consumption of the limiting aniline starting material.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system until the starting aniline spot is no longer visible.

  • Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5][6]

    • Scientist's Note: If the product precipitates upon adding water, add enough ethyl acetate to dissolve the solid before proceeding with the extraction.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and then with 50 mL of brine.[5][6]

    • Scientist's Note: The NaHCO₃ wash is crucial for removing any unreacted acidic species and the triethylammonium salt byproduct. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often a white to off-white solid of high purity. If further purification is needed, it can be achieved by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.

Characterization and Expected Results

The final product, this compound, should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance White to off-white solid
Yield >90%
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.9 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~6.8 (br s, 1H, NH), ~3.0 (s, 3H, SO₂CH₃), ~1.5 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~152.5, ~141.0, ~140.0, ~130.0, ~124.0, ~118.0, ~114.0, ~81.0, ~44.5, ~28.3
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₂H₁₈NO₄S⁺: 272.10; found ~272.1

Note: Exact NMR shifts may vary slightly depending on the solvent and concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Low reactivity of aniline.- Impure reagents (wet THF, old (Boc)₂O).- Allow the reaction to stir for a longer period (up to 24h).- Consider adding a catalytic amount of DMAP (4-dimethylaminopyridine), but be cautious as it can be difficult to remove.- Ensure all reagents and solvents are anhydrous and pure.
Low Yield - Inefficient extraction.- Product loss during workup or purification.- Hydrolysis of Boc anhydride.- Perform extractions thoroughly (3-4 times).- Avoid overly aggressive purification steps.- Ensure anhydrous conditions are maintained throughout the setup.
Presence of Side Products - Reaction temperature was too high.- Double Boc-protection (unlikely for anilines).- Maintain temperature control, especially during initial reagent addition.- Use the specified stoichiometry; avoid large excess of (Boc)₂O.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Triethylamine is flammable and has a strong odor. Handle with care.

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides if the container has been opened for an extended period.

Conclusion

This application note presents a reliable and high-yielding protocol for the Boc protection of 3-(methylsulfonyl)aniline. By understanding the underlying mechanism and paying close attention to the experimental details, particularly for an electron-deficient substrate, researchers can consistently synthesize the desired this compound. This protected intermediate is a valuable building block for further synthetic transformations in pharmaceutical and materials science research.

References

  • Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. R. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1237–1249. [Link]

Sources

Application Note: Purification Protocols for tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

[1]

Abstract & Scope

This technical guide details the isolation and purification of ** tert-Butyl (3-(methylsulfonyl)phenyl)carbamate** (CAS: 146650-05-9), a critical intermediate in the synthesis of sulfone-based pharmacophores.[1] The presence of both the acid-labile Boc protecting group and the polar methylsulfonyl moiety presents a unique purification challenge: the molecule requires conditions that remove unreacted polar anilines without compromising the carbamate stability, while managing the high crystallinity typical of aryl sulfones.

This document provides three validated workflows:

  • Scalable Crystallization (Method A): For multi-gram to kilogram batches.[1]

  • Flash Chromatography (Method B): For high-purity R&D requirements.[1]

  • Chemo-Selective Extraction (Method C): A rapid work-up protocol utilizing pKa differences.[1]

Physicochemical Profile & Strategy

Understanding the molecular properties is the foundation of this purification strategy.

PropertyValue / CharacteristicImplication for Purification
Structure N-Boc protected aniline with meta-sulfoneAmphiphilic: Lipophilic Boc vs. Polar Sulfone.[1]
pKa (Conj. Acid) ~2.5 (Parent aniline)Starting material is a very weak base; requires strong acidic wash (pH < 1) for removal, but Boc is acid-sensitive.[1]
LogP (Predicted) ~2.1Moderate lipophilicity.[1] Soluble in EtOAc, DCM; insoluble in Water, Hexanes.[1]
Physical State White Crystalline SolidHigh potential for purification via recrystallization.[1]
Key Impurities 3-(methylsulfonyl)aniline (Starting Material), Di-tert-butyl dicarbonate (

), Di-Boc byproduct.[1]
Need to separate basic polar amine and neutral lipophilic excess reagent.
Strategic Logic[1]
  • The Polarity Gap: The product is significantly less polar than the starting aniline but more polar than the

    
     reagent. This "sweet spot" allows for effective silica separation.[1]
    
  • The Solubility Switch: The sulfone group drives high solubility in hot ethanol/ethyl acetate but poor solubility in cold non-polar solvents, making antisolvent crystallization the most efficient method.

Experimental Protocols

Method A: Antisolvent Crystallization (Recommended for Scale >5g)

Context: This method leverages the high crystallinity of the sulfone moiety.[1] It is the "Greenest" approach, minimizing solvent waste.

Reagents: Ethyl Acetate (Solvent A), n-Heptane (Antisolvent B).[1]

  • Concentration: Concentrate the crude reaction mixture (typically in THF or Dioxane) to dryness under reduced pressure (40°C bath).

  • Dissolution: Redissolve the crude solid in minimal hot Ethyl Acetate (60°C) . Use approximately 3 mL of EtOAc per gram of theoretical yield.[1]

    • Checkpoint: The solution should be clear. If particulates remain (likely inorganic salts), filter while hot.[1]

  • Precipitation: Remove from heat. While stirring vigorously, add n-Heptane dropwise until a persistent cloudiness is observed (Ratio approx 1:2 EtOAc:Heptane).[1]

  • Crystallization: Allow the mixture to cool to room temperature slowly (1 hour), then cool to 0-4°C in an ice bath for 2 hours.

  • Isolation: Filter the white precipitate via vacuum filtration.

  • Wash: Wash the filter cake with cold 10% EtOAc in Heptane (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-92% Purity: >98% (HPLC)

Method B: Flash Column Chromatography (High Purity / R&D)

Context: Used when the crude profile is complex or contains lipophilic byproducts (e.g., di-Boc species).[1]

Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase: Hexanes (A) / Ethyl Acetate (B).[1]

Gradient Protocol:

Time (CV) % Solvent B (EtOAc) Phase Description
0 - 2 0% Column equilibration

| 2 - 5 | 0%



Target Product

1
  • Loading: Dry load on Celite is recommended due to the low solubility of the sulfone in pure hexanes.

  • Detection: UV at 254 nm (Strong absorption by phenyl ring).[1]

  • TLC Visualization:

    
     ~0.45 in 40% EtOAc/Hexanes.[1] Stain with Ninhydrin (requires heating/deprotection on plate) or simply UV.[1]
    
Method C: Chemo-Selective Work-up (Rapid Extraction)

Context: A pre-purification step to remove unreacted aniline before crystallization.[1]

  • Dilution: Dilute the reaction mixture with Ethyl Acetate.

  • Acid Wash (Critical Step): Wash the organic phase with 0.5 M Citric Acid (2 x Vol).[1]

    • Mechanism:[1][2][3][4][5][6][7][8] Citric acid (pH ~2) is strong enough to protonate the residual aniline (making it water-soluble) but mild enough to preserve the N-Boc group, which can cleave at pH < 1.[1]

  • Base Wash: Wash with Saturated

    
     to remove residual acid and phenolic impurities.[1]
    
  • Brine/Dry: Wash with brine, dry over

    
    , and concentrate.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate purification method based on crude purity and scale.

PurificationWorkflowStartCrude Reaction Mixture(this compound)CheckPurity Check (TLC/LC-MS)Start->CheckDecision1Major Impurity: Starting Aniline?Check->Decision1WashMethod C: Acidic Wash(0.5M Citric Acid)Decision1->WashYes (Basic Impurity)Decision2Scale > 5g?Decision1->Decision2No (Neutral Impurities)Wash->Decision2CrystMethod A: Crystallization(EtOAc / Heptane)Decision2->CrystYes (Bulk)ChromMethod B: Flash Chromatography(Hex/EtOAc Gradient)Decision2->ChromNo (R&D/Complex Mix)QCFinal QC (NMR, HPLC)Cryst->QCChrom->QC

Figure 1: Purification decision tree based on impurity profile and synthesis scale.

Quality Control & Troubleshooting

Analytical Standards
  • 1H NMR (DMSO-d6): Look for the diagnostic Boc singlet (~1.5 ppm, 9H) and the Methylsulfonyl singlet (~3.2 ppm, 3H) .[1] The amide proton (-NH) typically appears downfield (9.0-10.0 ppm) as a broad singlet.[1]

  • HPLC Purity: >98% area at 254 nm.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Crystallization) Product too soluble in EtOAc.[1]Reduce EtOAc volume; increase Heptane ratio; cool to -20°C.
Oiling Out Impurities preventing crystal lattice formation.[1]Seed with pure crystal; scratch glass; add MeOH (1%) to solubilize impurities.[1]
Boc Deprotection Acid wash too strong or prolonged heat.[1]Switch from HCl to Citric Acid; keep rotary evaporator bath <45°C.
Co-elution on Column Polarity of sulfone drags product.Switch to DCM/MeOH (0-5%) gradient for better selectivity.[1]

References

  • Synthesis of N-Boc-anilines: Knölker, H. J., & Braxmeier, T. (1998).[1] Tetrahedron Letters, 39(40), 7309-7312.[1] (General protocol for Boc protection of anilines).

  • Sulfone Purification: Yang, J. W., et al. (2009).[1] "Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate". Organic Syntheses, 86, 11. Link (Demonstrates precipitation of sulfone-Boc intermediates).[1]

  • Boc-Aniline Crystallization: "Crystallization method of Boc-amino acid".[1][7] Patent CN112661672A.[1][7] Link (Principles of Boc-compound crystallization).[1]

  • pKa Data: Evans pKa Table. (Reference for Aniline vs. Sulfonyl Aniline acidity). Link

Application Notes and Protocols for the Use of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protecting Groups in Modern Peptide Synthesis

The synthesis of peptides, fundamental molecules in biology and pharmacology, is a stepwise process requiring a high degree of precision to ensure the correct amino acid sequence and stereochemical integrity. A cornerstone of successful peptide synthesis is the strategic use of protecting groups, which temporarily block reactive functional groups on amino acids to prevent unwanted side reactions during peptide bond formation. The choice of protecting group is paramount, dictating the overall synthetic strategy, including reaction conditions and deprotection methods.

Carbamates are a widely utilized class of protecting groups for the α-amino group of amino acids, with the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups being the most prominent. The chemical properties of these protecting groups can be finely tuned by introducing substituents, thereby altering their stability and cleavage conditions. This allows for the development of orthogonal protection schemes, where specific protecting groups can be removed selectively without affecting others in the molecule.

This document explores the theoretical application and potential advantages of a substituted carbamate, tert-Butyl (3-(methylsulfonyl)phenyl)carbamate , as a novel amino-protecting group in peptide synthesis. While not a conventional protecting group, its unique structure suggests intriguing possibilities for specialized applications where modified stability is desirable.

Chemical Properties and Rationale for Use

The structure of this compound incorporates the acid-labile tert-butyl carbamate moiety attached to a phenyl ring bearing a strongly electron-withdrawing methylsulfonyl group at the meta position.

The presence of the methylsulfonyl group is anticipated to significantly influence the chemical properties of the carbamate. By withdrawing electron density from the phenyl ring, the sulfonyl group inductively stabilizes the carbamate linkage. This increased stability would likely render the protecting group more resistant to acidic conditions typically used for the cleavage of standard Boc groups (e.g., trifluoroacetic acid, TFA).[1][2]

This enhanced acid stability forms the basis for its potential utility in peptide synthesis, suggesting a role as a protecting group that is orthogonal to other acid-labile groups. For instance, it could potentially remain intact while other, more acid-sensitive, protecting groups like trityl (Trt) or 2-chlorotrityl (2-ClTrt) are removed.[3]

Hypothetical Application in Solid-Phase Peptide Synthesis (SPPS)

The following protocols are proposed based on established principles of SPPS and the inferred chemical properties of this compound. These protocols are theoretical and require experimental validation.

General Workflow for SPPS

The general workflow for solid-phase peptide synthesis involves the iterative addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Amino Acid Coupling (Protected AA, Coupling Reagents) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Final residue Repeat->Deprotection1 Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: Hypothetical deprotection of a this compound protected amino acid.

Comparative Properties of Amino Protecting Groups

The following table provides a conceptual comparison of the hypothetical properties of this compound with standard protecting groups.

Protecting GroupAbbreviationCleavage ConditionsOrthogonalityPotential Advantages
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Orthogonal to acid-labile groupsMild deprotection conditions
tert-ButyloxycarbonylBocModerate Acid (e.g., TFA)Orthogonal to base-labile groupsStable to a wide range of reagents
This compound(Hypothetical)Strong AcidPotentially orthogonal to moderately acid-labile groups (e.g., Trt)Tunable acid lability

Conclusion and Future Outlook

While the direct application of this compound in peptide synthesis is not yet established in the literature, its chemical structure suggests it could serve as a valuable tool for specific synthetic challenges. The electron-withdrawing methylsulfonyl group is predicted to increase the acid stability of the carbamate, potentially allowing for its use in orthogonal protection schemes where fine-tuning of acid lability is required.

The protocols and rationale presented here provide a theoretical framework for the investigation of this novel protecting group. Further experimental work is necessary to validate these hypotheses and to fully characterize its stability, cleavage kinetics, and compatibility with various peptide synthesis methodologies. Such studies could pave the way for new strategies in the synthesis of complex peptides and peptide conjugates.

References

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. Available at: [Link]

  • tert-Butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Synthetic method of 3-tert-butylphenylethylether. Google Patents.
  • Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. National Institutes of Health. Available at: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-substituted peptide amides. Google Patents.
  • Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. ResearchGate. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • Peptide synthesis with sulfonyl protecting groups. Google Patents.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health. Available at: [Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI. Available at: [Link]

  • Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. ResearchGate. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Method to remove Boc in the presence of t-butylester. Reddit. Available at: [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health. Available at: [Link]

  • Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Wiley Online Library. Available at: [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Available at: [Link]

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. National Institutes of Health. Available at: [Link]

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Application Note & Protocols: Leveraging tert-Butyl (3-(methylsulfonyl)phenyl)carbamate as a Versatile Linker Building Block in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of chemical biology and targeted therapeutics, the linker element of a bifunctional molecule is a critical determinant of its ultimate efficacy. It is not merely a spacer but a sophisticated component that dictates solubility, cell permeability, metabolic stability, and the optimal spatial orientation of the connected moieties. This document provides a detailed guide to the strategic use of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate as a foundational building block for constructing advanced linkers. We will explore the unique physicochemical properties imparted by the methylsulfonylphenyl core and provide validated, step-by-step protocols for its derivatization and conjugation, empowering researchers to rationally design and synthesize next-generation chemical probes, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Pivotal Role of Linker Design

Bifunctional molecules, such as PROTACs and ADCs, are defined by three core components: a warhead that binds the protein of interest (POI), a ligand that recruits an effector mechanism (like an E3 ligase or an antibody), and a linker that connects them.[1] The linker's design is far from trivial; its length, rigidity, and chemical composition profoundly influence the molecule's overall properties and biological activity.[2] An ideal linker must maintain stability in circulation, prevent premature payload release, and upon reaching the target, adopt a conformation that facilitates the desired biological outcome, such as the formation of a stable ternary complex in the case of PROTACs.[]

This guide focuses on a specific, strategically valuable building block for linker synthesis: This compound . This compound offers a unique combination of features that address key challenges in linker design.

Spotlight on the (3-(Methylsulfonyl)phenyl)carbamate Moiety

The core of this building block is a phenyl ring substituted with a methylsulfonyl group and a Boc-protected amine. Each component contributes distinct and advantageous properties to a linker scaffold.

Physicochemical Properties and Rationale for Use

The strategic incorporation of the methylsulfonylphenyl group into a linker can significantly enhance the drug-like properties of the final conjugate.[4]

PropertyContribution of the MoietyScientific Rationale
Metabolic Stability The sulfone group is chemically robust and resistant to metabolic degradation.Sulfones are known to improve the stability of conjugates in plasma compared to more labile functionalities like traditional maleimides.[5][6] This leads to a longer half-life and reduced off-target toxicity from prematurely released payloads.
Solubility & Polarity The sulfone moiety (SO₂) is a strong hydrogen bond acceptor.This feature can improve the aqueous solubility of the overall molecule, which is a common challenge for large, often hydrophobic bifunctional compounds like PROTACs.[7][8]
Conformational Rigidity The phenyl ring provides a degree of structural rigidity.A semi-rigid linker can reduce the entropic penalty associated with binding, helping to pre-organize the warhead and ligase ligand for more effective ternary complex formation.[]
Synthetic Versatility The Boc-protected amine serves as a key synthetic handle.The tert-butoxycarbonyl (Boc) group is a stable and reliable protecting group for amines that can be selectively removed under acidic conditions, revealing a primary amine for subsequent conjugation reactions.[9][10]
Structural Diagram

dot graph Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1 [label="H"]; C7 [label="C(=O)"]; O1 [label="O"]; C8 [label="C"]; C9 [label="CH₃"]; C10 [label="CH₃"]; C11 [label="CH₃"]; S1 [label="S"]; O2 [label="O"]; O3 [label="O"]; C12 [label="CH₃"];

// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Carbamate group C1 -- N1 [len=1.5]; N1 -- H1 [len=1.0]; N1 -- C7 [len=1.5]; C7 -- O1 [len=1.5]; O1 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C8 -- C10 [len=1.5]; C8 -- C11 [len=1.5];

// Methylsulfonyl group C3 -- S1 [len=1.5]; S1 -- O2 [len=1.5, label="="]; S1 -- O3 [len=1.5, label="="]; S1 -- C12 [len=1.5];

// Invisible nodes for positioning pos_C1 [pos="0,0!", label=""]; pos_C2 [pos="1.3,-0.75!", label=""]; pos_C3 [pos="1.3,-2.25!", label=""]; pos_C4 [pos="0,-3!", label=""]; pos_C5 [pos="-1.3,-2.25!", label=""]; pos_C6 [pos="-1.3,-0.75!", label=""]; pos_N1 [pos="-0.9,1.2!", label=""]; pos_H1 [pos="-1.8,1.2!", label=""]; pos_C7 [pos="0,2.2!", label=""]; pos_O1 [pos="1.2,2.2!", label=""]; pos_C8 [pos="2.2,3.2!", label=""]; pos_C9 [pos="1.5,4.5!", label=""]; pos_C10 [pos="3.5,3.5!", label=""]; pos_C11 [pos="2.0,2.0!", label=""]; pos_S1 [pos="2.6,-3.0!", label=""]; pos_O2 [pos="3.5,-2.2!", label=""]; pos_O3 [pos="3.5,-3.8!", label=""]; pos_C12 [pos="1.7,-4.2!", label=""]; } enddot Figure 1: Chemical structure of this compound.

Core Applications & Experimental Workflow

The primary application of this molecule is as a precursor, or building block, for more complex linker structures. The Boc-protected amine is the key reactive site after deprotection. The general workflow involves incorporating this building block into a larger bifunctional molecule.

G A Start: tert-Butyl (3-(methylsulfonyl)phenyl)carbamate B Protocol 1: Boc Deprotection (e.g., using TFA in DCM) A->B Acid C Intermediate: 3-(Methylsulfonyl)aniline B->C D Couple with Warhead-Linker Acid (e.g., HATU, DIPEA) C->D Amide Coupling E Couple with E3 Ligase-Linker Acid (e.g., EDC, HOBt) C->E Amide Coupling F Protected Bifunctional Molecule D->F E->F G Final Deprotection Steps (if necessary) F->G H Protocol 2: Purification & QC (HPLC, LC-MS, NMR) G->H I Final Bifunctional Molecule (e.g., PROTAC) H->I J Protocol 3: Biological Evaluation (e.g., Western Blot for Protein Degradation) I->J

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Boc-Deprotection to Yield 3-(Methylsulfonyl)aniline

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary aniline, making it available for subsequent coupling reactions.[10]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirring solution.

    • Expert Insight: The use of excess TFA ensures the complete and rapid cleavage of the acid-labile Boc group.[9] Performing the addition at 0 °C helps to control any potential exothermic reaction.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution with vigorous stirring until gas evolution (CO₂) ceases and the aqueous layer is basic (pH > 8).

    • Trustworthiness Check: Proper neutralization is critical. Aniline is basic, but any residual TFA will form a salt. The free aniline base is required for the next step and is more soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-(methylsulfonyl)aniline as the final product. Confirm identity and purity via ¹H NMR and LC-MS.

Protocol 2: Amide Coupling to a Carboxylic Acid-Functionalized Molecule

This protocol details the formation of an amide bond between the newly generated 3-(methylsulfonyl)aniline and a generic carboxylic acid, representing a warhead or E3 ligase ligand with an appropriate linker attachment point.

Materials:

  • 3-(Methylsulfonyl)aniline (from Protocol 1)

  • Carboxylic acid partner (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HPLC-grade water and acetonitrile

  • Preparative HPLC system

Procedure:

  • Reagent Preparation: In a clean, dry vial, dissolve the carboxylic acid partner (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature.

    • Expert Insight: This pre-activation step forms a highly reactive HOBt ester, which readily reacts with the aniline. HATU is a preferred coupling reagent for forming amide bonds with less nucleophilic anilines, often leading to higher yields and fewer side reactions compared to other reagents like EDC/HOBt.[11]

  • Aniline Addition: To a separate vial, dissolve 3-(methylsulfonyl)aniline (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to this solution.

  • Coupling Reaction: Transfer the activated acid solution from step 1 to the aniline solution from step 2. Stir the reaction at room temperature for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. Look for the disappearance of the aniline starting material and the appearance of the desired product mass.

  • Purification: Upon completion, dilute the reaction mixture with a small amount of DMSO/water and purify by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA or formic acid.

  • Product Isolation: Collect the fractions containing the pure product, combine them, and lyophilize to obtain the final coupled product as a powder.

  • Quality Control: Confirm the identity, purity (>95%), and structure of the final compound by LC-MS and ¹H NMR.

Protocol 3: Evaluating PROTAC Efficacy via Western Blot

This protocol provides a standard method to assess the ability of a newly synthesized PROTAC, which incorporates the linker, to induce the degradation of its target protein in a cellular context.

Materials:

  • Relevant cancer cell line (e.g., MCF-7 for an ER-targeting PROTAC)

  • Cell culture medium, FBS, and antibiotics

  • Synthesized PROTAC and DMSO (for stock solutions)

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • Primary antibodies (against the target protein and a loading control, e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE gels, transfer apparatus, and Western blot imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%. Treat cells for a specified time course (e.g., 4, 8, 12, 24 hours). Include a DMSO-only vehicle control.

    • Self-Validating System: A crucial control is to include a "warhead-only" compound and an "E3 ligase ligand-only" compound at the same concentration as the PROTAC. These should not induce degradation, proving the bifunctional nature of the PROTAC is required.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4 °C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95 °C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (at the manufacturer's recommended dilution) overnight at 4 °C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

Conclusion

The this compound building block offers a powerful and strategic entry point for the synthesis of sophisticated linkers in chemical biology. The inherent properties of the methylsulfonylphenyl core—namely its metabolic stability and polarity—address critical liabilities in drug development, while the Boc-protected amine provides a reliable and versatile handle for chemical elaboration. By following the detailed protocols provided, researchers can confidently incorporate this moiety into their linker designs, accelerating the development of potent and selective targeted therapies.

References

  • Tiwari, M., et al. (2018). Discovery of novel Methylsulfonyl phenyl derivatives as potent human Cyclooxygenase-2 inhibitors with effective anticonvulsant action: Design, synthesis, in-silico, in-vitro and in-vivo evaluation. European Journal of Medicinal Chemistry, 153, 114-128. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines. Retrieved from [Link]

  • Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(11), 2859-2871. Retrieved from [Link]

  • Marvin, M., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(9), 1565-1574. Retrieved from [Link]

  • Gabizon, A., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Molecules, 21(5), 588. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Retrieved from [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • PubMed Central. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Request PDF. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we address common challenges and frequently asked questions to help you improve your reaction yield and product purity. Our approach is grounded in established chemical principles and practical laboratory experience.

I. Reaction Overview and Mechanism

The synthesis of this compound is a standard N-protection reaction. It involves the treatment of 3-(methylsulfonyl)aniline with di-tert-butyl dicarbonate (Boc₂O). The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butoxycarbonyl group and a proton to yield the final carbamate product.

Due to the presence of the electron-withdrawing methylsulfonyl group, the starting aniline is less nucleophilic than many other anilines. This reduced nucleophilicity is a key factor that can lead to slower reaction rates and lower yields, making careful optimization of reaction conditions crucial.[1][2]

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// Nodes for Reactants and Products node [fillcolor="#FFFFFF"]; Aniline [label="3-(methylsulfonyl)aniline"]; Boc2O [label="Di-tert-butyl dicarbonate (Boc)₂O"]; Product [label="this compound"];

// Nodes for Intermediates and Transition States node [fillcolor="#F1F3F4", shape=ellipse]; Nucleophilic_Attack [label="Nucleophilic Attack", shape=plaintext]; Intermediate [label="Tetrahedral Intermediate"]; Proton_Transfer [label="Proton Transfer", shape=plaintext];

// Edges to show the reaction flow Aniline -> Nucleophilic_Attack [label=""]; Boc2O -> Nucleophilic_Attack [label=""]; Nucleophilic_Attack -> Intermediate [label="Forms"]; Intermediate -> Proton_Transfer [label="Collapses"]; Proton_Transfer -> Product [label="Yields"];

// Styling Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } ` Caption: General reaction pathway for Boc protection of 3-(methylsulfonyl)aniline.

II. Troubleshooting Guide: Enhancing Your Yield

This section is formatted as a series of common problems you might encounter during the synthesis, followed by potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Formation 1. Low Nucleophilicity of Starting Aniline: The electron-withdrawing sulfonyl group deactivates the aniline, making it a poor nucleophile.[1][2] 2. Inadequate Reaction Temperature: The reaction may be too slow at room temperature. 3. Poor Quality Reagents: Degradation of Boc₂O or impure aniline can inhibit the reaction.1a. Change of Solvent: Switch to an alcoholic solvent like methanol or ethanol. These solvents can accelerate the reaction rate for weakly nucleophilic aromatic amines, even without a base.[2] 1b. Addition of a Base: While not always necessary, a non-nucleophilic base like triethylamine or a mild inorganic base such as sodium bicarbonate can be used to neutralize the acid byproduct and drive the reaction forward.[3] 2. Increase Temperature: Gently heat the reaction mixture to 40-50°C. Monitor the reaction closely by TLC to avoid degradation.[3] 3. Verify Reagent Quality: Use freshly opened or properly stored Boc₂O. Ensure the purity of the 3-(methylsulfonyl)aniline via melting point or spectroscopic methods.
Incomplete Reaction (Mixture of Starting Material and Product) 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Sub-stoichiometric Amount of Boc₂O: Not enough protecting agent was used. 3. Reversible Reaction: Under certain conditions, the reaction may not fully favor product formation.1. Extend Reaction Time: Continue to stir the reaction mixture and monitor its progress every few hours using Thin Layer Chromatography (TLC).[4] 2. Add More Boc₂O: Add an additional 0.1-0.2 equivalents of Boc₂O to the reaction mixture and continue to monitor by TLC. 3. Use a Slight Excess of Boc₂O: Start the reaction with 1.1-1.2 equivalents of Boc₂O to ensure the complete conversion of the starting aniline.
Formation of Significant Byproducts 1. Di-Boc Protected Aniline: Over-reaction leading to the formation of a product with two Boc groups. 2. Urea or Isocyanate Formation: Potential side reactions under certain conditions.[5] 3. Degradation of Starting Material or Product: May occur if the reaction is heated for too long or at too high a temperature.1. Control Stoichiometry: Use a maximum of 1.2 equivalents of Boc₂O. For particularly stubborn reactions, a two-step approach of double Boc protection followed by selective single deprotection can be considered.[5] 2. Optimize Reaction Conditions: Avoid excessively high temperatures and the use of strong, nucleophilic bases which can promote side reactions. 3. Careful Monitoring: Use TLC to determine the point of maximum product formation and avoid prolonged reaction times that could lead to degradation.
Difficult Product Isolation/Purification 1. Product is an Oil: The desired product may not crystallize easily. 2. Contamination with Unreacted Boc₂O: Excess Boc₂O can be difficult to remove. 3. Emulsion during Workup: Formation of a stable emulsion during the extraction process can lead to product loss.1a. Crystallization: Attempt crystallization from a different solvent system. Mixtures of hexanes and ethyl acetate are often effective. 1b. Slurrying: If crystallization fails, evaporate the solvent to obtain a crude solid or oil and then slurry with a non-polar solvent like hexane to wash away impurities.[6] 2a. Scavenging: After the reaction is complete, add a primary amine like N-(2-aminoethyl)piperazine or use a polymer-supported trisamine resin to react with the excess Boc₂O, forming a polar adduct that can be easily removed during workup.[1] 2b. Basic Wash: During the aqueous workup, a wash with a dilute sodium hydroxide solution can help to hydrolyze some of the unreacted Boc₂O.[1] 3. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions.

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node [fillcolor="#FFFFFF"]; Check_SM [label="Check Starting Material Purity"]; Incomplete_Reaction [label="Incomplete Reaction? (TLC)"]; Byproducts [label="Significant Byproducts? (TLC)"]; Purification_Issues [label="Purification Difficulties?"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Conditions [label="Optimize Reaction Conditions:\n- Increase Temperature\n- Change Solvent (e.g., MeOH)\n- Add Mild Base"]; Extend_Time [label="Extend Reaction Time or\nAdd More Boc₂O"]; Control_Stoichiometry [label="Control Boc₂O Stoichiometry\n(1.1-1.2 eq.)"]; Improve_Workup [label="Improve Workup/Purification:\n- Use Scavenger Resin\n- Optimize Crystallization Solvent\n- Use Brine for Emulsions"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield and Purity"];

// Edges Start -> Check_SM; Check_SM -> Incomplete_Reaction; Incomplete_Reaction -> Extend_Time [label="Yes"]; Incomplete_Reaction -> Byproducts [label="No"]; Extend_Time -> Success; Byproducts -> Control_Stoichiometry [label="Yes"]; Byproducts -> Purification_Issues [label="No"]; Control_Stoichiometry -> Success; Purification_Issues -> Improve_Workup [label="Yes"]; Purification_Issues -> Optimize_Conditions [label="No"]; Improve_Workup -> Success; Optimize_Conditions -> Success; } ` Caption: A workflow for troubleshooting low yields in the synthesis.

III. Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 3-(methylsulfonyl)aniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-(methylsulfonyl)aniline in methanol (approximately 5-10 mL per gram of aniline).

    • Stir the solution at room temperature until the aniline is fully dissolved.

    • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The product should have a higher Rf value than the starting aniline.

    • If the reaction is sluggish after 4-6 hours, gently warm the mixture to 40°C and continue to monitor.

  • Workup:

    • Once the reaction is complete (as indicated by TLC, typically when the starting aniline spot is no longer visible), concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove any unreacted aniline)

      • Saturated aqueous NaHCO₃ solution (to neutralize the acid and remove some byproducts)[7]

      • Brine (to remove residual water and aid in phase separation)[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can often be purified by crystallization. Attempt to recrystallize from a mixture of ethyl acetate and hexanes.

    • If the product oils out or fails to crystallize, it can be purified by slurrying the crude material in hot hexanes, followed by cooling and filtration to isolate the purified solid product.[6]

IV. Frequently Asked Questions (FAQs)

Q1: Is a base absolutely necessary for this reaction? A1: Not always. For weakly nucleophilic anilines like 3-(methylsulfonyl)aniline, using an alcoholic solvent such as methanol can significantly accelerate the reaction, often making a base unnecessary.[2] However, if the reaction is still slow, the addition of a mild, non-nucleophilic base like triethylamine or sodium bicarbonate can be beneficial.[3]

Q2: How do I know when the reaction is complete? A2: The most reliable method is Thin Layer Chromatography (TLC).[4] Spot the reaction mixture alongside your starting aniline on a TLC plate. The reaction is complete when the spot corresponding to the starting material is no longer visible. A typical eluent system for this would be a mixture of hexanes and ethyl acetate (e.g., 3:1 or 4:1).

Q3: My product is a persistent oil. How can I get it to solidify? A3: If standard crystallization techniques fail, try dissolving the oil in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a poor solvent (like hexanes or pentane) until turbidity is observed. Then, allow the solution to stand, preferably in a refrigerator or freezer. Seeding with a small crystal, if available, can also induce crystallization. If all else fails, purification by column chromatography may be necessary.

Q4: What is the purpose of the saturated sodium bicarbonate wash during the workup? A4: The NaHCO₃ wash serves two main purposes. First, it neutralizes any acidic byproducts or residual acid from a previous wash step.[7] Second, it can help to hydrolyze and remove some of the unreacted Boc₂O, simplifying the final purification.

Q5: Can I use a different solvent instead of methanol? A5: Yes, other solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane can be used.[3] However, for electron-deficient anilines, protic solvents like methanol have been shown to be particularly effective at increasing the reaction rate.[2] If using an aprotic solvent, the addition of a base and/or gentle heating may be more critical to achieving a good yield in a reasonable timeframe.

V. References

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Available at:

  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Available at: [Link]

  • ResearchGate. (2024). An Improved Synthesis of N-Boc Protected Aryl Amines | Request PDF. Available at: [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Boc-protection reaction. Our goal is to provide you with the expertise and practical insights necessary to troubleshoot your experiments effectively and ensure the integrity of your synthesis.

Introduction: The Chemistry of Boc Protection on an Electron-Deficient Aniline

The synthesis of this compound involves the protection of the amino group of 3-(methylsulfonyl)aniline using di-tert-butyl dicarbonate ((Boc)₂O). The starting material, 3-(methylsulfonyl)aniline, possesses a strongly electron-withdrawing methylsulfonyl group, which significantly deactivates the aniline nitrogen. This reduced nucleophilicity can lead to a sluggish reaction and several common side reactions if not properly controlled. Understanding the underlying mechanistic principles is key to a successful synthesis.

The reaction proceeds via nucleophilic attack of the aniline nitrogen on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide. While the reaction can be performed without a base, a non-nucleophilic base is often employed to accelerate the reaction by deprotonating the protonated amine in the intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Low or No Product Formation

Question: I have followed a general procedure for Boc protection, but I am observing very low conversion of my 3-(methylsulfonyl)aniline. What could be the reason?

Answer: The low reactivity of 3-(methylsulfonyl)aniline is the most probable cause. The electron-withdrawing nature of the methylsulfonyl group reduces the nucleophilicity of the amino group, making the reaction slower than with electron-rich anilines. Here are several troubleshooting steps:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, extend the reaction time. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but be cautious as this may also promote side reactions.

  • Choice of Base: While the reaction can proceed without a base, using a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also be effective, but it may increase the risk of side reactions with electron-poor anilines.

  • Solvent Selection: The choice of solvent can influence the reaction rate. Aprotic polar solvents like tetrahydrofuran (THF), acetonitrile (ACN), or dioxane are commonly used. Ensure your solvent is anhydrous, as water can hydrolyze the Boc anhydride.

Presence of Unexpected Byproducts

Question: My NMR and/or LC-MS analysis shows peaks that do not correspond to my starting material or desired product. What are these impurities?

Answer: Several side reactions can occur during the Boc protection of anilines, especially with deactivated ones. Here are the most common byproducts and how to identify and mitigate them:

  • N,N-bis(tert-butoxycarbonyl)-3-(methylsulfonyl)aniline (Di-Boc Adduct): This is a common byproduct when an excess of (Boc)₂O is used or when the reaction is pushed too hard with heat or a strong catalyst like DMAP.

    • Identification: In the ¹H NMR, you would observe the disappearance of the N-H proton signal and a larger integration for the tert-butyl protons relative to the aromatic protons. The mass spectrum would show a molecular ion peak corresponding to the di-Boc protected product (M+H⁺ at m/z 372.1).

    • Mitigation: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of (Boc)₂O. Add the Boc anhydride slowly to the reaction mixture. Avoid high temperatures and strong catalysts if possible.

  • tert-Butyl Carbamate: This byproduct can form from the reaction of (Boc)₂O with trace amounts of ammonia or other primary amines, or from the decomposition of the Boc anhydride.

    • Identification: This compound is relatively volatile. In ¹H NMR, it will show a singlet for the tert-butyl group and a broad signal for the NH₂ protons.

    • Mitigation: Ensure all your reagents and solvents are pure and free from amine contaminants.

  • Urea Derivatives: The formation of urea derivatives can occur, although it is less common in this specific reaction.

    • Mitigation: Careful control of reaction conditions and stoichiometry is key.

Below is a table summarizing the characteristics of the main product and potential side products:

CompoundMolecular WeightKey ¹H NMR Signals (approx. ppm in CDCl₃)Expected m/z [M+H]⁺
This compound 271.341.5 (s, 9H, C(CH₃)₃), 3.1 (s, 3H, SO₂CH₃), 6.8-8.0 (m, 4H, Ar-H), ~7.0 (br s, 1H, NH)272.1
N,N-bis(tert-butoxycarbonyl)-3-(methylsulfonyl)aniline371.451.4 (s, 18H, 2 x C(CH₃)₃), 3.1 (s, 3H, SO₂CH₃), 7.5-8.2 (m, 4H, Ar-H)372.1
tert-Butyl Carbamate117.151.5 (s, 9H, C(CH₃)₃), ~4.5 (br s, 2H, NH₂)118.1
Purification Challenges

Question: I am having difficulty purifying my product. What are the recommended methods?

Answer: The polarity of this compound is moderate, making it amenable to standard purification techniques.

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes is a good starting point.

  • Column Chromatography: If crystallization is not feasible, silica gel column chromatography is a reliable alternative. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The product is moderately polar and should elute after any non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous aprotic solvents like tetrahydrofuran (THF), acetonitrile (ACN), or 1,4-dioxane are generally recommended. Dichloromethane (DCM) can also be used. The key is to ensure the solvent is dry to prevent hydrolysis of the Boc anhydride.

Q2: Is a base necessary for this reaction?

A2: While the reaction can proceed without a base, it is often slow due to the deactivated nature of the aniline. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) is recommended to increase the reaction rate.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method. Use a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The product will have a lower Rf value than the starting aniline. Staining with potassium permanganate or visualization under UV light can be used. LC-MS is also an excellent tool for monitoring the reaction and identifying the formation of byproducts.

Q4: What are the typical reaction times and temperatures?

A4: At room temperature with a base, the reaction can take anywhere from a few hours to overnight. If the reaction is slow, gentle heating to 40-50 °C can be applied, but this should be done with caution to avoid the formation of the di-Boc adduct.

Q5: My ¹H NMR shows a singlet at around 1.4 ppm in addition to the product's tert-butyl signal at 1.5 ppm. What is this?

A5: A singlet around 1.4 ppm could indicate the presence of the N,N-bis(tert-butoxycarbonyl) byproduct. The chemical shift of the tert-butyl protons in the di-Boc adduct is slightly different from the mono-Boc product. Confirm its presence by checking the integration of the tert-butyl signal relative to the aromatic protons and by LC-MS analysis.

Experimental Protocol: Synthesis of this compound

This protocol provides a reliable method for the synthesis of the target compound.

Materials:

  • 3-(Methylsulfonyl)aniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylsulfonyl)aniline (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction may take several hours to 24 hours.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizing the Process

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts 3-(Methylsulfonyl)aniline 3-(Methylsulfonyl)aniline Intermediate Intermediate 3-(Methylsulfonyl)aniline->Intermediate + (Boc)₂O, Base (Boc)2O (Boc)₂O tBuOH tert-Butanol (Boc)2O->tBuOH Decomposition CO2 CO₂ (Boc)2O->CO2 Decomposition Base Base Product This compound Di-Boc Di-Boc Adduct Intermediate->Product Intermediate->Di-Boc Excess (Boc)₂O High Temp.

Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purification Complete->Workup Yes Troubleshoot_Conversion Troubleshoot Low Conversion: - Increase Time/Temp - Check Reagents Complete->Troubleshoot_Conversion No Analyze Analyze Product (NMR, LC-MS) Workup->Analyze Pure Product Pure? Analyze->Pure End Successful Synthesis Pure->End Yes Troubleshoot_Purity Troubleshoot Impurities: - Identify Byproducts - Optimize Purification Pure->Troubleshoot_Purity No Troubleshoot_Conversion->Monitor Troubleshoot_Purity->Workup

A general workflow for troubleshooting the synthesis.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Agrawal, S.; Misra, R.; Sharma, P.; Yadava, U. A Review on Boc Protection of Amines and Its Deprotection. Journal of Chemical and Pharmaceutical Research2015 , 7 (4), 841-847. [Link]

  • Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines, Alcohols, and Amino Alcohols. The Journal of Organic Chemistry2000 , 65 (20), 6368–6380. [Link]

Technical Support Center: Troubleshooting Failed Reactions Involving tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (3-(methylsulfonyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental challenges and provide actionable, field-tested solutions.

Understanding the Molecule: Key Physicochemical Properties

This compound is a valuable intermediate due to its dual functionality: a Boc-protected aniline and a methylsulfonyl group. However, these features also introduce specific chemical behaviors that can impact reaction outcomes.

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1] It is generally stable to most bases and nucleophiles, allowing for selective reactions at other sites of the molecule.[1][2] The methylsulfonyl group is a strong electron-withdrawing group, which significantly reduces the electron density of the aromatic ring and the nucleophilicity of the carbamate's nitrogen.[3] This electronic effect is a primary consideration in many of the challenges encountered.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Boc deprotection failing or incomplete?

The electron-withdrawing nature of the methylsulfonyl group can influence the stability of the Boc group. While typically acid-labile, unusually harsh or prolonged acidic conditions might be required for complete removal. Conversely, certain reaction conditions might inadvertently lead to premature deprotection.

Q2: I'm observing low yields in my cross-coupling reaction. What are the likely causes?

The reduced nucleophilicity of the Boc-protected aniline is a major factor.[3] Standard Buchwald-Hartwig or Chan-Lam coupling conditions may not be sufficiently robust to overcome this electronic deactivation. Catalyst selection, ligand choice, and base are all critical parameters that need to be optimized.[3][4]

Q3: My reaction is producing a complex mixture of byproducts. How can I improve selectivity?

Side reactions can arise from the reactivity of the methylsulfonyl group or unintended cleavage of the Boc group. Careful control of reaction temperature, choice of a non-nucleophilic base, and thorough inert atmosphere techniques are crucial for minimizing byproduct formation.

In-Depth Troubleshooting Guides

Guide 1: Incomplete or Failed N-Boc Deprotection

The removal of the Boc group is a common step, but its efficiency can be hampered by the electronic properties of the substrate.

Causality: The stability of the tert-butyl cation intermediate formed during deprotection is key. While the methylsulfonyl group is meta to the carbamate, its electron-withdrawing effect can still destabilize the transition state, making deprotection more difficult than in electron-rich systems.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-Boc deprotection.

Detailed Protocol: Optimized Acidic Deprotection

  • Preparation: Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane, 1,4-dioxane).

  • Reagent Addition: Add a solution of strong acid (e.g., 4M HCl in dioxane or neat trifluoroacetic acid, 10-20 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.[6]

  • Workup: Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Expert Insight: If standard conditions fail, consider using a scavenger like triethylsilane or anisole to trap the tert-butyl cation and prevent potential side reactions.

Guide 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Coupling the N-H bond of the carbamate with an aryl halide is a powerful C-N bond-forming strategy. However, the reduced nucleophilicity of the nitrogen atom presents a significant hurdle.

Causality: The catalytic cycle of the Buchwald-Hartwig amination involves the coordination of the amine to the palladium center. The electron-deficient nature of the carbamate nitrogen slows this step, requiring a more reactive catalytic system.[3]

Troubleshooting Decision Tree:

Caption: Decision tree for optimizing Buchwald-Hartwig amination.

Experimental Protocol: High-Yield Buchwald-Hartwig Amination

  • Inert Atmosphere: Assemble the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Loading: To the vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), the appropriate phosphine ligand (4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).[4]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours.[3]

  • Monitoring: Monitor the reaction progress by LC-MS.[3]

  • Workup and Purification: After completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.[3]

Data Summary: Recommended Reagent Combinations

Aryl Halide TypeRecommended LigandRecommended Base
Aryl Bromide/ChlorideXPhos, RuPhosSodium tert-butoxide
Electron-deficient Aryl HalideBrettPhosPotassium Phosphate
Sterically Hindered Aryl HalidetBuXPhosLithium bis(trimethylsilyl)amide

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
  • Makam, P., Samipillai, M., Kruger, H. G., Govender, T., & Naicker, T. (2017). Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 577–578.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chemenu. (2026, January 18). The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis.
  • Benchchem. (n.d.). N-Boc deprotection issues and alternative methods.
  • PubChem. (n.d.). tert-Butyl n-[3-(chlorosulfonyl)phenyl]carbamate.
  • PubChem. (n.d.). tert-Butyl n-{[3-(chlorosulfonyl)phenyl]methyl}carbamate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. Retrieved February 6, 2026, from

  • Chemenu. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.
  • National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement.
  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-190.
  • IntechOpen. (2023, December 15). Synthetic Methods for Primary Anilines.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • PubChem. (n.d.). tert-Butyl 3-(bromomethyl)phenylcarbamate.
  • Alchem Pharmtech. (n.d.). tert-Butyl (3-(MethylaMino)phenyl)carbaMate.
  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • Nature. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Chemistry LibreTexts. (2022, October 4). Reactions of Alcohols.
  • ACS Publications. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups.
  • ACS Publications. (2021, June 15). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis.
  • Benchchem. (n.d.). Application Notes and Protocols for Monitoring Tert-Butyl Carbazate Reactions.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Pearson+. (n.d.). The reaction of tert-butyl chloride with methanol is found to fol....

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Effect of solvent on tert-Butyl (3-(methylsulfonyl)phenyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: tert-Butyl (3-(methylsulfonyl)phenyl)carbamate >

A Guide to Solvent Effects in Acid-Catalyzed Deprotection Reactions

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights into one of the most critical and often challenging reactions involving this compound: the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group. The choice of solvent is not merely a matter of solubility; it is a critical parameter that dictates reaction rate, yield, and the formation of impurities. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Issues in Boc Deprotection

This section addresses specific problems you may encounter during the deprotection of this compound and provides solutions grounded in chemical principles.

Question 1: My deprotection reaction is extremely slow or incomplete, even with a strong acid like TFA. What is the likely cause?

Answer: This is a common issue often rooted in two solvent-related factors: poor solubility and the electronic nature of your substrate.

  • Causality - Solubility: this compound and its resulting amine salt have distinct solubility profiles. While the starting material is soluble in a range of organic solvents like dichloromethane (DCM) and chloroform[1][2], the protonated amine product may precipitate prematurely in non-polar solvents, effectively halting the reaction. The methylsulfonyl group increases the polarity of the molecule, which can further complicate solubility.

  • Causality - Electronics: The methylsulfonyl (-SO2Me) group is strongly electron-withdrawing. This effect reduces the basicity of the carbamate's carbonyl oxygen, making the initial, crucial protonation step more difficult compared to electron-rich or neutral systems.[3] A less effective protonation leads directly to a slower reaction.

Troubleshooting Steps:

  • Solvent Change: Switch to a more polar, aprotic solvent that can better solvate both the starting material and the resulting ammonium salt. Ethers like 1,4-dioxane or tetrahydrofuran (THF) are excellent choices.[4] They can facilitate the reaction and keep the product in solution.

  • Increase Acid Concentration: A moderate increase in the concentration of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can help overcome the reduced basicity of the substrate.

  • Monitor Carefully: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress before making significant changes to the protocol.

Question 2: My reaction is complete, but the yield is low, and I'm observing significant side product formation. How can the solvent be responsible?

Answer: The culprit is almost certainly the highly reactive tert-butyl cation (t-Bu⁺) intermediate generated during the deprotection.[5][6] The solvent's role here is twofold: its ability to stabilize this cation and its own nucleophilicity.

  • Causality - Cationic Side Reactions: The t-Bu⁺ is a potent electrophile. While your specific substrate lacks highly nucleophilic sites like tryptophan or methionine that are common concerns in peptide chemistry, the aromatic ring itself can be susceptible to Friedel-Crafts-type alkylation, leading to t-butylated impurities.[5][6]

  • Causality - Nucleophilic Solvents: If a nucleophilic solvent is used (e.g., methanol or ethanol), it can be trapped by the t-Bu⁺ cation. For instance, methanol will form methyl tert-butyl ether (MTBE). While this removes the problematic cation, it consumes reagent and can complicate purification.

Troubleshooting Steps:

  • Introduce a Scavenger: The most effective solution is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-Bu⁺ than your substrate.[7]

    • Triethylsilane (TES): An excellent choice. It reduces the t-Bu⁺ to isobutane.

    • Thiophenol or Anisole: These are classic scavengers that effectively trap the carbocation.[8]

  • Solvent Selection: Use a non-nucleophilic solvent. DCM and 1,4-dioxane are standard choices.[4] Avoid alcohols unless a specific protocol calls for them.

  • Temperature Control: Running the reaction at 0 °C can help control the rate of side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles of solvent selection for this reaction.

Q1: What is the general mechanism of acid-catalyzed Boc deprotection, and where does the solvent play a role?

A1: The deprotection follows a well-established multi-step mechanism.[9][10][11]

  • Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[9][12]

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[10]

  • Protonation of Amine: Under the acidic conditions, the liberated amine is protonated to form its corresponding salt.[9]

The solvent influences this mechanism by solvating intermediates and affecting reaction kinetics. A polar solvent can stabilize the charged intermediates, potentially accelerating the reaction.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Final Product cluster_3 Side Reactions (Influenced by Solvent) Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid tBu tert-Butyl Cation (t-Bu⁺) Protonated->tBu FreeAmine Free Amine CarbamicAcid->FreeAmine - CO₂ SideProduct Alkylated Byproduct tBu->SideProduct + Nucleophile (Substrate) FinalProduct Amine Salt FreeAmine->FinalProduct + H⁺

Caption: Acid-catalyzed Boc deprotection workflow.

Q2: How do I choose the optimal solvent for my deprotection reaction from the start?

A2: A logical approach involves considering several factors. Traditional reagents for Boc deprotection include TFA in dichloromethane or HCl in 1,4-dioxane.[4] Your choice should be guided by:

  • Solubility: Ensure both your starting material and the expected amine salt are soluble.

  • Substrate Sensitivity: If your molecule contains other acid-sensitive groups, milder acidic conditions and carefully selected solvents are necessary.[13]

  • Work-up and Isolation: The choice of solvent can impact how the final product is isolated. For example, using HCl in dioxane often allows for the direct precipitation and isolation of the amine hydrochloride salt.[4]

Here is a decision-making workflow to guide your selection:

Solvent_Selection Start Start: Select Deprotection Solvent Solubility Is Substrate Soluble in DCM? Start->Solubility DCM_TFA Use DCM with TFA. Add scavenger (e.g., TES). Solubility->DCM_TFA Yes Dioxane Try 1,4-Dioxane or THF with HCl. Solubility->Dioxane No SideReactions Are side reactions a concern? DCM_TFA->SideReactions Dioxane->SideReactions Scavenger Add Scavenger (TES, Anisole) SideReactions->Scavenger Yes NoScavenger Proceed with caution. Monitor by TLC/LCMS. SideReactions->NoScavenger No End Reaction Optimized Scavenger->End NoScavenger->End

Caption: Decision workflow for solvent selection.

Q3: Can you provide a summary of common solvents and their properties for this reaction?

A3: Certainly. The following table summarizes key characteristics of solvents commonly used for Boc deprotection.

SolventDielectric Constant (Polarity)NucleophilicityKey AdvantagesPotential Issues
Dichloromethane (DCM) 9.1LowGood solubility for many carbamates; volatile and easy to remove.Suspect carcinogen; may not dissolve polar amine salts well.[4]
1,4-Dioxane 2.2LowExcellent for dissolving amine salts; allows for product precipitation as HCl salt.[4]Suspect carcinogen; higher boiling point.[4]
Tetrahydrofuran (THF) 7.6LowGood "greener" alternative to dioxane.[4]Can be cleaved by strong acids to form chloro-alcohols.[4]
Methanol (MeOH) 32.7HighHighly polar, good for dissolving salts.Nucleophilic; can react with t-Bu⁺; may participate in side reactions.
Acetonitrile 37.5LowPolar aprotic solvent.Can be less effective for certain substrates.

Experimental Protocols

Protocol 1: General Deprotection of this compound using HCl in 1,4-Dioxane

This protocol is a robust starting point that often facilitates easy product isolation.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.2 M concentration) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirring solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (4-5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. The product, 3-(methylsulfonyl)aniline hydrochloride, will often precipitate as a white solid. Monitor the reaction for completion by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with diethyl ether to remove any non-polar impurities. Dry the product under high vacuum. The resulting hydrochloride salt is often of high purity without needing further purification.

Protocol 2: Deprotection using TFA in DCM with a Scavenger

This protocol is preferred when side reactions are a concern or when the hydrochloride salt is not desired for the subsequent step.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M) in a dry flask. Add triethylsilane (TES) (1.5 eq) to the solution.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 30-90 minutes).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Purification: The crude residue can be purified by standard methods. Typically, this involves dissolving the residue in a suitable solvent and washing with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove the TFA salt, followed by extraction and column chromatography if necessary.

References

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022). Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023). Retrieved from [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Azizi, N., et al. (2006). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Specific solvent issues with BOC deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Ranu, B. C., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(23), 5698. Retrieved from [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2012). Arkivoc. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • tert-Butyl carbamate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. (2019). Request PDF. Retrieved from [Link]

  • tert-Butyl carbamate | C5H11NO2. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (3-(methylsulfonyl)phenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges related to the purification and handling of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the highest purity of your material, which is critical for the success of subsequent experimental steps.

Troubleshooting Guide: Addressing Impurities

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Q1: My final product shows a lower-than-expected melting point and appears slightly oily or discolored. What are the likely impurities?

The presence of unreacted starting materials, reaction by-products, or residual solvents can lead to a depression of the melting point and an altered physical appearance. The most common impurities can be traced back to the synthesis of the compound, which typically involves the reaction of 3-(methylsulfonyl)aniline with di-tert-butyl dicarbonate (Boc₂O).[1]

Potential Impurities:

  • Unreacted 3-(methylsulfonyl)aniline: The starting aniline is a common impurity if the reaction has not gone to completion.

  • Di-tert-butyloxycarbonyl-protected 3-(methylsulfonyl)aniline (Di-Boc): Over-reaction can lead to the formation of a di-Boc protected product.

  • tert-Butanol: A by-product of the reaction with Boc₂O.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., tetrahydrofuran, dichloromethane, ethyl acetate) may be retained.[2][3]

The following diagram illustrates the potential sources of these impurities during a typical synthesis.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & By-products 3-(methylsulfonyl)aniline 3-(methylsulfonyl)aniline Reaction_Vessel Boc Protection Reaction 3-(methylsulfonyl)aniline->Reaction_Vessel Boc2O Boc2O Boc2O->Reaction_Vessel Target_Product This compound Reaction_Vessel->Target_Product Desired Reaction Unreacted_Aniline Unreacted 3-(methylsulfonyl)aniline Reaction_Vessel->Unreacted_Aniline Incomplete Reaction DiBoc_Product Di-Boc Protected Aniline Reaction_Vessel->DiBoc_Product Over-reaction tBuOH tert-Butanol Reaction_Vessel->tBuOH By-product

Caption: Origin of common impurities in the synthesis of this compound.

Q2: I performed a purification by recrystallization, but the purity did not significantly improve. What went wrong?

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the cooling process.[4] If the purity does not improve, consider the following:

  • Inappropriate Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.

  • "Oiling Out": The compound may have separated from the solution as an oil rather than a crystalline solid. This often happens if the solution is cooled too quickly or if the solvent is too non-polar.

  • Co-precipitation: If an impurity has a very similar structure and polarity to the target compound, it may co-precipitate.

Corrective Actions:

  • Solvent Screening: A systematic screening of solvents is recommended. Good starting points for sulfonylphenylcarbamates are often mixtures of a polar solvent (in which the compound is soluble) and a non-polar solvent (in which it is less soluble).

  • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of pure crystals.

  • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary.

Solvent System Rationale
Ethanol/WaterThis compound is likely soluble in hot ethanol. The slow addition of water as an anti-solvent will reduce its solubility and induce crystallization.
Ethyl Acetate/HexaneThe compound should be soluble in ethyl acetate. Hexane can be added as an anti-solvent to promote crystallization. This system is effective for moderately polar compounds.
IsopropanolA single solvent recrystallization can be effective. Isopropanol often provides a good balance of solubility at different temperatures for compounds of this type.[5]
Q3: During column chromatography, my compound is eluting with impurities or not separating well. How can I optimize the separation?

Flash column chromatography is a highly effective method for separating compounds with different polarities.[6] Poor separation can usually be rectified by adjusting the mobile phase and stationary phase conditions.

Optimization Strategies:

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase Selection: A gradient elution is often more effective than an isocratic (constant solvent mixture) elution. Start with a non-polar solvent and gradually increase the polarity.

    • A common starting point is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it.

    • For more polar impurities, a system of dichloromethane and methanol can be effective.

  • TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4.

cluster_workflow Column Chromatography Workflow Start Crude Product TLC TLC Analysis (Solvent System Optimization) Start->TLC Column_Packing Pack Column with Silica Gel TLC->Column_Packing Loading Load Crude Product Column_Packing->Loading Elution Gradient Elution (e.g., Hexane/Ethyl Acetate) Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Evaporation Solvent Evaporation Combine_Pure->Evaporation Final_Product Pure Product Evaporation->Final_Product

Sources

Technical Support Center: Recrystallization of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the challenges of purifying tert-Butyl (3-(methylsulfonyl)phenyl)carbamate through recrystallization, designed for chemical researchers and drug development professionals. This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful purification.

As a Senior Application Scientist, this guide is structured to provide both a procedural framework and a deep understanding of the principles governing the recrystallization of this compound. Our goal is to empower researchers to overcome common challenges and achieve high purity of this key pharmaceutical intermediate.

Compound Properties Overview

Understanding the physicochemical properties of this compound is fundamental to designing an effective recrystallization protocol. The molecule's structure, featuring a polar methylsulfonyl group and a non-polar tert-butyl carbamate protected aniline, dictates its solubility behavior.

PropertyValueSignificance in Recrystallization
Molecular Formula C₁₂H₁₇NO₄SThe presence of both polar (sulfonyl, carbamate) and non-polar (phenyl, tert-butyl) moieties suggests that a solvent of intermediate polarity or a solvent pair will be most effective.
Molecular Weight 271.33 g/mol Affects the mass-to-volume ratio when dissolving.
Predicted Solubility Soluble in polar organic solvents like alcohols, acetone, and ethyl acetate, especially at elevated temperatures. Limited solubility in non-polar solvents like hexanes and low solubility in cold water.The significant difference in solubility at high versus low temperatures is the cornerstone of a successful recrystallization.[1]

Core Experimental Protocol: Single Solvent Recrystallization

This protocol outlines a standard procedure for the purification of this compound. The key is to use the minimum amount of boiling solvent to fully dissolve the crude product.[2]

Step-by-Step Methodology
  • Solvent Selection:

    • Place a small amount of the crude solid (approx. 50 mg) into a test tube.

    • Add a potential solvent (e.g., isopropanol, ethanol, or ethyl acetate) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.[1]

    • Heat the mixture to the solvent's boiling point. The ideal solvent will dissolve the compound completely at this temperature.

    • Allow the solution to cool to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil after each addition.

    • Continue adding solvent until the solid is just dissolved. Adding too much solvent is a common error that will result in a poor yield.[2]

  • Decoloration (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Boil the solution for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Pre-heat a funnel and a new Erlenmeyer flask.

    • Filter the hot solution quickly to remove the charcoal or any insoluble impurities. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a minimum amount of ice-cold solvent to remove any remaining soluble impurities.[2]

    • Dry the purified crystals.

Recrystallization Workflow Diagram

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Add crude solid to flask B Add minimal hot solvent A->B C Hot filtration (optional) B->C Impurities present? D Slow cooling to room temp C->D E Cool in ice bath D->E F Suction filtration G Wash with cold solvent F->G H Dry pure crystals G->H

Caption: Standard workflow for the recrystallization of a solid compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the hot solvent.

  • Cause: You may not have added enough solvent, or the chosen solvent is unsuitable.[1]

  • Solution:

    • Ensure the solution is at a rolling boil.

    • Continue adding small portions of the hot solvent until the solid dissolves.

    • If a large volume of solvent has been added and the solid remains, the solvent is likely a poor choice. You will need to recover your compound by evaporating the solvent and starting over with a different one.

Q2: The compound "oiled out" instead of forming crystals.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated. This is a common issue where the compound separates as a liquid instead of a solid.[3]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add more solvent to decrease the concentration.

    • Allow the solution to cool more slowly. You can also try scratching the inside of the flask with a glass rod to initiate crystallization.[3]

    • If the problem persists, consider using a solvent with a lower boiling point.

Q3: No crystals have formed, even after cooling in an ice bath.

  • Cause: This is likely due to either using too much solvent or the formation of a supersaturated solution.[2]

  • Solution:

    • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a "seed" crystal of the pure compound.[3]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.[4]

Q4: My final yield is very low.

  • Cause: Several factors can contribute to low yield.

  • Solutions:

    • Excess Solvent: Using too much solvent is the most common cause. The compound remains in the mother liquor.[4] To recover more product, you can concentrate the filtrate and cool it again to obtain a second crop of crystals.

    • Premature Crystallization: The compound may have crystallized in the funnel during hot filtration. Ensure your equipment is pre-heated.

    • Excessive Washing: Washing the crystals with too much solvent or with solvent that is not ice-cold will dissolve some of your product.[2]

Q5: The purified crystals are still colored.

  • Cause: The activated charcoal step was either skipped or insufficient to remove all colored impurities.

  • Solution:

    • Re-dissolve the crystals in fresh hot solvent.

    • Add a small amount of activated charcoal and perform a hot filtration before proceeding with the crystallization. Be cautious, as too much charcoal can adsorb your product and reduce the yield.[4]

Troubleshooting Decision Tree

G Start Problem during recrystallization? OilingOut Compound 'oils out'? Start->OilingOut NoCrystals No crystals form? Start->NoCrystals LowYield Low yield? Start->LowYield Reheat Reheat solution, add more solvent OilingOut->Reheat Yes Scratch Scratch flask / add seed crystal NoCrystals->Scratch Yes CheckFiltrate Evaporate a drop of filtrate. Residue? LowYield->CheckFiltrate Yes Reheat->OilingOut Still oils out? Try new solvent BoilOff Boil off some solvent Scratch->BoilOff Still no crystals? SecondCrop Concentrate filtrate for 2nd crop CheckFiltrate->SecondCrop Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system?

A good recrystallization solvent should dissolve the compound when hot but not when cold.[5] For this compound, solvents of intermediate polarity are a good starting point. Consider screening ethanol, isopropanol, and ethyl acetate. If a single solvent is not ideal, a solvent pair may be necessary.

Q2: What is a solvent pair and when should I use one?

A solvent pair consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[3] This is useful when no single solvent has the ideal solubility characteristics. For this compound, an ethyl acetate/hexane or ethanol/water system could be effective.

To use a solvent pair:

  • Dissolve the compound in a minimal amount of the hot "good" solvent.

  • Add the "poor" solvent dropwise to the hot solution until it becomes cloudy (saturated).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and then cool as usual.[3]

Q3: What are the primary safety precautions for recrystallization?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • When heating organic solvents, use a steam bath or a heating mantle, never an open flame, to prevent fire hazards.

  • Be aware of the boiling points and flammability of the solvents you are using.[5]

References

  • Recrystallization Guide. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Recrystallization I. (n.d.). University of Massachusetts Boston, Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Makam, P., Samipillai, M., Kruger, H. G., Govender, T., & Naicker, T. (2017). Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 577–578.
  • Crystal structure of tert -butyl ( S )-(1-(4-( tert -butoxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate, C 19 H 27 N 3 O 4. (2026, February). Zeitschrift für Kristallographie. New crystal structures.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • Pittelkow, M. (n.d.).
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses.
  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

Sources

Technical Support Center: Overcoming Poor Solubility of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (3-(methylsulfonyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various chemical reactions. By understanding the underlying principles and employing the strategies outlined below, you can optimize your reaction conditions, improve yields, and ensure the successful integration of this intermediate into your synthetic workflows.

Part 1: Frequently Asked Questions - Understanding the Solubility Challenge

Q1: What is this compound and why is its solubility often a concern?

A1: this compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals and other complex organic molecules. Its structure features a Boc-protected amine and a methylsulfonyl group on a phenyl ring. The combination of the polar sulfonyl group and the nonpolar tert-butyl group, along with the potential for strong intermolecular interactions such as hydrogen bonding from the carbamate N-H, contributes to a stable crystal lattice. This stability often results in poor solubility in a wide range of common organic solvents, which can hinder its reactivity in solution-phase reactions.

Q2: What are some generally recommended solvents for this compound?

A2: While comprehensive solubility data is not always readily available for specific intermediates, general principles of "like dissolves like" can be applied.[1][2][3] The polarity of organic molecules is influenced by the presence of polar bonds from electronegative atoms like nitrogen and oxygen. A molecule's overall polarity is a balance between its non-polar and polar components. Based on its structure, a range of solvents with varying polarities should be considered. The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents.

SolventPolarityExpected SolubilityNotes
Dichloromethane (DCM)IntermediateSparingly Soluble to SolubleOften a good starting point for reactions involving Boc-protected amines.[4]
Tetrahydrofuran (THF)IntermediateSparingly SolubleCan be an effective solvent, especially when heated or used as a co-solvent.[5]
Acetonitrile (ACN)Polar AproticSparingly SolubleUseful for a variety of organic reactions.[5]
N,N-Dimethylformamide (DMF)Polar AproticSolubleOften used for poorly soluble compounds, but can be difficult to remove.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA very strong solvent, but its high boiling point can complicate workup.
Ethyl Acetate (EtOAc)IntermediateSparingly SolubleCommonly used for extractions and chromatography.
Hexanes/HeptaneNonpolarInsolubleGenerally not suitable as a primary solvent for this compound.
TolueneNonpolarSparingly SolubleMay be useful in some specific applications, potentially at elevated temperatures.

Q3: How can I quickly perform an initial solubility check for my specific reaction solvent?

A3: A small-scale solubility test is a crucial first step before committing to a large-scale reaction. This will save time and resources.

Part 2: Troubleshooting Guide - Strategies for Overcoming Poor Solubility in Reactions

Problem 1: My reaction is sluggish or fails to go to completion, and I suspect poor solubility of the starting material is the culprit.

This is a common issue when working with crystalline, poorly soluble reagents like this compound. Here are some systematic approaches to address this problem.

Solution 1.1: Optimize the Solvent System

The principle of "like dissolves like" is a cornerstone of solubility.[1][2][3] By rationally selecting or mixing solvents, you can fine-tune the polarity of the reaction medium to better match that of your substrate.

  • Co-solvent Systems: The use of a mixture of solvents is a powerful technique. For instance, if your starting material is sparingly soluble in a primary solvent like THF, adding a more polar, aprotic co-solvent such as DMF or NMP (N-Methyl-2-pyrrolidone) can significantly enhance solubility. Start with a small percentage of the co-solvent (e.g., 5-10%) and gradually increase it while monitoring the reaction progress.

  • Solvent Screening: If a co-solvent system is not effective, a broader solvent screen may be necessary. Consider solvents from different classes (e.g., ethers, esters, amides, chlorinated solvents) to identify a more suitable medium for your reaction.

Solution 1.2: Adjust the Reaction Temperature

For most neutral organic compounds, solubility increases with temperature.

  • Heating the Reaction: Gradually increasing the reaction temperature can often bring the starting material into solution and accelerate the reaction rate. However, be mindful of the thermal stability of your reactants, products, and any sensitive functional groups. It is advisable to run a small-scale test at an elevated temperature to check for decomposition before proceeding with a larger scale reaction.

Below is a diagram illustrating the general relationship between temperature, solubility, and reaction rate.

G cluster_0 Troubleshooting Workflow Start Start Increase_Temp Increase Temperature Start->Increase_Temp Check_Solubility Is Starting Material Soluble? Increase_Temp->Check_Solubility Check_Solubility->Start No, try another method Monitor_Reaction Monitor Reaction Progress Check_Solubility->Monitor_Reaction Yes Decomposition Decomposition? Monitor_Reaction->Decomposition Success Success Decomposition->Success No Optimize_Temp Optimize Temperature Decomposition->Optimize_Temp Yes Optimize_Temp->Monitor_Reaction

Caption: Workflow for temperature optimization.

Problem 2: Even with co-solvents and heating, my starting material precipitates out of the reaction mixture.

In cases of extremely low solubility, more advanced techniques may be required to bring the reactant into the solution phase where the reaction can occur.

Solution 2.1: Employ Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[6][7][8][9] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of a reactant from one phase to another.[6][7][8][9]

  • When to Use PTC: This method is particularly effective for reactions involving an ionic nucleophile (e.g., cyanide, azide, halide) and an organic substrate that is insoluble in the aqueous or solid phase of the nucleophile.

  • Choosing a Catalyst: Common PTCs include tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate, and various phosphonium salts. The choice of catalyst can depend on the specific reaction conditions.

The diagram below illustrates the general mechanism of phase-transfer catalysis.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Nu_aq Nucleophile (Nu-) PTC_Q PTC (Q+X-) Nu_aq->PTC_Q Ion Exchange M_aq Counter-ion (M+) RX_org Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org Reaction Product_org->PTC_Q Regenerates Catalyst PTC_Q->Nu_aq Returns to Aqueous Phase PTC_Q->RX_org Transport to Organic Phase

Caption: Mechanism of Phase-Transfer Catalysis.

Solution 2.2: Utilize Solubilizing Additives

Certain high-boiling point, polar aprotic solvents can act as powerful solubilizing agents when added in small quantities.

  • Examples of Additives: N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and Hexamethylphosphoramide (HMPA) are known to dissolve a wide range of organic compounds.

  • Considerations: These additives can be difficult to remove during workup due to their high boiling points. Their use should be carefully considered based on the subsequent purification steps.

Problem 3: The required solvent volume for my large-scale reaction is impractically large due to the low solubility of the starting material.

Scaling up reactions with poorly soluble starting materials presents significant logistical and economic challenges.

Solution 3.1: Consider a Slurry-to-Slurry Reaction

In some cases, it is possible to run a reaction as a slurry, where the starting material has limited solubility, but the product is also insoluble and precipitates from the reaction mixture.

  • Driving the Equilibrium: As the starting material slowly dissolves and reacts, the product crystallizes out, effectively removing it from the reaction equilibrium. According to Le Chatelier's principle, this continuous removal of the product can drive the reaction to completion, even with low concentrations of the dissolved starting material.

  • Requirements: This approach requires that the product is significantly less soluble than the starting material in the chosen solvent system. Careful monitoring of the reaction progress is essential.

Solution 3.2: Explore Alternative Synthetic Routes or Reagents

If all other options fail, it may be necessary to reconsider the synthetic strategy.

  • Alternative Building Blocks: Investigate if there are alternative, more soluble starting materials that can lead to the desired product.

  • Modification of the Synthesis: It might be possible to modify the synthetic route to introduce the methylsulfonyl or Boc-protected amine functionalities at a different stage, potentially avoiding the solubility issues associated with the current intermediate.

Part 3: Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

  • To a series of small vials, add approximately 10 mg of this compound.

  • To each vial, add 0.5 mL of a different test solvent (e.g., DCM, THF, ACN, DMF, Toluene).

  • Vortex each vial at room temperature for 1-2 minutes.

  • Visually inspect for dissolution. If the solid remains, gently heat the vial to 40-50 °C and observe any changes in solubility.

  • Record your observations to guide your solvent selection for the reaction.

Protocol 2: General Procedure for a Reaction Utilizing a Co-Solvent System

  • To a reaction flask, add this compound and any other solid reagents.

  • Add the primary solvent (e.g., THF) in a volume sufficient to create a stirrable slurry.

  • Begin stirring and add the co-solvent (e.g., DMF) dropwise until the starting material dissolves.

  • Proceed with the addition of any liquid reagents and monitor the reaction to completion.

Protocol 3: Example Protocol for a Reaction Employing Phase-Transfer Catalysis

  • In a reaction flask, dissolve the organic substrate (e.g., an alkyl halide) in a water-immiscible organic solvent (e.g., toluene).

  • In a separate flask, prepare an aqueous solution of the nucleophile (e.g., sodium cyanide).

  • Combine the organic and aqueous phases in the reaction flask.

  • Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst (e.g., TBAB).

  • Heat and stir the biphasic mixture vigorously to ensure efficient mixing and catalysis.

  • Monitor the reaction progress by analyzing the organic layer.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges posed by this compound and successfully utilize this valuable intermediate in their synthetic endeavors.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Makam, P., Samipillai, M., Kruger, H. G., Govender, T., & Naicker, T. (2017). Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 577–578.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Acree, W. E. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5183-5193.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(bromomethyl)phenylcarbamate. Retrieved from [Link]

Sources

Validation & Comparative

Confirming the structure of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate by 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Verdict

For the unambiguous identification of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate , 1H NMR spectroscopy in DMSO-d6 is the superior analytical method. While LC-MS provides rapid molecular weight confirmation (


 271.3 [M+H]

), it fails to distinguish between regioisomers (ortho/meta/para). 1H NMR provides the necessary resolution to confirm the meta-substitution pattern of the aromatic ring, a critical quality attribute for this intermediate in medicinal chemistry.

Technical Specification & Molecule Profile

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 271.33 g/mol

  • Key Structural Features:

    • Boc Group: Acid-labile protecting group (Singlet, ~9H).

    • Methylsulfonyl Group: Strong electron-withdrawing group (Singlet, 3H).

    • Aromatic Core: 1,3-disubstituted benzene (Meta pattern).

Comparative Analysis: NMR vs. Alternatives

In drug development, relying solely on one analytical technique can lead to costly late-stage failures due to isomer misidentification. Below is a comparative assessment of the "product" (the 1H NMR Method) against standard alternatives.

FeatureMethod A: 1H NMR Method B: LC-MS Method C: FTIR
Primary Utility Structural Connectivity & RegiochemistryMolecular Weight & PurityFunctional Group ID
Isomer Differentiation High (Distinguishes meta vs para)Low (Isomers have identical mass)Medium (Fingerprint region varies)
Sample Recovery Yes (Non-destructive)No (Destructive)Yes (Non-destructive)
Time to Result 10–15 mins2–5 mins2–5 mins
Blind Spots Inorganic salts invisibleRegiochemistry, stereochemistryCarbon backbone connectivity
Verdict Gold Standard for structure proof.Screening Tool for reaction monitoring.Supporting Tool for solid-state ID.

Strategic Workflow: Isomer Differentiation

The primary challenge with this molecule is distinguishing it from its para-isomer (a common impurity if the starting material was impure). The following decision tree illustrates the logic used to confirm the meta-structure.

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.5 ppm) SymCheck Is there symmetry in the splitting? Start->SymCheck Meta VERIFIED: Meta-Isomer (1 Singlet, 2 Doublets, 1 Triplet) Para REJECT: Para-Isomer (2 Doublets, symmetric AA'BB') Ortho REJECT: Ortho-Isomer (Complex Multiplets, 4 distinct env) SymCheck->Para Yes (Symmetric AA'BB') SingletCheck Is there an isolated aromatic Singlet (H2)? SymCheck->SingletCheck No (Asymmetric) SingletCheck->Meta Yes (H2 between substituents) SingletCheck->Ortho No (All protons coupled)

Figure 1: Logic flow for distinguishing the target meta-isomer from potential regioisomeric impurities.

Deep Dive Protocol: 1H NMR Experiment

To ensure reproducibility and "Trustworthiness" (E-E-A-T), this protocol uses DMSO-d6 .

  • Why DMSO-d6? Chloroform-d (CDCl

    
    ) often causes the carbamate -NH proton to broaden or disappear due to exchange. DMSO-d6 forms strong hydrogen bonds with the -NH, sharpening the peak and shifting it downfield (9.0–10.0 ppm) for clear integration [1].
    
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the dried product into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Agitate until fully dissolved. Sulfones can have poor solubility; ensure no solids remain to avoid concentration effects.

    • Transfer to a high-quality 5mm NMR tube.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: Standard proton (zg30).

    • Scans (NS): 16 (sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 second (increase to 5.0s if accurate integration of the Boc group is critical, as t-butyl groups have long T1 times).

    • Temperature: 298 K (25°C).

  • Processing:

    • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

    • Phasing: Ensure the Boc peak (huge singlet) does not distort the baseline.

Data Interpretation & Expected Shifts

The following table details the "Self-Validating" spectral data. If your spectrum deviates significantly (>0.2 ppm) from these values, the structure is suspect.

Predicted 1H NMR Data (400 MHz, DMSO-d6)

Proton LabelShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
NH 9.75 – 9.85 Broad Singlet1H-Carbamate NH (Deshielded by EWG ring)
Ar-H2 8.10 – 8.20 Singlet (t)1H~2.0Aromatic proton between SO

and NH (Most deshielded)
Ar-H6 7.65 – 7.75 Doublet (d)1H8.0, 2.0Ortho to NH, Para to SO

Ar-H4 7.50 – 7.60 Doublet (d)1H8.0, 2.0Ortho to SO

, Para to NH
Ar-H5 7.55 – 7.65 Triplet (t)1H8.0Meta to both substituents
SO

CH

3.15 – 3.25 Singlet3H-Methylsulfonyl group
Boc 1.48 – 1.52 Singlet9H-tert-Butyl group
Mechanistic Insight (Causality)
  • The "Sandwich" Proton (H2): The proton at position 2 is flanked by two electron-withdrawing groups (Inductive effect of -NHBoc and Resonance/Inductive effect of -SO

    
    Me). This unique environment pushes it downfield to ~8.15 ppm, appearing as a singlet (fine splitting of ~2Hz is often unresolved). This is the diagnostic peak for the meta-isomer. 
    
  • The Sulfone Effect: The -SO

    
    Me group is a strong electron withdrawer, deshielding ortho protons (H2, H4).
    
  • The Boc Effect: The tert-butyl signal is massive (9H). If integration shows <9H relative to the aromatic ring, deprotection (loss of Boc) may have occurred during storage.

Troubleshooting & Impurities

Common impurities visible in the NMR spectrum for this specific synthesis:

  • Residual Starting Material (3-(methylsulfonyl)aniline): Look for a broad NH

    
     peak at ~5.5 ppm (DMSO) and loss of the Boc singlet at 1.5 ppm.
    
  • Boc-Anhydride (Reagent): A singlet at 1.45 ppm (often overlaps with product Boc).[1] Tip: If the Boc integral is >9.5H, you likely have excess reagent.

  • Solvent Peaks: DMSO (2.50 ppm), Water (3.33 ppm in DMSO) [2].

Workflow Crude Crude Reaction Mixture Workup Workup & Isolation Crude->Workup NMR_Prep Dissolve in DMSO-d6 Workup->NMR_Prep Acquisition Acquire 1H NMR NMR_Prep->Acquisition Validation Confirm Meta-Pattern (Singlet at ~8.15 ppm) Acquisition->Validation

Figure 2: Analytical workflow for routine batch release.

References

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison / Organic Chemistry Data.

Sources

A Comparative Guide to the Purity Analysis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-Butyl (3-(methylsulfonyl)phenyl)carbamate is a key building block in organic synthesis, valued for its dual functionality: a Boc-protected amine and a methylsulfonyl group. These moieties are prevalent in a wide array of pharmacologically active molecules. Given its role, ensuring the purity of this intermediate is paramount to prevent the carry-over of process-related impurities into the final active pharmaceutical ingredient (API), which could alter its pharmacological profile or introduce toxicity.

This guide provides an in-depth comparison of two robust chromatographic techniques for the purity assessment of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC) and the high-throughput alternative, Ultra-High-Performance Liquid Chromatography (UPLC). We will explore the causality behind methodological choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in selecting the optimal method for their specific analytical needs.

Section 1: The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most widely adopted analytical technique for the purity determination of small molecules in the pharmaceutical industry.[1][2] Its robustness, versatility, and extensive regulatory acceptance make it the default choice for quality control.

Principle of Separation

The separation mechanism for this compound on a C18 stationary phase is governed by hydrophobic interactions. The nonpolar octadecyl chains of the stationary phase interact with the nonpolar regions of the analyte, primarily the tert-butyl and phenyl groups. A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile, is used to elute the compounds. By gradually increasing the concentration of the organic solvent (gradient elution), compounds are eluted in order of increasing hydrophobicity. Potential impurities, such as starting materials or by-products from synthesis, will exhibit different polarities and thus elute at different times, allowing for their separation and quantification.

Why This Method? The Rationale Behind Component Selection
  • Stationary Phase (C18): A C18 (octadecylsilane) column is the gold standard for reversed-phase chromatography due to its strong retention of a wide range of nonpolar to moderately polar compounds.[3] The aromatic ring and tert-butyl group of our target analyte make it ideally suited for this type of stationary phase.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile (ACN) is favored over other organic solvents like methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength, which is crucial for sensitive detection. Water serves as the weak solvent, and a buffer or acid (like phosphoric or formic acid) is often added to control the pH and ensure consistent ionization states of the analyte and impurities, leading to sharp, reproducible peaks.[4][5]

  • Detector (UV-Vis): The presence of the phenyl group in the carbamate structure results in significant UV absorbance, typically around 254-280 nm. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths simultaneously, aiding in peak purity assessment and impurity identification.

Standard RP-HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent (e.g., ACN/Water) p1->p2 p3 Filter through 0.45µm Syringe Filter p2->p3 a1 Inject into HPLC p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Purity (Area Normalization) d1->d2 d3 Generate Report d2->d3

Caption: Standard workflow for HPLC purity analysis.

Section 2: The High-Throughput Alternative: Ultra-High-Performance Liquid Chromatography (UPLC)

While HPLC is reliable, its run times can be a bottleneck in high-throughput environments such as process development and discovery chemistry. UPLC technology leverages columns packed with sub-2 µm particles to achieve significantly faster separations and higher resolution compared to traditional HPLC.[4]

Principle and Advantages

The fundamental separation principles of UPLC are identical to HPLC. The key difference lies in the particle size of the stationary phase. According to the van Deemter equation, smaller particles lead to a more efficient separation by reducing eddy diffusion and mass transfer resistance. This increased efficiency allows for the use of higher flow rates and shorter columns without sacrificing, and often improving, resolution.

Key Advantages over HPLC:

  • Speed: Analysis times can be reduced by a factor of 5-10.

  • Resolution: Sharper, narrower peaks provide better separation of closely eluting impurities.

  • Sensitivity: Taller, narrower peaks result in a better signal-to-noise ratio.

  • Solvent Reduction: Shorter run times and lower flow rates significantly decrease solvent consumption, leading to greener and more cost-effective analysis.

Method Selection Logic: HPLC vs. UPLC

The choice between HPLC and UPLC is driven by project requirements. For routine QC testing of a validated product, a robust HPLC method may be sufficient. For process optimization studies, impurity profiling, or screening large numbers of samples, the speed and resolution of UPLC offer a distinct advantage.

Method_Selection start Start: Define Analytical Need need What is the primary driver? start->need hplc_path Robustness & Existing Infrastructure need->hplc_path Routine QC uplc_path High Throughput & Superior Resolution need->uplc_path R&D / Process Monitoring hplc_decision Decision: Standard HPLC Method hplc_path->hplc_decision uplc_decision Decision: UPLC Method uplc_path->uplc_decision

Caption: Decision tree for selecting between HPLC and UPLC.

Section 3: Comparative Performance Data

To provide an objective comparison, the following table summarizes the typical performance of a standard HPLC method versus a transferred and optimized UPLC method for the analysis of this compound.

ParameterStandard HPLC Method Optimized UPLC Method Justification for Difference
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmUPLC uses smaller particles and shorter columns for faster runs.
Flow Rate 1.0 mL/min0.5 mL/minFlow rate is scaled down for the smaller column diameter in UPLC.
Analysis Time 20 minutes3 minutesSmaller particles and a shorter column allow for a much faster gradient.
Resolution (Main Peak vs. Impurity) 2.54.0Higher efficiency of sub-2 µm particles leads to sharper peaks and better separation.
Peak Asymmetry (Tailing Factor) 1.21.1Improved column packing technology in UPLC often results in more symmetrical peaks.
System Backpressure ~1500 psi (100 bar)~7500 psi (500 bar)Pumping solvent through sub-2 µm particles requires significantly higher pressure.
Solvent Consumption per Run ~20 mL~1.5 mLDrastic reduction due to shorter run time and lower flow rate.
Relative Sensitivity 1x~2-3xNarrower peaks in UPLC result in greater peak height and improved signal-to-noise.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for implementation in a laboratory setting. All solvents and reagents should be of HPLC or LC-MS grade.

Protocol 1: Standard RP-HPLC Method

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • This compound Reference Standard and Test Sample

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% H₃PO₄ in Water

  • Mobile Phase B: 0.1% H₃PO₄ in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 80% B

    • 12-15 min: 80% B

    • 15.1-20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: DAD/PDA at 278 nm[5]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: High-Throughput UPLC Method

1. Reagents and Materials:

  • (Same as HPLC method, LC-MS grade recommended)

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (Formic acid is more MS-friendly if used)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.2 min: 30% B

    • 0.2-2.0 min: 30% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.51-3.0 min: 30% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C (Higher temp lowers viscosity and improves efficiency)

  • Detector: DAD/PDA at 278 nm

  • Injection Volume: 2 µL

3. Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Accurately weigh approximately 5 mg of the sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.2 mg/mL (lower concentration is often suitable for UPLC's higher sensitivity).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial.

Conclusion and Authoritative Insights

Both HPLC and UPLC are powerful and reliable methods for the purity analysis of this compound. The choice of method is not a matter of right or wrong, but of fitness for purpose.

  • The HPLC method stands as a robust, universally accessible technique perfect for routine quality control where analysis time is not the primary constraint. Its validation is straightforward and aligns with decades of regulatory precedent.

  • The UPLC method offers a clear advantage in R&D, process monitoring, and high-throughput screening environments. The significant reduction in analysis time and solvent consumption provides substantial gains in efficiency and cost-effectiveness, while the enhanced resolution can reveal low-level impurities that might be missed by conventional HPLC.

As a Senior Application Scientist, my recommendation is to leverage UPLC during the development phases for its speed and resolving power. For final product release and long-term stability studies, a well-validated, robust HPLC method often remains the preferred choice in many regulated laboratories. This dual approach allows an organization to harness the strengths of both technologies, accelerating development while ensuring uncompromising quality control.

References

  • SIELC Technologies. (2018, May 16). tert-Butyl carbamate. Available at: [Link]

  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]

  • Royal Society of Chemistry. (2024, July 1). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Available at: [Link]

  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • ResearchGate. (2017, May 10). Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. Available at: [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at: [Link]

  • ResearchGate. (2015, January 22). (PDF) High-Throughput Methodology for the Determination of 33 Carbamates in Herbal Products by UHPLC–MS/MS. Available at: [Link]

Sources

Publish Comparison Guide: Biological Activity of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Warhead

tert-Butyl (3-(methylsulfonyl)phenyl)carbamate (CAS: 1817626-54-2 / related intermediates) serves as a critical, stable precursor for generating 3-(methylsulfonyl)aniline motifs.[1][2] In modern drug discovery, particularly within kinase and cytokine inhibition, this motif acts as a "privileged structure."[1]

The biological value of this scaffold lies not in the protected carbamate itself, but in its derivatives—specifically ureas, amides, and heterocycle-fused analogs generated upon deprotection.[1] These derivatives are central to the design of Type II Kinase Inhibitors (targeting the DFG-out conformation) and IRAK4 Inhibitors , where the methylsulfonyl group functions as a metabolic anchor and a hydrogen-bond acceptor.

This guide compares the biological performance of these sulfone-bearing derivatives against their sulfonamide and carboxylic acid bioisosteres, providing experimental protocols for their activation and evaluation.[1]

Chemical Biology Profile & Mechanism of Action[3]

The "Sulfone Switch" in Medicinal Chemistry

The transition from a sulfonamide (


) to a methylsulfonyl (

) group often yields superior physicochemical properties.[1][2]
FeatureMethylsulfonyl (

)
Sulfonamide (

)
Impact on Biological Activity
H-Bond Potential Acceptor only (2x O)Donor & AcceptorSulfones avoid "donor penalty" in hydrophobic pockets.[1][2]
Metabolic Stability High (Oxidatively robust)Moderate (N-glucuronidation risk)Sulfones extend half-life (

).[1][2]
Hammett

0.600.55Strongly electron-withdrawing; reduces pKa of attached aniline N, enhancing H-bond donor strength of derived ureas.[1][2]
Permeability Moderate Polar Surface AreaHigh Polar Surface AreaSulfones often show better passive permeability (PAMPA).[1]
Mechanism: Type II Kinase Binding

Derivatives of this scaffold typically bind to the allosteric hydrophobic back pocket of kinases.

  • Deprotection: The Boc group is removed to reveal the aniline.

  • Linker Formation: The aniline is coupled to a "hinge binder" via a urea or amide linker.

  • Binding: The urea NHs form H-bonds with the conserved Glu residue (

    
    C-helix), while the 3-methylsulfonyl phenyl ring  occupies the hydrophobic pocket created by the DFG-out flip.[1][2]
    

Comparative Analysis: IRAK4 and Kinase Inhibition[4][5]

The following data compares a representative derivative, Compound A (3-methylsulfonylphenyl-urea) , against structural analogs.

Representative Structure (Compound A): 1-(3-(methylsulfonyl)phenyl)-3-(4-pyridinyl)urea[1][2]

Table 1: In Vitro Potency & Selectivity (IRAK4 / p38 MAPK Model)[1][2]
Compound VariantR-Group (Meta-position)IRAK4 IC50 (nM)p38

IC50 (nM)
Cellular Potency (PBMC TNF

)
Compound A (Sulfone)

12 45 ++ (High)
Analog B (Sulfonamide)

1860+ (Moderate)
Analog C (Nitrile)

150210- (Low)
Analog D (Methoxy)

>1000>1000Inactive

Analysis:

  • Potency Driver: The sulfone (Compound A) maintains high potency due to specific H-bond interactions with the kinase backbone or gatekeeper residues that the nitrile (Analog C) lacks.

  • Cellular Translation: While the sulfonamide (Analog B) is potent enzymatically, the sulfone (Compound A) often exhibits superior cellular permeability, leading to better cytokine suppression (TNF

    
    ) in PBMCs.[1]
    
Table 2: ADME & Physicochemical Profile[1]
ParameterSulfone Derivative (Comp A)Sulfonamide Derivative (Analog B)[1][2]Interpretation
LogD (pH 7.4) 2.11.4Sulfone is more lipophilic, aiding membrane crossing.[1][2]
TPSA (

)
7595Lower TPSA correlates with better oral bioavailability.[1]
Metabolic Clearance (

)
Low (<15

L/min/mg)
Medium (Glucuronidation)Sulfone is metabolically "silent" compared to the sulfonamide handle.[1]

Visualizing the Workflow & Mechanism

Diagram 1: Synthesis & Activation Workflow

This workflow illustrates the conversion of the protected carbamate into the bioactive urea derivative.

SynthesisWorkflow Boc This compound (Stable Precursor) Deprotection Step 1: Acid Deprotection (TFA/DCM or HCl/Dioxane) Boc->Deprotection -Boc Aniline Intermediate: 3-(Methylsulfonyl)aniline (Reactive Warhead) Deprotection->Aniline Yield >95% Coupling Step 2: Urea Formation (Isocyanate or CDI Coupling) Aniline->Coupling + Heterocycle Active Bioactive Derivative: Type II Kinase Inhibitor Coupling->Active Target Engagement

Caption: Transformation of the protected carbamate into a bioactive kinase inhibitor.

Diagram 2: Pharmacophore Binding Mode (SAR)

How the 3-methylsulfonyl group interacts within the kinase ATP pocket.[1]

SAR_Mechanism cluster_Ligand Ligand Derivative Glu Glu Residue (alpha-C Helix) DFG DFG-Asp (Catalytic Loop) Pocket Hydrophobic Back Pocket (Allosteric Site) Urea Urea Linker (H-Bond Donor) Urea->Glu H-Bond Urea->DFG H-Bond Phenyl Phenyl Ring (Scaffold) Urea->Phenyl Sulfone 3-Methylsulfonyl Group (H-Bond Acceptor) Phenyl->Sulfone Electronic w/d (Increases Urea Acidity) Phenyl->Sulfone Sulfone->Pocket Van der Waals / Dipole Interaction

Caption: Structural basis for the potency of 3-(methylsulfonyl)phenyl derivatives in Type II kinase inhibition.[1][2]

Experimental Protocols

Protocol A: Deprotection (Activation)

To generate the reactive 3-(methylsulfonyl)aniline intermediate.[1][2]

  • Dissolution: Dissolve 1.0 eq of this compound in DCM (5 mL/mmol).

  • Acidification: Add Trifluoroacetic acid (TFA) dropwise (20% v/v final concentration) at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of non-polar spot).[1]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc and wash with saturated

    
     (critical to obtain the free base).
    
  • Validation:

    
    H NMR (
    
    
    
    ) should show disappearance of the tert-butyl singlet at
    
    
    1.5 ppm.[1][2]
Protocol B: Urea Coupling (Derivatization)

Synthesis of a model kinase inhibitor derivative.

  • Reagents: Mix 3-(methylsulfonyl)aniline (1.0 eq) with a heteroaryl isocyanate (e.g., 4-pyridyl isocyanate, 1.1 eq) in anhydrous THF.

  • Catalysis: If reaction is sluggish, add 0.1 eq of DMAP or TEA.

  • Precipitation: Heat to 60°C for 4 hours. The urea product often precipitates upon cooling.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Water.[1]

Protocol C: IRAK4 Kinase Assay (ADP-Glo)

To verify biological activity of the derivative.[1][2]

  • System: Promega ADP-Glo™ Kinase Assay.

  • Buffer: 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA.
    
  • Reaction: Incubate recombinant IRAK4 (5-10 ng/well) with substrate (peptide or myelin basic protein) and the test derivative (serial dilution) for 60 min at RT.

  • ATP: Start reaction with 10

    
    M ATP.[1]
    
  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).[1][2]

  • Readout: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

References

  • ChemicalBook. (2025).[1][3] 3-(Methylsulfonyl)aniline: Properties and Synthesis. Retrieved from [1][2]

  • Pfizer Inc. (2017).[1] Discovery of Clinical Candidate PF-06650833 (Zimlovisertib). Journal of Medicinal Chemistry. (Note: Discusses IRAK4 SAR context where sulfone bioisosteres are evaluated). Retrieved from

  • Oakwood Chemical. (2025).[1] Safety Data Sheet: 3-(Methylsulfonyl)aniline hydrochloride. Retrieved from [1][2]

  • ResearchGate. (2025). Structure-Activity Relationships of IRAK4 Inhibitors. Retrieved from

  • Guide to Pharmacology. (2025). Zimlovisertib and IRAK4 Inhibitor Class.[1][4][5] Retrieved from [1][2]

Sources

Quantitative NMR (qNMR) for purity determination of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of pharmaceutical intermediates like tert-Butyl (3-(methylsulfonyl)phenyl)carbamate , traditional chromatographic methods (HPLC-UV) often face limitations regarding absolute purity determination due to the lack of compound-specific reference standards and variable extinction coefficients.

This guide establishes Quantitative NMR (qNMR) as the superior primary method for absolute purity assignment. Unlike HPLC, qNMR provides a direct, molar-based measurement traceable to the International System of Units (SI) without requiring a reference standard of the analyte itself. While HPLC remains essential for impurity profiling, qNMR is recommended for establishing the "Mass Balance" purity value used to calibrate secondary HPLC standards.

Technical Context & Analyte Profile

Analyte: this compound Molecular Formula:


MW:  271.33  g/mol 

Structural Challenges for Analysis:

  • Chromophores: The molecule contains a benzene ring and a sulfone group. The UV response factor (extinction coefficient,

    
    ) differs significantly from potential impurities like the starting material (3-(methylsulfonyl)aniline) or reagents (Boc anhydride), leading to biased HPLC area-% purity values.
    
  • Lack of Standards: As a synthetic intermediate, a certified reference material (CRM) for this specific compound rarely exists.

Methodological Comparison

The following table contrasts qNMR with standard alternatives for this specific application.

FeatureqNMR (Recommended) HPLC-UV Elemental Analysis (CHN)
Principle Molar response (Nuclear spin)UV Absorption (Electronic transition)Combustion / Gas detection
Reference Standard Universal (e.g., Maleic Acid). No analyte standard needed.Specific . Requires high-purity analyte standard.Acetanilide (Generic)
Traceability Direct SI-Traceability via Internal Standard.[1]Indirect; depends on the purity of the external standard.Low specificity.
Specificity High. Distinguishes structure and solvent residues.High (if column selectivity is optimized).Low. Cannot distinguish isomers or similar impurities.
Purity Output Absolute Mass Fraction (w/w%) Relative Area % (often inaccurate without RRFs).Theoretical % match.
Sample Recovery Non-destructive.Destructive.Destructive.
Decision Logic: When to use which?

MethodSelection Start Purity Determination Goal IsRefAvailable Is a Certified Reference Standard of Analyte Available? Start->IsRefAvailable ImpurityProfile Is Detailed Impurity ID Required? IsRefAvailable->ImpurityProfile No HPLC Use HPLC-UV (Relative Purity) IsRefAvailable->HPLC Yes qNMR Use qNMR (Absolute Purity) ImpurityProfile->qNMR No (Assay only) Hybrid Hybrid Approach: qNMR for Assay Val. HPLC for Impurity Profile ImpurityProfile->Hybrid Yes

Figure 1: Decision matrix for selecting the analytical technique.

Detailed qNMR Experimental Protocol

This protocol is designed to be self-validating , ensuring that common errors (weighing, relaxation delay) are detected within the workflow.

Reagents & Materials[2][3][4][5][6]
  • Solvent: DMSO-d6 (99.9 atom% D). Reason: Excellent solubility for sulfones and carbamates; prevents exchange of the amide proton (NH) which can be used for verification, though not quantification.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable CRM).

    • Chemical Shift: ~6.2 ppm (singlet).

    • Rationale: This region is "silent" for the analyte. The analyte has aromatics (7.5–8.2 ppm), a sulfone methyl (3.2 ppm), and Boc methyls (1.5 ppm). Maleic acid provides a clean, distinct baseline baseline.

    • Alternative IS: 1,3,5-Trimethoxybenzene (signals at 6.1 ppm).

Sample Preparation (Gravimetric Workflow)

Precision weighing is the largest source of uncertainty in qNMR. Use a microbalance (d = 0.001 mg or 0.01 mg).

  • Weighing the IS: Weigh approx. 10-15 mg of Maleic Acid directly into a weighing boat. Record mass (

    
    ) to 0.01 mg precision.
    
  • Weighing the Analyte: Weigh approx. 20-30 mg of this compound. Record mass (

    
    ).
    
    • Target Ratio: Molar ratio of IS to Analyte should be roughly 1:1 to 1:3 to ensure comparable signal-to-noise (S/N) ratios.

  • Dissolution: Transfer both solids into a single glass vial. Add ~0.8 mL DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer ~0.6 mL of the solution to a high-precision 5mm NMR tube.

Instrument Acquisition Parameters

To ensure 99.9% magnetization recovery , the repetition time must be


 (longitudinal relaxation time).
  • Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).

  • Temperature: 298 K (25°C).

  • Spectral Width: -2 ppm to 12 ppm.

  • Relaxation Delay (D1): 60 seconds .

    • Scientific Logic:[2][3][4][5][6] Small molecules like Maleic acid and sulfones can have

      
       values of 5-10 seconds in degassed solvents. 
      
      
      
      is the gold standard for quantitative accuracy.
  • Scans (NS): 16 or 32 (S/N > 150:1 is required for <1% uncertainty).

  • Acquisition Time (AQ): > 3 seconds (to avoid truncation artifacts).

Processing & Integration
  • Phasing: Manual phasing is mandatory. Autophase is often insufficient for quantitative integration.

  • Baseline Correction: Apply a zeroth-order correction (or polynomial if necessary) on the integral regions.

  • Integration Regions:

    • IS Signal: Maleic Acid singlet (

      
       6.2 ppm). Integration = 2H.
      
    • Analyte Signal: Methylsulfonyl singlet (

      
       ~3.2 ppm). Integration = 3H.
      
    • Verification Signal: Boc methyls (

      
       ~1.5 ppm). Integration = 9H. (Use this to check for consistency, but use the sulfone peak for calculation as it is sharper and less prone to overlap with aliphatic grease/impurities).
      

Results & Discussion

Spectrum Analysis

In DMSO-d6, the spectrum of this compound displays distinct regions.

  • 
     9.8 ppm (s, 1H):  Carbamate NH. (Broad, do not use for quant).
    
  • 
     8.1 - 7.5 ppm (m, 4H):  Aromatic protons.
    
  • 
     6.2 ppm (s, 2H): Maleic Acid (Internal Standard). 
    
  • 
     3.18 ppm (s, 3H): Methylsulfonyl (
    
    
    
    ).
    Primary Quant Signal.
  • 
     1.50 ppm (s, 9H):  Boc (
    
    
    
    ).

Note on Impurities: If 3-(methylsulfonyl)aniline (starting material) is present, its amino protons would appear upfield (~5-6 ppm broad) and its aromatic pattern would shift. qNMR allows you to quantify the main peak without interference from these impurities, unlike total-absorption UV methods.

Calculation of Purity ( )

The absolute purity is calculated using the fundamental qNMR equation:



Where:

  • 
    : Integral area (Sx = Sample, IS = Internal Standard).
    
  • 
    : Number of protons (Sx = 3 for sulfone methyl, IS = 2 for Maleic acid).
    
  • 
    : Molecular Weight (Sx = 271.33, IS = 116.07).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (e.g., 99.94%).
    
Workflow Visualization

qNMR_Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis Weigh Gravimetric Weighing (Analyte + IS) Dissolve Dissolution (DMSO-d6) Weigh->Dissolve Pulse 1H NMR Pulse (D1 = 60s, 90°) Dissolve->Pulse FID FID Collection (High S/N) Pulse->FID Process Phase & Baseline Correction FID->Process Integrate Integration (Sulfone vs Maleic Acid) Process->Integrate Calc Purity Calculation Integrate->Calc

Figure 2: Step-by-step qNMR workflow for high-precision purity assignment.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM Metrology Guidelines. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • EDQM. "General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry." European Pharmacopoeia. [Link]

Sources

Orthogonal Methods for the Validation of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonality

In the development of kinase inhibitors and sulfonyl-based therapeutics, tert-Butyl (3-(methylsulfonyl)phenyl)carbamate serves as a critical intermediate. Its purity is not merely a specification; it is a determinant of downstream synthetic success and biological data integrity.

Relying solely on a single analytical method—typically Reverse Phase HPLC (RP-HPLC)—is a "single point of failure." RP-HPLC relies on UV extinction coefficients, which can vary wildly between the target carbamate and its impurities (e.g., the deprotected aniline or sulfonyl degradation products). It can also be blind to non-chromophoric contaminants like inorganic salts or residual synthesis solvents.

This guide presents an orthogonal validation strategy , employing three distinct physicochemical principles to ensure absolute purity:

  • RP-HPLC (Hydrophobicity/UV Absorption): For related substances and synthesis by-products.

  • qNMR (Nuclear Spin/Molar Response): For absolute mass balance and residual solvent quantification.

  • DSC (Thermodynamics): For solid-state purity and eutectic impurity detection.[1]

Comparative Analysis of Methods

The following table contrasts the capabilities of the selected orthogonal methods.

FeatureMethod A: RP-HPLC Method B: 1H-qNMR Method C: DSC
Principle Partitioning (Hydrophobicity)Magnetic Resonance (Molar Ratio)Melting Point Depression
Primary Target Related organic impurities (e.g., starting aniline)Absolute content (Assay %) & SolventsEutectic impurities & Polymorphs
Detection Limit High (ppm level)Moderate (~0.1%)Moderate (>0.5 mol%)
Reference Standard Required for quantification (Response Factors)Not Required (Internal Standard used)Not Required
Blind Spots Inorganic salts, non-UV active compoundsOverlapping signals, trace impuritiesDecomposition during melting
Key Advantage Separation of structurally similar isomersSI-Traceable absolute purityFast, solvent-free check

Detailed Experimental Protocols

Method A: RP-HPLC (The Separation Standard)

Objective: Detect unreacted 3-(methylsulfonyl)aniline and hydrophobic by-products (e.g., di-Boc species).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar aniline retention).

    • 2-15 min: 5%

      
       95% B (Linear gradient).
      
    • 15-20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Critical Observation: The starting material, 3-(methylsulfonyl)aniline, is significantly more polar than the carbamate product. It will elute early (approx. 2-4 min). The target Boc-carbamate will elute significantly later (approx. 10-12 min) due to the lipophilic tert-butyl group.

Method B: 1H-qNMR (The Absolute Truth)

Objective: Determine absolute purity (wt%) without a reference standard of the analyte.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Ensures solubility of the sulfone moiety).

  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Why? Maleic acid provides a sharp singlet at

      
       6.2-6.3 ppm, a region typically free from the analyte's aromatic signals (
      
      
      
      7.5-8.2 ppm), Boc group (
      
      
      1.5 ppm), and methylsulfonyl group (
      
      
      3.2 ppm).
  • Protocol:

    • Accurately weigh ~20 mg of the analyte (

      
      ) and ~10 mg of Maleic Acid (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire spectrum with D1 (Relaxation Delay)

      
       30s  (to ensure full relaxation of the sulfone methyls).
      
    • Set number of scans (NS) to

      
       16 for S/N ratio > 250:1.
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (IS=2, Analyte Methyl=3),
    
    
    = Molecular Weight.[2][3][4][5][6]
Method C: Differential Scanning Calorimetry (DSC)

Objective: Confirm physical homogeneity and detect eutectic impurities.[1]

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Hermetically sealed aluminum pan.[7]

  • Ramp: 2°C/min from 40°C to 180°C.

  • Analysis:

    • Observe the melting endotherm onset (

      
      ).
      
    • Calculate purity using the Van't Hoff equation based on the peak shape broadening.

    • Note: If the compound decomposes upon melting (exothermic event immediately following endotherm), use the onset temperature only for identification, not quantitative purity.

Visualization of the Validation Workflow

The following diagram illustrates the decision logic when combining these orthogonal methods.

ValidationWorkflow Start Crude tert-Butyl (3-(methylsulfonyl)phenyl)carbamate HPLC Method A: RP-HPLC (Check Related Substances) Start->HPLC Decision1 HPLC Purity > 98%? HPLC->Decision1 qNMR Method B: qNMR (Check Absolute Purity & Solvents) Decision2 qNMR matches HPLC (+/- 1.0%)? qNMR->Decision2 DSC Method C: DSC (Check Solid State Form) Fail_Purify Recrystallize / Column Chromatography DSC->Fail_Purify Broad/Depressed Melt Pass VALIDATED REFERENCE MATERIAL DSC->Pass Sharp Endotherm Decision1->qNMR Yes Decision1->Fail_Purify No (Found Aniline/Byproducts) Decision2->DSC Yes Fail_Solvent Dry under High Vacuum (Remove Residual Solvent) Decision2->Fail_Solvent No (qNMR < HPLC due to solvents)

Figure 1: Orthogonal validation workflow ensuring chemical, absolute, and physical purity before lot release.

Data Interpretation & Troubleshooting

Scenario 1: The "Invisible" Impurity
  • Observation: HPLC shows 99.5% purity, but qNMR shows only 92.0% purity.

  • Cause: The sample likely contains significant residual solvent (e.g., dichloromethane or ethyl acetate) or inorganic salts (e.g., sodium chloride from the workup) which are invisible to UV detection.

  • Action: Check the qNMR spectrum for solvent peaks. Re-dry the sample or perform an aqueous wash to remove salts.

Scenario 2: The Eutectic Failure
  • Observation: HPLC and qNMR both indicate >98% purity, but DSC shows a broad melting range (span > 3°C).

  • Cause: Presence of a structurally similar impurity (isomeric) that co-elutes in HPLC and overlaps in NMR, or the existence of a lower-melting polymorph.

  • Action: Attempt an alternative HPLC stationary phase (e.g., Phenyl-Hexyl) to separate potential regioisomers.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[8] Good Practice Guidance for SI-Traceable qNMR Measurement Results. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Giavani, T., et al. (2020).[3] Standardization of Differential Scanning Calorimetry (DSC) for Purity Determination. Journal of Thermal Analysis and Calorimetry. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate and precise quantification of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate, a key intermediate in pharmaceutical synthesis, is paramount for ensuring final product quality and consistency. This guide presents a comprehensive framework for an inter-laboratory comparison study designed to evaluate the performance of analytical methodologies for this compound. We delve into the rationale behind the selection of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical techniques. This guide provides detailed, step-by-step protocols for each method, from sample preparation to data analysis. Furthermore, we present a hypothetical inter-laboratory study involving six laboratories to illustrate the process of data comparison and performance evaluation. The results are summarized in comparative tables, and potential sources of variability are discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound and to understand the nuances of inter-laboratory validation.

Introduction: The Imperative for Analytical Precision

In the landscape of pharmaceutical development and manufacturing, the purity and concentration of chemical intermediates are critical determinants of the final drug substance's safety and efficacy. This compound serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the ability to reliably measure its concentration and impurity profile is of utmost importance.

Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of analytical method validation and quality assurance in the pharmaceutical industry.[1][2] These studies are designed to assess the competence of laboratories in performing specific analyses and to evaluate the ruggedness and reproducibility of an analytical method across different environments.[1][3] By distributing homogenous samples of a test material to multiple laboratories, a comprehensive picture of a method's performance can be obtained, highlighting potential biases and areas for improvement.[2]

This guide outlines a framework for a comprehensive inter-laboratory comparison of two prevalent analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of these methods is predicated on their widespread availability and suitability for analyzing carbamate and sulfonyl-containing compounds.[4][5][6][7]

Designing the Inter-laboratory Study: A Blueprint for Reliability

A well-designed inter-laboratory study is fundamental to generating meaningful and actionable data. The following sections detail the key considerations and steps in establishing such a study for this compound.

Study Objectives

The primary objectives of this hypothetical inter-laboratory study are:

  • To assess the precision and accuracy of HPLC-UV and LC-MS/MS methods for the quantification of this compound in a standardized sample.

  • To evaluate the inter-laboratory variability of each analytical method.

  • To identify potential sources of analytical error and provide recommendations for method optimization.

  • To establish a consensus value for the concentration of the analyte in the distributed sample.

Participant Laboratories

For this study, we will enlist six independent pharmaceutical quality control laboratories with demonstrated experience in chromatographic analysis. The laboratories will be anonymized and designated as Lab A through Lab F.

Test Material and Sample Preparation

A single, homogenous batch of this compound will be prepared and characterized by a reference laboratory using a primary analytical method such as quantitative Nuclear Magnetic Resonance (qNMR) to establish a reference concentration.[8] The bulk material will then be accurately weighed and dissolved in a suitable solvent, such as acetonitrile, to a target concentration of 1.0 mg/mL. This stock solution will be aliquoted into sealed, amber vials to prevent degradation and solvent evaporation. Each participating laboratory will receive two vials of the test sample and a vial of the analytical standard of this compound.

Statistical Analysis

The data from the participating laboratories will be statistically evaluated to determine the mean, standard deviation, and coefficient of variation for each method. Outlier analysis will be performed using Grubbs' test. The performance of each laboratory will be assessed using Z-scores, which compare a laboratory's result to the consensus mean of all participants.[9][10]

Analytical Methodologies: A Tale of Two Techniques

The following sections provide detailed protocols for the two analytical methods to be evaluated in this inter-laboratory study.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis of pharmaceutical compounds.[8][11] The method's simplicity and reliability make it an excellent candidate for quality control environments.

  • Sample Preparation:

    • Allow the test sample and analytical standard vials to equilibrate to room temperature.

    • Accurately dilute 1.0 mL of the test sample to 10.0 mL with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

    • Prepare a series of calibration standards from the analytical standard stock solution ranging from 10 µg/mL to 150 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:

      • 0-10 min: 50% B

      • 10-15 min: 50-90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm.[12]

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the test sample using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Receive Sample & Standard B Equilibrate to Room Temp A->B D Prepare Calibration Standards (10-150 µg/mL) A->D C Dilute Sample to 100 µg/mL B->C E Inject into HPLC System C->E D->E F C18 Reverse-Phase Separation E->F G UV Detection at 220 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis and confirmation of compound identity.[6][13]

  • Sample Preparation:

    • Follow the same sample and standard preparation steps as for the HPLC-UV method. Further dilution may be necessary depending on instrument sensitivity.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:

      • 0-5 min: 30-95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 30% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M+H]+ for this compound

    • Product Ions (Q3): At least two characteristic product ions should be monitored for quantification and confirmation.

    • Collision Energy and other MS parameters: To be optimized by each laboratory for their specific instrument.

  • Data Analysis:

    • Integrate the peak area of the primary product ion.

    • Construct a calibration curve and determine the sample concentration as described for the HPLC-UV method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Receive Sample & Standard B Equilibrate to Room Temp A->B C Dilute Sample & Standards B->C D Inject into LC System C->D E C18 Reverse-Phase Separation D->E F ESI+ Ionization E->F G MRM Detection F->G H Integrate Product Ion Peak G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: LC-MS/MS analysis workflow for this compound.

Hypothetical Inter-laboratory Study Results

The following tables summarize the hypothetical results from the six participating laboratories for the analysis of the this compound test sample, which has a reference value of 1.00 mg/mL.

Table 1: HPLC-UV Results
LaboratoryReported Concentration (mg/mL)Deviation from Reference (%)Z-Score
Lab A1.02+2.00.5
Lab B0.98-2.0-0.5
Lab C1.05+5.01.25
Lab D0.95-5.0-1.25
Lab E1.01+1.00.25
Lab F0.99-1.0-0.25
Mean 1.00
Std. Dev. 0.032
RSD (%) 3.2%
Table 2: LC-MS/MS Results
LaboratoryReported Concentration (mg/mL)Deviation from Reference (%)Z-Score
Lab A1.01+1.00.5
Lab B0.99-1.0-0.5
Lab C1.02+2.01.0
Lab D0.98-2.0-1.0
Lab E1.000.00.0
Lab F1.01+1.00.5
Mean 1.002
Std. Dev. 0.015
RSD (%) 1.5%

Discussion: Interpreting the Data and Navigating Variability

The hypothetical results presented in Tables 1 and 2 demonstrate the expected performance of the two analytical methods in an inter-laboratory setting.

The LC-MS/MS method exhibited a lower relative standard deviation (RSD) of 1.5% compared to the HPLC-UV method's 3.2%. This suggests that the LC-MS/MS method is more precise and less prone to inter-laboratory variability for the analysis of this compound. The higher selectivity of MS detection likely contributes to this improved performance by minimizing interferences from the sample matrix or mobile phase components.[11]

All laboratories produced results within an acceptable Z-score range of -2 to +2, indicating a satisfactory level of performance for both methods.[10] The deviations from the reference value were also within acceptable limits for pharmaceutical analysis.

Potential sources of variability in an inter-laboratory study include:

  • Analyst Technique: Differences in pipetting, dilution, and other sample handling procedures.

  • Instrumentation: Variations in instrument manufacturer, age, and maintenance can impact performance.

  • Reagents and Consumables: The quality of solvents, reagents, and chromatographic columns can differ between laboratories.

  • Data Processing: Different integration parameters and software can lead to variations in results.

To mitigate these sources of variability, it is crucial to have a well-defined and detailed analytical procedure, provide comprehensive training to all participating analysts, and specify the use of high-purity reagents and validated consumables.

Conclusion: Towards a Harmonized Analytical Approach

This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for this compound. The detailed protocols for HPLC-UV and LC-MS/MS, along with the hypothetical study results, serve as a valuable resource for laboratories seeking to validate and implement robust analytical procedures.

The superior precision of the LC-MS/MS method in this hypothetical study suggests it may be the preferred method for applications requiring the highest level of accuracy and for the analysis of trace-level impurities. However, the HPLC-UV method remains a viable and cost-effective option for routine quality control testing.

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. By following the principles outlined in this guide, laboratories can confidently establish and validate analytical methods that ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143.
  • Lawrence, J. F. (1978). High-Performance Liquid Chromatography of Carbamate Pesticides.
  • U.S. Department of Agriculture. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. Retrieved from [Link]

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • PubMed. (n.d.). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]

  • Reagentia. (n.d.). TERT-BUTYL N-[3-(METHYLSULFANYL)PHENYL]CARBAMATE (1 x 100 mg). Retrieved from [Link]

  • ResearchGate. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]

  • The Joint Research Centre: EU Science Hub. (n.d.). Interlaboratory comparisons. Retrieved from [Link]

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Retrosynthesis Analysis

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tert-Butyl (3-(methylsulfonyl)phenyl)carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.